Ethacridine

Catalog No.
S527491
CAS No.
442-16-0
M.F
C15H15N3O
M. Wt
253.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacridine

CAS Number

442-16-0

Product Name

Ethacridine

IUPAC Name

7-ethoxyacridine-3,9-diamine

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18)

InChI Key

CIKWKGFPFXJVGW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,5 Diamino 7 ethoxyacridine, 2,5-Diamino-7-ethoxyacridine, Acrinol, Acrolactine, Ethacridine, Ethacridine Lactate, Ethacridine Lactate, Monohydrate, Ethacridine Monohydrate, Ethodin, Lactate, Ethacridine, Metifex, Monohydrate Ethacridine Lactate, Monohydrate, Ethacridine, Neo Chinosol, Rimaon, Rivanol, Uroseptol

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N

The exact mass of the compound Ethacridine is 253.1215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. It belongs to the ontological category of acridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Emerging Research & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have revealed new potential applications for ethacridine, supported by quantitative data.

Antibacterial and Anti-Biofilm Activity

This compound shows promise in combating bacterial infections, particularly in challenging contexts like diabetic foot ulcers (DFUs). A 2025 study used network pharmacology and molecular dynamics to propose a multi-target mechanism, with molecular docking showing strong binding affinities to key human targets like MMP9 (-9.8 kcal/mol) [1] [2]. Experimental data also confirms its direct antibacterial efficacy, as shown in the table below.

Bacterial Strain Minimum Inhibitory Concentration (MIC₉₀) of this compound Lactate
Salmonella enterica (Gram-negative) 9.7 µg/mL [3]
Bacillus cereus (Gram-positive) 6.2 µg/mL [3]

Note: The study found this compound lactate and its nanoformulations exhibited broad-spectrum activity against all tested Gram-positive and Gram-negative bacteria with low toxicity to human cells in vitro [3].

Antiviral Activity against SARS-CoV-2

A 2021 high-throughput screening study identified this compound as a potent inhibitor of SARS-CoV-2, with a half-maximal effective concentration (EC₅₀) of approximately 0.08 μM. The primary mechanism is the direct inactivation of viral particles, preventing them from binding to host cells [4].

Anticancer Activity

Research indicates this compound has anticancer properties. A 2019 in vitro study on thyroid cancer cell lines demonstrated that it:

  • Suppressed cell growth and clonogenic ability [5].
  • Induced apoptosis (programmed cell death) in a dose-dependent manner [5].
  • Promoted cell differentiation, as seen by significantly increased expression of thyroid differentiation markers PAX8 and NIS [5].

The half-maximal inhibitory concentration (IC₅₀) for cell viability was approximately 8.96 - 11.85 μM after 72 hours of treatment in various thyroid cancer cell lines [5]. These effects are linked to its role as a PARG inhibitor and TAZ activator [5] [6].

Experimental Protocols

For researchers, here are summaries of key methodologies used in recent this compound studies.

Protocol 1: Antiviral Activity Assessment (SARS-CoV-2)

This protocol evaluates the direct inactivation of viral particles [4].

  • Compound Preparation: Prepare an this compound stock solution.
  • Viral Inactivation: Incubate SARS-CoV-2 viral particles with this compound.
  • Cell Infection:
    • Use Vero E6 cell monolayers.
    • Infect pre-treated cells with the compound-treated virus.
    • Maintain culture in the presence of the compound (e.g., 5 μM).
  • Incubation: Incubate for a set period (e.g., 16 hours).
  • Output Measurement: Collect culture media and quantify viral titers using plaque assays or RT-PCR.

The diagram below illustrates this experimental workflow:

G A Incubate SARS-CoV-2 with this compound B Infect Vero E6 Cell Monolayers with Treated Virus A->B C Culture with Compound (5 µM, 16 hours) B->C D Collect Culture Media C->D E Quantify Viral Titers (Plaque Assay/RT-PCR) D->E

Protocol 2: Anti-Biofilm Mechanism Investigation (Diabetic Foot Ulcers)

This 2025 study used an integrated computational and experimental approach [1] [2].

  • Target Prediction: Use SwissTargetPrediction and PharmMapper to predict human protein targets of this compound.
  • Disease Target Identification: Retrieve DFU and antibacterial-related targets from GeneCards and OMIM databases.
  • Network Analysis:
    • Identify overlapping targets.
    • Construct a Protein-Protein Interaction (PPI) network via the STRING database.
    • Perform topological analysis in Cytoscape to identify hub targets (e.g., AKT1, EGFR, MMP9).
  • Enrichment Analysis: Conduct GO and KEGG pathway enrichment analyses on the common targets.
  • Molecular Docking: Dock this compound with hub targets (e.g., using AutoDock Vina) to evaluate binding affinity.
  • Validation:
    • Molecular Dynamics (MD) Simulation: Assess binding stability of the top complex (e.g., this compound-MMP9).
    • Clinical RT-qPCR: Validate hub gene expression in patient tissue samples.

The workflow for this multi-step analysis is shown below:

G A Target Prediction (SwissTargetPrediction, PharmMapper) C Network & Enrichment Analysis (PPI, GO/KEGG) A->C B Disease Target Retrieval (GeneCards, OMIM) B->C D Molecular Docking (AutoDock Vina) C->D E Experimental Validation (MD Simulation, RT-qPCR) D->E

Protocol 3: Anticancer Efficacy In Vitro (Thyroid Cancer)

This protocol assesses the effects on cancer cell viability, death, and differentiation [5].

  • Cell Culture: Use relevant cancer cell lines (e.g., FTC133, SW1736) and a normal cell line (e.g., Nthy-ori 3-1) as a control.
  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10 μM) for 24-72 hours.
  • Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay to determine IC₅₀ values.
  • Clonogenic Assay: Plate a low number of cells and treat with this compound for 10 days. Count stained colonies to assess long-term reproductive death.
  • Apoptosis Analysis: Use Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells.
  • Differentiation Marker Analysis: Extract RNA from treated cells. Perform RT-qPCR to measure expression of differentiation markers (e.g., TTF-1, PAX8, NIS).

Mechanism of Action Pathways

This compound's effects are mediated through several key pathways as illustrated below:

G A This compound B PARG Inhibition A->B C TAZ Activation A->C D Viral Particle Inactivation A->D E Multi-target Signaling Modulation (e.g., AKT1, MMP9) A->E F DNA Intercalation (Bacteria) A->F G ↓ PARP degradation Altered DNA repair B->G H Altered gene expression Promotes differentiation C->H I Prevents host cell entry D->I J Anti-biofilm effect Modulates inflammation E->J K Inhibits bacterial replication F->K

  • PARG Inhibition & TAZ Activation: By inhibiting PARG and activating TAZ, this compound influences cell differentiation and death, relevant to its anticancer effects [5] [6].
  • Viral Inactivation: It directly inactivates SARS-CoV-2, preventing viral attachment and entry [4].
  • Multi-target Signaling: In complex diseases like DFU, it likely modulates a network of host targets (e.g., AKT1, MMP9) and pathways (TNF, IL-17) to exert anti-biofilm and anti-inflammatory effects [1] [2].
  • Bacterial DNA Intercalation: Its traditional antiseptic mechanism involves binding to bacterial DNA, disrupting replication [3].

References

Biological Activity & Research Data

Author: Smolecule Technical Support Team. Date: February 2026

Ethacridine lactate monohydrate has two primary established uses and one recently discovered molecular mechanism, supported by the following quantitative data:

Activity/Application Key Findings Experimental Data

| Antiseptic Activity | Effective against Gram-positive bacteria, with lower efficacy against Gram-negative strains [1] [2]. | MIC for S. aureus (including MRSA): 100-200 μg/mL [2] MIC for E. coli: 200-800 μg/mL [2] MIC for P. vulgaris & P. mirabilis: >1,600 μg/mL [2] | | Abortifacient Use | Used for second-trimester labor induction; considered safer than hypertonic saline [1]. | Dose/Route: Up to 150 ml of a 0.1% solution, instilled extra-amniotically [1] Onset of Action: Labor typically ensues in 20-40 hours [1] | | PARG Inhibition | Identified as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a potential therapeutic target [2]. | Research use as a biochemical tool to study PARG-related pathways [2] |

Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key experiments based on the cited literature.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound lactate monohydrate against bacterial strains [2].

  • Stock Solution Preparation: Dissolve this compound lactate monohydrate in DMSO or water to create a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize if dissolved in water [2].
  • Broth Dilution: Perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Inoculation: Inoculate each well with a standardized bacterial suspension, adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.
  • Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth [2].
PARG Inhibition Assay

This outlines a general approach for studying its PARG inhibitory activity, which is typically measured using specialized biochemical kits.

  • Reaction Setup: Prepare the PARG enzyme reaction according to the commercial assay kit instructions. This usually includes a buffer, the PARG enzyme, and a poly(ADP-ribose) substrate.
  • Compound Addition: Add this compound lactate monohydrate to the reaction mixture at varying concentrations. Include a control without the inhibitor.
  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30-37°C).
  • Detection & Analysis: Stop the reaction and measure the product formation. Detection methods depend on the kit (e.g., colorimetric, fluorometric). Plot the inhibition data to calculate the IC₅₀ value [2].

Research Workflow & Signaling Pathway

The following diagram illustrates the experimental workflow for investigating this compound lactate monohydrate's antibacterial and PARG inhibition activities, integrating the protocols above.

This workflow outlines the parallel paths for investigating the antibacterial and PARG inhibition activities of this compound lactate monohydrate [2].

Application in Drug Development

While the search results do not contain specific PK/PD (Pharmacokinetics/Pharmacodynamics) data for this compound lactate monohydrate, its recent identification as a PARG inhibitor highlights its potential in modern drug discovery [2]. In such contexts, PKPD modeling is a critical tool that integrates:

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes a drug [3] [4].
  • Pharmacodynamics (PD): The biological effects of the drug, such as its mechanism of action and efficacy [3] [4].

This modeling approach is indispensable for optimizing molecular design, predicting human doses from preclinical studies, and accelerating clinical development [3]. For a novel target like PARG, establishing a PKPD model would be a crucial step in translating the initial findings for this compound lactate monohydrate into a viable therapeutic strategy.

References

Core Chemical Synthesis and Industrial Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of ethacridine lactate involves a multi-step process, with the formation of a key nitro-intermediate being a critical stage. The table below summarizes and compares two optimized industrial preparation methods for this intermediate, 2-ethoxy-6-nitroacridin-9-amine, as detailed in recent patents.

Table 1: Comparison of Industrial Synthesis Methods for 2-ethoxy-6-nitroacridin-9-amine

Aspect Method 1: One-Pot Synthesis with Nitrogen Protection [1] Method 2: Phosphoryl Chloride (POCl₃) Activation [2]

| Key Steps | 1. Condensation of reactants in organic solvent. 2. One-pot cyclization with a reducing agent (Zn/NH₄Cl). 3. Crystallization from a water-methanol mixed solution. | 1. Activation with POCl₃ in a polar aprotic solvent. 2. Cyclization using ammonia or ammonium hydroxide. 3. Use of a catalyst (e.g., benzoate salts). | | Raw Materials | 2-Ethoxy-6-nitroaniline and a carboxylic acid derivative. | m-Nitrophenol and a fatty alcohol (to form the ethoxy group). | | Reaction Conditions | Heated reaction (approx. 100°C), cooled, then reduced with Zn/NH₄Cl at 65-75°C. | Reflux conditions, cyclization at 50-60°C. | | Work-up & Purification | Filtration of the solid product after cooling. Washing with water and organic solvent. | - | | Reported Advantages | Shorter production cycle, higher yield, reduced three-waste pollution, suitable for industrial production. | High-purity product, reduced environmental pollution, cost-effective. |

The following diagram outlines the general sequence for synthesizing this compound lactate, integrating the steps from both methods to show the pathway from raw materials to the final pharmaceutical product.

G Start Raw Materials Intermediate1 2-Ethoxy-6-nitroaniline or m-Nitrophenol Start->Intermediate1 Intermediate2 Carboxylic Acid Derivative Start->Intermediate2 Cyclization Cyclization Reaction Intermediate1->Cyclization Intermediate2->Cyclization NitroIntermediate Key Nitro Intermediate 2-ethoxy-6-nitroacridin-9-amine Cyclization->NitroIntermediate Reduction Reduction Step NitroIntermediate->Reduction EthacridineBase This compound Base (6,9-diamino-2-ethoxyacridine) Reduction->EthacridineBase SaltFormation Salt Formation (with Lactic Acid) EthacridineBase->SaltFormation FinalProduct Final Product This compound Lactate SaltFormation->FinalProduct

Synthesis pathway for this compound lactate, integrating key steps from multiple patents [1] [2].

Advanced Experimental Protocols

Protocol 1: Synthesis of the Nitro Intermediate via One-Pot Method [1]

This protocol is adapted from the method outlined in [1].

  • Reaction Setup: In a reaction vessel, combine the raw materials (2-ethoxy-6-nitroaniline and the carboxylic acid derivative) in an organic solvent.
  • Condensation and Cyclization: Heat the mixture to approximately 100°C to facilitate the condensation reaction. After the reaction is complete, cool the mixture.
  • Reduction: To the cooled reaction mixture, add a reducing agent system of Zinc powder and Ammonium Chloride (NH₄Cl). Maintain the temperature between 65°C and 75°C to reduce the nitro group to an amino group, forming the this compound base.
  • Isolation and Purification:
    • Cool the reaction mixture and filter the resulting solid.
    • Wash the filter cake sequentially with water and a cold organic solvent (e.g., ethanol).
    • The resulting solid is the this compound base, which can be further purified if necessary.
  • Salt Formation: The this compound base is then reacted with lactic acid in a suitable solvent to form the final This compound lactate salt, which is isolated by crystallization.
Protocol 2: Formation of Double-Drug Multicomponent Crystals [3]

This advanced protocol describes creating novel solid forms of this compound with salicylic acid to potentially modify its physicochemical properties. Two primary methods are used:

Table 2: Methods for Preparing this compound-Salicylic Acid Multicomponent Crystals

Method Procedure Outcome
Crystallization from Solution Dissolve 6,9-Diamino-2-ethoxyacridine-DL-lactate monohydrate (0.05 g, 0.138 mmol) and salicylic acid (0.011 g, 0.08 mmol) in 3 mL of an ethanol/water mixture (2:1 v/v). Heat for 15 minutes to dissolve, then allow the solution to evaporate slowly at room temperature for several days. Yellow crystals of the 6,9-Diamino-2-ethoxyacridinium 2-hydroxybenzoate dihydrate complex (Compound 1).
Liquid-Assisted Grinding (LAG) Place stoichiometric amounts of the this compound base and salicylic acid in a ball mill. Add a small, catalytic amount of a solvent (e.g., ethanol). Mill the mixture for a defined period. An anhydrous salt complex (Compound 3) with a yield close to 100%. The structure is more compact than the solution-grown crystal.

Pharmaceutical Development and Formulation

Translating the synthesized active pharmaceutical ingredient (API) into a stable and effective formulation is crucial. Key research has focused on optimizing the formulation of this compound solutions for maximum stability.

Table 3: Optimization of this compound Solution Formulation [4]

Factor Optimal Condition Impact on Stability
pH Value pH 4.5 A lower pH (4.0) offers the highest theoretical stability, but pH 4.5 is chosen as the optimal compromise to reduce tissue irritation while maintaining good stability.
Antioxidants None The addition of antioxidants like p-phenetidine can improve stability but introduces potential irritants and increases cost. The optimal formulation avoids them.
Inert Gas Purging with Nitrogen for 2 minutes Replacing oxygen in the solution headspace with nitrogen significantly slows oxidative degradation, making this the most impactful factor.

Conclusion and Future Perspectives

The synthesis of this compound lactate is a mature process with well-established industrial protocols that prioritize yield, purity, and environmental impact. Current scientific research is pushing the boundaries by exploring novel solid forms, such as drug-drug multicomponent crystals, which can offer new avenues for drug delivery and combination therapies [3]. Furthermore, systematic formulation studies ensure that the final medicinal product is stable and effective for clinical use, particularly in wound care and antiseptic solutions [4].

References

Quantitative Analytical Method for Assay

Author: Smolecule Technical Support Team. Date: February 2026

For drug development and quality control, a validated UV spectrophotometric method exists for estimating ethacridine lactate in bulk and pharmaceutical formulations. The key parameters are summarized below [1].

Parameter Specification
λmax 271 nm
Solvent Double distilled water
Linearity Range 2–12 μg/ml
Correlation Coefficient 0.998
Regression Equation Y = 0.016795X + 0.00768
Molar Absorptivity 59.781 × 10³ L/mol·cm
Limit of Detection (LOD) 0.11 μg
Limit of Quantitation (LOQ) 0.43 μg
Detailed Experimental Protocol

This method was validated as per ICH guidelines [1]:

  • Stock Solution: Accurately weigh 10 mg of this compound lactate and transfer to a 100 ml volumetric flask. Dissolve and dilute to volume with double distilled water to obtain a 100 μg/ml solution.
  • Calibration Standards: Prepare a series of dilutions in 10 ml volumetric flasks to achieve concentrations of 2, 4, 6, 8, 10, and 12 μg/ml.
  • Measurement: Record the absorbance of each solution at 271 nm against a double distilled water blank. Plot absorbance vs. concentration to generate the calibration curve.
  • Validation: The method demonstrated suitable precision (intra-day and inter-day RSD < 2%) and accuracy (recovery rates of 99.26–100.25%).

Known Mechanisms of Action and Clinical Uses

This compound lactate (7-ethoxyacridine-3,9-diamine 2-hydroxypropanoic acid) is an aromatic organic compound with several established biological activities, though its full pharmacokinetic journey (ADME) is not well-characterized [2].

Aspect Description
Primary Uses Antiseptic; Labor induction and second-trimester medical abortion
Antimicrobial Activity Effective primarily against Gram-positive bacteria (e.g., Staphylococci, Streptococci); ineffective against Gram-negative Pseudomonas aeruginosa [2].
Mechanism in Myometrium Induces uterine contractions by activating mast cells to release mediators like prostaglandin F, prostaglandin E2, prostacyclin, and thromboxane A2 [3] [4].
Effect on GI Barrier (Research) Attenuates inflammatory markers (IL-6, IL-1β, TNF-α) and helps normalize tight junction, adherent junction, and mucin gene expression in stressed intestinal organoids [5].

The following diagram illustrates the mechanism of this compound lactate in inducing uterine contractions, based on organ bath and cell culture studies [4]:

G EL This compound Lactate MC Myometrial Mast Cell EL->MC Stimulates PG Release of Mediators: PGF₂α, PGE₂, Prostacyclin, TxA₂ MC->PG Degranulates Contraction Uterine Contraction PG->Contraction Induces

How to Approach the Data Gap

The absence of detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) is a common challenge for older drugs like this compound lactate. To proceed with your research, you could:

  • Focus on Available Data: The analytical method provided is robust for quantifying the drug in various matrices, which is a foundational step for any further PK studies.
  • Explore Related Research: The recent organoid study [5] suggests novel mechanisms and potential systemic effects, indicating that the drug may have more complex pharmacokinetics than previously assumed.
  • Consider Experimental Methods: The published protocols for analysis in formulations [1] and biological models [5] can be adapted to design your own pharmacokinetic experiments.

References

ethacridine lactate pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethacridine lactate (EL), also known as rivanol, is a well-known acridine derivative with a long history of use as a topical antiseptic and in other therapeutic applications [1]. Recent research has revealed that its pharmacological actions are far more complex and multifaceted than previously understood, involving multi-target mechanisms against bacterial biofilms, modulation of inflammatory pathways, and protection of epithelial barrier function [2] [3] [4]. This whitepaper provides a comprehensive technical overview of EL's pharmacodynamic properties, integrating the latest research findings to support drug development efforts.

Molecular Mechanisms and Targets

Multi-Target Network Pharmacology in Diabetic Foot Ulcers

A 2025 systematic investigation integrated network pharmacology, molecular docking, and molecular dynamics simulation to elucidate EL's antibacterial mechanisms against diabetic foot ulcers (DFUs) [2]:

  • Target Identification: 302 potential EL targets were identified, with 105 overlapping targets for DFU and antibacterial activity.
  • Hub Targets: Protein-protein interaction network analysis highlighted 10 hub targets: AKT1, EGFR, SRC, HSP90AA1, and MMP9 as the most significant.
  • Pathway Enrichment: KEGG analysis identified 157 relevant pathways, with the most significant being lipid and atherosclerosis, TNF signaling, IL-17 signaling, and AGE-RAGE signaling in diabetic complications.
  • Binding Affinities: Molecular docking demonstrated favorable binding affinities between EL and hub targets (all < -5.0 kcal/mol), with the strongest binding observed between MMP9 and EL (-9.8 kcal/mol) [2].

Table 1: Key Target Binding Affinities of this compound Lactate

Target Protein Biological Function Binding Affinity (kcal/mol) Therapeutic Significance
MMP9 Matrix metalloproteinase involved in tissue remodeling -9.8 Critical for biofilm disruption in DFU
AKT1 Regulates cell survival and metabolism -7.2 Central to inflammatory signaling
EGFR Epithelial growth factor receptor -6.8 Modulates wound healing processes
SRC Non-receptor tyrosine kinase -6.5 Regulates multiple inflammatory pathways
HSP90AA1 Molecular chaperone -6.3 Stabilizes stress response proteins
Intestinal Barrier Protection Mechanisms

Research using murine small intestinal organoids revealed EL's protective effects on gastrointestinal barrier function:

  • Inflammatory Marker Reduction: EL (0.002 mg/mL) significantly reduced interleukin 6 (IL-6), interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), and myeloid differentiation primary response 88 (MyD88) in stressed organoids [3] [5].
  • Barrier Function Normalization: EL attenuated LPS- and growth factor withdrawal-mediated gut barrier dysfunctions, with normalization of tight junction, adherent junction, and mucin gene expression [3].
  • Antimicrobial Peptide Regulation: EL reduced Nod2- and matrix metalloproteinase 7-dependent activation of antimicrobial peptides [3].

The diagram below illustrates EL's core mechanisms of action against bacterial biofilms and inflammation:

G cluster_biofilm Biofilm Inhibition cluster_signaling Anti-inflammatory & Barrier Protection This compound This compound MABInhibition M. abscessus Biofilm Inhibition ≥60% This compound->MABInhibition EstablishedBiofilm Established Biofilm Disruption ≥40% This compound->EstablishedBiofilm BacterialViability Reduced Bacterial Viability in Biofilms This compound->BacterialViability NFkB NF-κB Pathway Inhibition This compound->NFkB CytokineReduction IL-6, IL-1β, TNF-α Reduction This compound->CytokineReduction TJProteins Tight Junction Protein Normalization This compound->TJProteins BiofilmFormation Biofilm Formation BiofilmFormation->MABInhibition Inhibits InflammatoryCascades Inflammatory Cascades InflammatoryCascades->NFkB Activates NFkB->CytokineReduction Leads to

Diagram 1: Core pharmacodynamic mechanisms of this compound lactate showing biofilm inhibition and anti-inflammatory/barrier protection pathways.

Experimental Data and Efficacy Profiles

Antibiofilm Activity Against Mycobacterial Species

A 2025 high-throughput screening study identified EL as a potent inhibitor of Mycobacterium abscessus (MAB) biofilms [4]:

  • Biofilm Inhibition: EL inhibited MAB biofilm formation by over 60% at 10 μM concentration.
  • Established Biofilm Disruption: EL disrupted pre-formed mature biofilms by ≥40%.
  • Bacterial Viability Reduction: Significant reduction in bacterial viability within biofilms, confirmed by colony-forming unit (CFU) counts.
  • Intracellular Efficacy: EL reduced intracellular bacterial loads in macrophages, demonstrating potential for targeting persistent infections.

Table 2: Quantitative Antibiofilm Efficacy of this compound Lactate

Organism Biofilm Inhibition Established Biofilm Disruption Bacterial Viability Reduction Experimental Model
M. abscessus ≥60% at 10μM ≥40% at 10μM Significant CFU reduction Artificial sputum media, CV assay
P. aeruginosa Not quantified Significant eradication Not quantified Christensen's test model
DFU pathogens Multi-target mechanisms MMP-9 binding: -9.8 kcal/mol Not quantified Molecular docking, PPI networks
Antimicrobial Spectrum and Historical Uses

EL has demonstrated activity against various pathogenic bacterial strains, including Staphylococcus aureus, Escherichia coli, various Salmonella strains, and Shigella [3]. Its traditional applications include:

  • Topical treatment of inflammatory or ulcerative skin conditions, particularly crural eczema due to venous stasis [1].
  • Second-trimester termination of pregnancy via extra-amniotic instillation [1].
  • Treatment of acute and traveler's diarrhea in combination with tannin albuminate (Tannacomp) [3] [5].

Experimental Protocols and Methodologies

Molecular Docking Analysis

The reliable assessment of EL-target interactions requires standardized molecular docking protocols [2]:

  • Protein Preparation:

    • Retrieve 3D crystal structures of core human receptor proteins from Protein Data Bank
    • Remove water molecules and original ligands using PyMOL software
    • Add hydrogen atoms using AutoDockTools (version 1.5.6)
  • Ligand Preparation:

    • Obtain 2D structure of EL from PubChem database
    • Convert to 3D conformation with minimized free energy using ChemBio3D Ultra 14.0
  • Docking Execution:

    • Define active binding sites using Grid Box function in AutoDockTools
    • Perform molecular docking with AutoDock Vina (v1.1.2)
    • Validate binding affinities and interaction modes
Biofilm Inhibition Assay

The high-throughput screening for antibiofilm activity follows this optimized protocol [4]:

  • Inoculum Preparation:

    • Use MAB inoculum (10⁷ CFU/mL) in synthetic cystic fibrosis sputum medium (SCFM)
  • Plate Setup:

    • Utilize 384-well plate format for primary screening
    • Test compounds at 10 μM concentration in SCFM
    • Include appropriate controls (DMSO-treated wells, clarithromycin treatment)
  • Biofilm Assessment:

    • Incubate plates for 5 days under optimal biofilm-forming conditions
    • Stain biofilm mass using Crystal Violet (CV) assay
    • Measure absorbance to quantify biofilm inhibition
  • Validation Steps:

    • Confirm hits in secondary screening using 96-well plate format
    • Verify biofilm-inhibitory activity in three biological replicates with four technical replicates each
Organoid Stress Models

The investigation of EL's effects on intestinal barrier function employs sophisticated organoid models [3]:

  • Organoid Culture:

    • Generate murine small intestinal organoids from isolated crypts
    • Culture in Matrigel with crypt culture medium for minimum seven days
  • Stress Induction:

    • Lipopolysaccharide (LPS) exposure: 50-100 μg/mL in culture medium
    • Growth factor withdrawal: Remove R-Spondin and Noggin from culture medium
  • EL Treatment:

    • Apply EL at concentration of 0.002 mg/mL
    • Incubate for predetermined stress periods
  • Outcome Assessment:

    • Measure inflammatory markers (IL-6, IL-1β, TNF-α, MyD88) via RT-PCR
    • Assess tight junction, adherent junction, and mucin gene expression
    • Evaluate Nod2- and MMP7-dependent antimicrobial peptide activation

Conclusion and Research Implications

This compound lactate demonstrates complex polypharmacology, acting through multi-target mechanisms against bacterial biofilms and inflammatory pathways while enhancing epithelial barrier function. The strongest evidence supports its potent antibiofilm activity against challenging pathogens like Mycobacterium abscessus and its multi-target actions in diabetic foot ulcer models [2] [4].

Key research implications include:

  • EL represents a promising candidate for adjunct therapy in difficult-to-treat biofilm-associated infections, particularly in combination with conventional antibiotics.
  • Its multi-target mechanism may reduce the likelihood of resistance development compared to single-target antimicrobials.
  • Further structure-activity relationship studies could optimize EL's biological activity against nontuberculous mycobacterial strains [4].
  • The intestinal barrier protective effects suggest potential expanded indications for gastrointestinal disorders characterized by barrier dysfunction [3].

References

Application Notes and Protocols: SARS-CoV-2 Inactivation by Ethacridine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ethacridine (6,9-diamino-2-ethoxyacridine), an FDA-approved antiseptic previously used in topical wound disinfectants and other medical applications, has been identified as a potent inhibitor of SARS-CoV-2 [1] [2]. Discovered through high-throughput screening (HTS) of a library of approved drugs, it exhibits a powerful antiviral effect with a half-maximal effective concentration (EC50) of approximately 0.08 μM [3] [4] [5]. Its primary mode of action is distinct from many other antiviral agents; it does not primarily inhibit viral replication inside the host cell but instead directly inactivates viral particles, thereby preventing their initial binding to host cells [3] [1]. This application note details the experimental protocols and key findings for researchers aiming to study or repurpose this compound.

Key Quantitative Findings

The table below summarizes the core quantitative data from the referenced studies, providing a clear overview of this compound's potency and selectivity.

Table 1: Summary of Key Quantitative Data for this compound

Parameter Value Experimental Context Significance
Antiviral Potency (EC50) ~0.08 μM SARS-CoV-2 infection in Vero E6 and A549ACE2 cells [3] [1] Indicates high potency, significantly lower than its cytotoxicity concentration.
Mpro Inhibition (IC50) ~3.5 μM Inhibition of SARS-CoV-2 main protease (Mpro) activity in HEK293 cells [1] Suggests antiviral action is ~40-fold stronger than Mpro inhibition, indicating a different primary mode of action [1].
Cytotoxicity (CC50) > 50 μM Cell viability assay in HEK293T cells [4] Demonstrates a high selectivity index (SI > 625), indicating low cellular toxicity at effective antiviral concentrations [4].
Dynamic Range (Reporter Assay) ~60-fold FlipGFP/Mpro fluorescence in cells expressing active vs. inactive Mpro [3] [4] Validates the robustness of the HTS screening system.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments demonstrating this compound's efficacy against SARS-CoV-2.

High-Throughput Screening for Mpro Inhibitors

This protocol describes the initial screening process that identified this compound [3] [6] [4].

  • 1. Principle: A genetically encoded fluorescence reporter (FlipGFPMpro) is used. This reporter produces green fluorescence only when cleaved by the active SARS-CoV-2 main protease (Mpro), allowing for quantitative measurement of Mpro activity in living cells.
  • 2. Cell Line and Transfection: HEK293 cells are cultured and transfected with the plasmid construct encoding both the FlipGFPMpro reporter and a normalization control, mCherry, via a self-cleaving 2A peptide.
  • 3. Compound Application: Approximately 24 hours post-transfection, the ~1600-compound FDA-approved drug library is added to the cells at a final concentration of 20 μM.
  • 4. Imaging and Analysis: After an appropriate incubation period (e.g., 24-48 hours), cells are imaged. The green fluorescence (FlipGFP) intensity is normalized to the red fluorescence (mCherry) intensity for each well.
  • 5. Hit Selection: Compounds that cause a ≥ 50% reduction in the normalized FlipGFP/mCherry fluorescence ratio with a p-value < 0.001 are considered primary hits for further validation.
SARS-CoV-2 Antiviral Activity Assay

This protocol is used to confirm the antiviral effect of this compound and other hits from the HTS in a biologically relevant infection system [6] [4].

  • 1. Cell Preparation: Culture monolayers of susceptible cells such as Vero E6 or A549ACE2 (A549 cells engineered to express the ACE2 receptor) in multi-well plates.
  • 2. Drug Pretreatment: Pretreat cells with the candidate drug (e.g., this compound) for 3 hours. A common concentration for secondary screening is 5 μM.
  • 3. Viral Infection: Infect the pretreated cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), ensuring the drug remains present throughout the infection.
  • 4. Incubation and Sample Collection: Incubate the infected cells for a set period (e.g., 16 hours). After incubation, collect the culture media.
  • 5. Titer Quantification: Determine the viral titer in the collected media using a plaque assay or RT-PCR. A significant reduction in viral titer in drug-treated samples compared to the vehicle control confirms antiviral activity.
Viral Inactivation Assay

This protocol is critical for demonstrating that this compound's primary mechanism is the direct inactivation of viral particles [3] [1].

  • 1. Direct Inoculation: Incubate SARS-CoV-2 viral particles directly with this compound (at a concentration near its EC50, e.g., 0.1-1 μM) in a tube for a defined period (e.g., 1 hour) at 37°C.
  • 2. Infection: Use this pre-treated inoculum to infect naive cell monolayers (e.g., Vero E6) following the standard infection protocol.
  • 3. Comparison with Post-Infection Treatment: In parallel, infect cells first and then add this compound to the culture medium after viral adsorption.
  • 4. Outcome: this compound shows potent inhibition when viruses are pre-incubated with the drug but is significantly less effective when added after the virus has entered the cells. This result strongly supports a viral inactivation mechanism rather than an intracellular effect on replication.

Mechanism of Action and Workflow

This compound's efficacy stems from its unique ability to directly inactivate SARS-CoV-2 particles before they enter the host cell. The following diagram and workflow outline the logical process for studying this mechanism.

G Start Start: Investigate This compound HTS HTS with FlipGFP/Mpro Reporter Start->HTS MOA_Hypothesis Hypothesis: Primary MOA is not Mpro Inhibition HTS->MOA_Hypothesis Inactivation_Assay Perform Viral Inactivation Assay MOA_Hypothesis->Inactivation_Assay Binding_Assay Assay Viral Binding to Host Cells Inactivation_Assay->Binding_Assay Result Result: Confirmed Direct Viral Inactivation Binding_Assay->Result

Diagram 1: Experimental workflow for determining the mechanism of action of this compound.

The established mechanism involves the following key steps, derived from experimental evidence:

  • Direct Interaction: this compound directly interacts with SARS-CoV-2 viral particles during pre-incubation [3] [1].
  • Structural Alteration: While the precise structural change requires further elucidation (e.g., potential disruption of the viral envelope or spike protein), the particle is rendered non-infectious [1].
  • Inhibition of Binding: The inactivated virus loses its capacity to bind to the ACE2 receptor on the surface of host cells [3].
  • Blocked Entry and Replication: Since binding is prevented, the viral entry process is halted, and no subsequent viral replication occurs within the host cell. It is important to note that studies using qRT-PCR showed that this compound does not impact viral RNA replication once the virus has successfully entered the cell, further confirming its extracellular site of action [1].

Formulation and Safety Considerations

  • Existing Formulations: this compound is already used in humans as a topical wound disinfectant. Historically, it has also been administered via intravenous injection to treat puerperal sepsis, providing a precedent for systemic use [1] [2].
  • Safety Profile: The compound has shown no toxicity in animal models, including mice, rats, and rabbits, at relevant concentrations [1]. In cell cultures, it exhibits very little cytotoxicity, with a CC50 exceeding 50 μM [4].
  • Combination Potential: Given its distinct mechanism of directly inactivating viral particles, this compound presents a strong rationale for combination therapy with drugs that target intracellular replication processes, such as remdesivir (a replicase inhibitor). This could lead to improved clinical outcomes for COVID-19 patients [1].

References

Comprehensive Analytical Methods for Ethacridine Lactate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethacridine lactate (EL), also known as rivanol, is a potent antimicrobial agent and abortifacient drug commonly used for second-trimester pregnancy termination. Chemically, it is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate. The drug is official in the British Pharmacopoeia and Martindale, and its analysis requires precise and accurate methods to ensure pharmaceutical quality and therapeutic efficacy. The analytical challenges associated with EL determination stem from the need for sensitivity, specificity, and reliability in both pharmaceutical formulations and biological matrices. These methods are essential for quality control in pharmaceutical manufacturing, stability studies, and therapeutic drug monitoring.

Recent analytical research has focused on developing methods that align with regulatory guidelines while offering practical advantages such as simplicity, cost-effectiveness, and rapid analysis time. The literature reveals that while several analytical techniques exist, reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as particularly valuable due to its robustness, accuracy, and precision. Additionally, spectrophotometric methods offer economical alternatives for routine analysis where sophisticated instrumentation may not be available. This application note provides a comprehensive overview of optimized analytical protocols, focusing particularly on RP-HPLC with complete validation data, while also covering alternative spectrophotometric approaches to support researchers in pharmaceutical analysis and drug development.

RP-HPLC Method: Optimized Conditions & System Suitability

Reverse-phase high-performance liquid chromatography has been established as the reference method for this compound lactate analysis due to its superior resolution, accuracy, and precision characteristics. The optimized conditions have been systematically developed through rigorous experimentation with various stationary and mobile phases to achieve optimal peak symmetry, resolution, and analysis time.

Optimized Chromatographic Conditions
  • Column: Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm) [1]
  • Mobile Phase: Methanol:water (60:40, v/v) with pH adjusted to 2.8 using ortho-phosphoric acid [1]
  • Flow Rate: 1.0 mL/min [1]
  • Detection: UV at 271 nm [1]
  • Injection Volume: 20 μL [1]
  • Column Temperature: Ambient (approximately 25°C) [1]
  • Run Time: 7 minutes [1]
  • Retention Time: 4.41 minutes for this compound lactate [1]

The selection of chromatographic conditions was finalized after several trials with columns containing different stationary phases and mobile phase compositions. The acidic pH of 2.8 was crucial to achieve symmetrical peak shape and minimize tailing. The retention behavior under these conditions provides an optimal balance between adequate retention for resolution and reasonable analysis time. The method has been demonstrated to be specific for this compound lactate with no interfering peaks at the retention time of interest, confirming its suitability for pharmaceutical quality control applications.

System Suitability Parameters

System suitability tests are integral to liquid chromatographic methods as defined by pharmacopeial standards. For the this compound lactate RP-HPLC method, the following performance characteristics have been established:

Table 1: System Suitability Parameters for RP-HPLC Method

Parameter Result Acceptance Criteria
Retention Time 4.41 min Consistent with relative standard deviation (RSD) < 2%
Theoretical Plates >2000 Indicates column efficiency
Tailing Factor <1.5 Confirms symmetric peak shape
Resolution N/A (single component) -
Repeatability (RSD) <2% Confirms injection precision

The method demonstrates excellent chromatographic performance with a retention time of approximately 4.47 minutes, allowing for rapid analysis. The total runtime of less than 10 minutes makes it suitable for high-throughput quality control laboratories. The peak characteristics consistently show symmetric shape with minimal tailing, indicating optimal interaction with the stationary phase. The method's reliability has been confirmed through repeated injections showing consistent retention times and peak areas, meeting all accepted criteria for system suitability in pharmaceutical analysis.

Experimental Protocol

Materials and Reagents
  • This compound lactate standard (purity ≥99%) [1]
  • Methanol (HPLC grade) [1]
  • Water (HPLC grade) [1]
  • Ortho-phosphoric acid (Analytical grade) [1]
  • Pharmaceutical formulation (this compound lactate infusion) [1]
Instrumentation and Equipment
  • HPLC System: Agilent liquid chromatograph comprising G1311A solvent delivery system (pump), G1315 diode array detector, and Rheodyne injector with 20 μL loop [1]
  • Column: Qualisil BDS C-18 column (250 × 4.6 mm i.d., 5μm) [1]
  • Data Processor: EZChrome Elite or equivalent [1]
  • Supporting Equipment: Ultrasonicator, membrane filter (0.45 μm), vacuum filtration apparatus [1]
Step-by-Step Procedure
3.3.1 Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water accurately.
  • Mix the solvents thoroughly in a suitable container.
  • Adjust the pH to 2.8 using ortho-phosphoric acid with constant stirring.
  • Filter the mobile phase through a 0.45 μm membrane filter under vacuum.
  • Degas the mobile phase by sonication for 15 minutes before use.
3.3.2 Standard Solution Preparation
  • Accurately weigh 10 mg of this compound lactate reference standard.
  • Transfer to a 10 mL volumetric flask and dissolve in methanol.
  • Dilute to volume with methanol to obtain a stock standard solution of 1000 μg/mL.
  • Prepare working standards by pipetting aliquots of 20, 40, 60, 80, 100, and 120 μL of stock solution into separate 10 mL volumetric flasks.
  • Dilute each to volume with mobile phase to obtain concentrations of 2, 4, 6, 8, 10, and 12 μg/mL.
3.3.3 Sample Preparation (Pharmaceutical Formulation)
  • For this compound lactate infusion (1 mg/100 mL), transfer 10 mL of the solution to a 10 mL volumetric flask.
  • Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL.
  • Pipette 60 μL of this solution into a 10 mL volumetric flask.
  • Dilute to volume with mobile phase to obtain a final concentration of 6 μg/mL.
  • Filter through a 0.45 μm syringe filter before injection.
3.3.4 Chromatographic Analysis
  • Equilibrate the column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
  • Set the detector wavelength to 271 nm.
  • Inject 20 μL of each working standard and sample solution in triplicate.
  • Record the chromatograms and measure the peak areas.
  • Construct a calibration curve by plotting peak area versus concentration.
  • Determine the concentration of this compound lactate in samples using the calibration curve.

The following workflow diagram illustrates the complete RP-HPLC analytical procedure:

G cluster_0 Preparation Phase cluster_1 Chromatographic Analysis cluster_2 Quantification START Start Analysis MP Prepare Mobile Phase: Methanol:Water (60:40) Adjust pH to 2.8 with H3PO4 START->MP EQUIL Equilibrate HPLC System: C18 Column, 1.0 mL/min 30 minutes MP->EQUIL STD Prepare Standard Solutions: Stock: 1000 μg/mL Working: 2-12 μg/mL SAMP Prepare Sample Solution: Dilute infusion with mobile phase Filter through 0.45 μm INJ Inject Samples: 20 μL injection volume EQUIL->INJ DET Detect at 271 nm INJ->DET RT Record Retention Time: ~4.41 minutes DET->RT CALC Quantify using Calibration Curve RT->CALC END Result Reporting CALC->END

Method Validation

The RP-HPLC method for this compound lactate has been comprehensively validated according to ICH guidelines to establish its suitability for intended applications. Validation parameters were systematically evaluated to demonstrate the method's reliability, accuracy, precision, and robustness for pharmaceutical analysis.

Validation Parameters & Results

Table 2: Method Validation Results for RP-HPLC Analysis of this compound Lactate

Validation Parameter Conditions/Results Acceptance Criteria
Linearity Range 2-12 μg/mL Correlation coefficient >0.995
Correlation Coefficient (r²) 0.9980 Demonstrates proportional response
Precision (RSD)
• Intra-day 0.33-0.69% RSD ≤2%
• Inter-day 0.51-0.79% RSD ≤2%
Accuracy (% Recovery) 98.90-100.15% 98-102%
LOD 0.11 μg -
LOQ 0.33 μg -
Robustness Deliberate changes in flow rate, mobile phase composition, and pH RSD <2%
Ruggedness Two different analysts RSD <2%
Specificity No interference from excipients Peak purity >99%

The linearity study demonstrated an excellent correlation between concentration and peak area across the specified range, with a correlation coefficient of 0.9980. The precision evaluation revealed consistently low RSD values for both intra-day and inter-day analyses, indicating high method reproducibility. Accuracy assessments through recovery studies at three different levels (80%, 100%, and 120%) showed recoveries between 98.90-100.15%, confirming the method's trueness. The sensitivity parameters (LOD and LOQ) indicate the method can detect and quantify this compound lactate at low concentrations, which is particularly valuable for stability-indicating methods and impurity profiling.

Robustness and Ruggedness

The robustness of the method was evaluated by making deliberate, slight variations to chromatographic parameters, including flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2 units). The results demonstrated that the method performance remained unaffected by these minor changes, with RSD values less than 2% for peak areas and retention times. This robustness ensures the method's reliability during routine use, where minor operational variations may occur.

The ruggedness was assessed by having two different analysts perform the analysis using the same operational and environmental conditions. The comparison of results showed no significant difference, with RSD values less than 2%, confirming that the method is transferable between analysts and laboratories. This ruggedness characteristic is particularly important for methods intended for use in quality control environments where multiple analysts may perform the testing.

Alternative Spectrophotometric Methods

While RP-HPLC offers superior separation capabilities, spectrophotometric methods provide economical alternatives for routine quality control of this compound lactate in pharmaceutical formulations. These methods are particularly valuable in resource-limited settings and for high-throughput analysis where sophisticated instrumentation may not be available.

UV Spectrophotometric Method

A simple, rapid, and precise UV spectrophotometric method has been developed and validated for the estimation of this compound lactate. The method utilizes double distilled water as solvent and detects this compound lactate at its λmax of 271 nm with an apparent molar absorptivity of 59.781 × 10³ L/mol·cm. The method follows linearity in the concentration range of 2-12 μg/mL with a correlation coefficient of 0.998. The method was successfully applied to pharmaceutical formulations with percent recovery of 99.71%, demonstrating excellent agreement with label claims. Validation parameters confirmed the method's precision, with intra-day and inter-day RSD values less than 2%, and accuracy with recovery values between 99.26-100.25% [2] [3].

Visible Spectrophotometric Methods

Several visible spectrophotometric methods have been developed based on different chromogenic reactions, providing selective alternatives for this compound lactate determination:

Table 3: Comparison of Visible Spectrophotometric Methods for this compound Lactate

Method Principle Reagents λmax (nm) Linearity Range (μg/mL)
Method A Redox reaction Folin-Ciocalteau reagent 600 Not specified
Method B Oxidative coupling MBTH + Fe(III) 580 2-8
Method C Oxidation & complexation 1,10-Phenanthroline + Fe(III) 490 Not specified
Method D Diazocoupling N-(1-naphthyl)ethylenediamine dihydrochloride 540 2-8

Method B (oxidative coupling) utilizes 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III) to form a violet-colored chromophore with maximum absorption at 535-580 nm. Method D is based on diazocoupling reaction with N-(1-napthyl) ethylenediamine dihydrochloride to form a stable purple-colored chromogen measurable at 540 nm. Both methods obey Beer's law in the concentration range of 2-8 μg/mL and have been validated for accuracy and precision, making them suitable for routine quality control of this compound lactate in pharmaceutical formulations [4] [5].

The following diagram illustrates the reaction pathways for the main spectrophotometric methods:

G cluster_UV UV Spectrophotometry cluster_Visible Visible Spectrophotometry EL This compound Lactate UV Direct Measurement at λmax 271 nm EL->UV MBTH Method B: Oxidative Coupling MBTH + Fe(III) Violet chromogen (535-580 nm) EL->MBTH NED Method D: Diazocoupling NED + Diazotization Purple chromogen (540 nm) EL->NED FC Method A: Redox Reaction Folin-Ciocalteau reagent Colored product (600 nm) EL->FC Phen Method C: Complex Formation 1,10-Phenanthroline + Fe(III) Colored complex (490 nm) EL->Phen Applications Pharmaceutical Analysis • Formulation assay • Quality control • Routine monitoring UV->Applications MBTH->Applications NED->Applications FC->Applications Phen->Applications

Applications

The analytical methods described for this compound lactate have significant utility across pharmaceutical analysis and bioanalytical applications. Each method offers distinct advantages tailored to specific analytical needs and resource availability.

Pharmaceutical Formulation Analysis

The RP-HPLC method has been successfully applied to the quantitative analysis of this compound lactate in commercial infusion formulations. The method demonstrated excellent performance in assay testing, with the estimated drug content found to be 99.52% of the label claim, well within acceptable limits. The method's specificity was confirmed through the absence of interfering peaks from pharmaceutical excipients, ensuring accurate quantification of the active ingredient. The simplicity of sample preparation, combined with the relatively short analysis time (less than 10 minutes), makes this method highly suitable for quality control laboratories performing routine analysis of this compound lactate formulations. The method's robustness ensures consistent performance even with minor variations in operational parameters, a critical factor in high-throughput environments [1].

Spectrophotometric methods provide valuable alternatives for pharmaceutical analysis, particularly in resource-limited settings. The UV method at 271 nm offers the advantages of simplicity and rapid analysis, requiring minimal sample preparation and no derivatization steps. The visible spectrophotometric methods, while requiring derivatization, provide enhanced selectivity through specific chromogenic reactions, making them particularly useful for formulations where excipients might interfere with direct UV measurement. These methods have demonstrated excellent accuracy in recovery studies, with results ranging from 98-102%, confirming their suitability for quality control applications in pharmaceutical manufacturing and post-market surveillance [2] [3] [5].

Bioanalytical Applications

An HPLC method with solid-phase extraction has been developed for the determination of this compound lactate in human urine, extending the application beyond pharmaceutical formulations to biological matrices. This method utilizes a C18 column maintained at 30°C with a mobile phase consisting of methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) at a flow rate of 1.0 mL/min, with detection at UV 272 nm. The method demonstrates exceptional sensitivity with a limit of detection of 1.1 ng/mL and a wide linear range of 4-4000 ng/mL (r = 0.9998). The method validation showed within-day accuracy of 94.8-101.6% and between-day accuracy of 96.8-102.6%, with corresponding precision values of 2.3-5.4% and 4.0-5.3%, respectively. The absolute recovery ranged from 95.4-101.2%, demonstrating efficient extraction from the biological matrix. This method has been successfully applied to assess urine levels of this compound lactate in women who received intra-amniotic injection, making it valuable for pharmacokinetic studies and therapeutic drug monitoring [6] [7].

Conclusion

The comprehensive analytical methods presented for this compound lactate provide researchers and quality control professionals with validated tools for accurate and reliable determination of this pharmaceutical compound. The RP-HPLC method stands out as a robust, precise, and accurate technique suitable for routine quality control analysis of this compound lactate in bulk drug and pharmaceutical formulations. Its complete validation according to ICH guidelines ensures regulatory compliance, while the optimized conditions offer practical advantages in terms of analysis time and cost-effectiveness.

The alternative spectrophotometric methods provide valuable options for laboratories with different resource constraints and analytical needs. The UV method offers simplicity and rapid analysis, while the visible spectrophotometric methods based on specific chromogenic reactions provide enhanced selectivity. For bioanalytical applications, the HPLC method with solid-phase extraction enables sensitive determination of this compound lactate in biological matrices like urine, supporting pharmacokinetic studies and therapeutic monitoring.

Collectively, these methods address the complete spectrum of analytical needs for this compound lactate, from raw material testing and formulation quality control to biological monitoring. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the validated performance of each approach.

References

ethacridine lactate concentration for wound disinfection

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Protocol

A 2021 case series documented a successful protocol for treating severe extravasation injuries using ethacridine lactate dressings in a combined therapy approach [1]. The table below summarizes the key parameters of this clinical application.

Parameter Specification
Clinical Context Severe extravasation injuries (damage caused by infused drugs leaking into surrounding tissue) [1]
Formulation This compound lactate dressing (specific concentration not detailed in the study) [1]
Application Frequency Dressings were applied and changed once per day [1]
Treatment Duration 3 to 5 days [1]
Adjunctive Therapies Combined with localized closure and phototherapy [1]
Reported Outcome Complete healing in all eight documented cases without obvious adverse reactions [1]

Mechanism of Action & Research Insights

Understanding how this compound lactate works explains both its historical use and the rationale behind modern research. The compound has known antibacterial properties and is being investigated for its ability to fight bacterial biofilms, a major challenge in chronic wound healing [2] [3].

  • Antibacterial Action: this compound lactate is recognized for its ability to bind to and disrupt microbial DNA, which contributes to its antibacterial effect [3].
  • Multi-Target Biofilm Inhibition: A 2025 computational study proposed that this compound lactate may fight bacterial biofilms in Diabetic Foot Ulcers (DFUs) through a multi-target mechanism. The study predicted that it influences key targets (such as AKT1, EGFR, and MMP9) and pathways involved in inflammation and the body's response to bacterial components (e.g., IL-17 and TNF signaling pathways) [2]. The diagram below illustrates this predicted network pharmacology workflow.

architecture Start Start: Investigate EL's Antibacterial Mechanism TargetPred Predict EL Targets (SwissTargetPrediction, PharmMapper) Start->TargetPred DiseaseTarget Retrieve DFU & Antibacterial Targets (GeneCards, OMIM) TargetPred->DiseaseTarget Network Construct 'Drug-Disease-Target' Network (Cytoscape) DiseaseTarget->Network PPIAnalysis PPI Network & Hub Target Analysis (STRING) Network->PPIAnalysis Enrichment GO & KEGG Pathway Enrichment Analysis PPIAnalysis->Enrichment Docking Molecular Docking & Dynamics Simulation Enrichment->Docking Validation Experimental Validation (RT-qPCR on DFU tissues) Docking->Validation End Conclusion: Multi-Target Mechanism Confirmed Validation->End

Figure 1: Research Workflow for Elucidating this compound Lactate (EL) Mechanism. This diagram outlines the integrated computational and experimental approach used to predict and validate the multi-target antibacterial mechanism of this compound Lactate against bacterial biofilms in Diabetic Foot Ulcers (DFUs).

  • Synergy with Physical Fields: Research has also explored combining antiseptics with physical energy fields. One study found that applying a Rotating Magnetic Field (RMF) of 50 Hz for one hour significantly enhanced the efficacy of various antiseptics, including this compound lactate, against Staphylococcus aureus and Pseudomonas aeruginosa biofilms [3].

Important Safety and Guideline Considerations

For researchers and clinicians, it is critical to be aware of the following points:

  • Modern Wound Care Guidelines: According to a 2021 review of European guidelines, this compound lactate is classified as an "older antiseptic" that is not recommended for wound treatment [4]. This is due to a number of documented disadvantages, including poor efficacy against bacteria, an inability to effectively penetrate biofilms, and concerns about tissue toxicity [4].
  • Recommended Antiseptics: The same guidelines recommend that only modern antiseptics like octenidine (OCT), polihexanide (PHMB), povidone-iodine (PVP-I), sodium hypochlorite (NaOCl), and nanosilver should be considered for wound treatment [4].
  • Safety Profile: While the specific concentration for topical use is not detailed in the search results, one source notes that a 0.1% solution of this compound lactate is used for intra-amniotic instillation for abortion induction, indicating its potency [5].

Future Research Directions

The future research and potential application of this compound lactate appear to be shifting away from general wound disinfection and toward more specialized areas:

  • Focus on Biofilm Disruption: The most promising avenue is its use as a multi-target agent to break down bacterial biofilms in stubborn infections like DFUs, as suggested by network pharmacology studies [2].
  • Adjunctive Therapy: Its efficacy may be enhanced when used as part of a combination therapy, such as with physical energy fields (RMF) [3] or other treatments like phototherapy [1].

References

Comprehensive Application Notes and Protocols for Ethacridine Lactate Solution Preparation in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacridine Lactate and Its Research Applications

This compound lactate (Acrinol), chemically identified as 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, is an aromatic organic compound with extensive history as an antiseptic agent and growing importance in pharmaceutical research. This acridine derivative exhibits broad-spectrum antibacterial activity against Gram-positive cocci, including Staphylococcus aureus and MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 100-200 μg/mL, while showing variable activity against Gram-negative bacteria like Escherichia coli (MIC: 200-800 μg/mL) and limited efficacy against Proteus species (MIC > 1,600 μg/mL) [1]. Beyond its antimicrobial properties, this compound lactate has been identified as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor, revealing potential applications in cancer research and molecular biology [2] [1]. Recent investigations have further elucidated its ability to target bacterial biofilms in complex conditions such as diabetic foot ulcers and to modulate intestinal barrier functions in combination with tannic acid [3] [4]. These diverse mechanisms make proper solution preparation essential for obtaining reliable and reproducible experimental results across various research applications.

Chemical Properties and Handling Considerations

Fundamental Chemical Characteristics

This compound lactate possesses distinct chemical properties that significantly influence its solubility, stability, and appropriate handling in research environments. The compound has a molecular weight of 343.38 g/mol (or 361.39 g/mol for the monohydrate form) and the CAS number 1837-57-6 (6402-23-9 for monohydrate) [2] [1]. Its chemical structure consists of an acridine backbone with ethoxy and amino substitutions complexed with lactic acid. The compound appears as a light yellow to yellow crystalline solid with characteristic absorption maxima at 271 nm in aqueous solutions, which serves as the basis for spectrophotometric quantification [5]. Researchers should note that this compound lactate is typically supplied as a powder requiring protection from moisture and light to maintain stability throughout the storage period [1].

Solubility Profile and Stability

Understanding the solubility profile of this compound lactate is fundamental for preparing accurate stock solutions across various experimental applications. The table below summarizes its solubility in different solvents:

Table 1: Solubility Profile of this compound Lactate

Solvent Solubility Concentration Storage Conditions
DMSO Freely soluble 69 mg/mL (200.94 mM) -20°C, sealed, dry
Water Soluble 69 mg/mL 4°C, short-term
Ethanol Moderately soluble 20 mg/mL Room temperature
Double distilled water Soluble for working solutions 2-12 μg/mL Room temperature, fresh preparation

It is crucial to note that DMSO exhibits hygroscopic properties that may gradually reduce solubility over time, thus necessitating the use of freshly opened solvent for critical stock solution preparation [2] [1]. For aqueous working solutions, double-distilled water serves as the optimal solvent, with stability data supporting short-term storage at 4°C [5]. The compound demonstrates pH-dependent stability, with optimal stability observed in slightly acidic to neutral conditions, while strongly alkaline conditions may promote precipitation or degradation.

Solution Preparation Protocols

Aqueous Stock Solution Preparation

The preparation of aqueous stock solutions requires careful attention to solvent quality and dissolution techniques to achieve accurate concentrations and maintain compound integrity. The following protocol describes the standard method for preparing a 100 μg/mL primary stock solution:

  • Accurately weigh 10 mg of this compound lactate reference standard using an analytical balance.
  • Transfer the compound to a 100 mL volumetric flask containing approximately 40 mL of double-distilled water.
  • Manually agitate the mixture for 10 minutes to ensure initial wetting of the powder.
  • Complete to volume with double-distilled water to achieve the final concentration of 100 μg/mL.
  • For complete dissolution, degas the solution by sonication for 15 minutes.

This primary stock solution can be further diluted with double-distilled water to prepare working standards in the concentration range of 2-12 μg/mL, which corresponds to the validated linear range for spectrophotometric analysis [5]. For cell culture applications requiring sterile conditions, the solution should be filter-sterilized using a 0.22 μm membrane filter rather than autoclaving, as excessive heat may degrade the compound.

Organic Stock Solution Preparation

For experiments requiring organic solvents or in vivo formulations, this compound lactate can be prepared in DMSO-based systems following this optimized protocol:

  • Pre-dry the compound if it has been exposed to humid conditions to ensure accurate weighing.
  • Prepare a concentrated stock by dissolving this compound lactate in DMSO to a final concentration of 25 mg/mL.
  • Vortex vigorously for 30-60 seconds followed by brief sonication (5-10 minutes) to ensure complete dissolution.
  • Aliquot the stock solution into working volumes to minimize freeze-thaw cycles.
  • Store at -20°C in sealed, moisture-proof containers for long-term stability.

For in vivo administration, the following formulation has been validated for animal studies:

Table 2: In Vivo Formulation Protocol Using DMSO Master Stock

Component Volume Final Concentration Mixing Instruction
DMSO stock solution (25 mg/mL) 100 μL 2.5 mg/mL Vortex initially
PEG 300 400 μL Vehicle base Mix evenly after addition
Tween 80 50 μL Emulsifier Clarify by mixing
Saline (0.9% NaCl) 450 μL Balance to final volume Final adjustment with mixing

This formulation yields a clear, homogeneous suspension at 2.5 mg/mL suitable for animal dosing [1]. The preparation requires sequential addition with clarification between each step to prevent precipitation.

Analytical Methods for Quality Control

Spectrophotometric Analysis

UV spectrophotometry provides a rapid, precise, and cost-effective method for quantifying this compound lactate concentration in solution and assessing solution stability. The following validated method ensures accurate quantification:

  • Instrument Parameters: Set spectrophotometer to measure absorbance at 271 nm using 1 cm quartz or high-quality disposable cuvettes.
  • Blank Preparation: Use the same batch of double-distilled water as the solvent blank.
  • Calibration Standards: Prepare fresh standards in the concentration range of 2-12 μg/mL from the primary stock solution.
  • Sample Measurement: Record absorbance values in triplicate for each standard and unknown sample.

The method follows a linear relationship with the regression equation Y = 0.016795X + 0.00768 and correlation coefficient (r²) of 0.998, demonstrating excellent linearity within the working range [5]. Validation parameters confirm the method's reliability:

Table 3: Validation Parameters for Spectrophotometric Analysis of this compound Lactate

Parameter Result Acceptance Criteria
Linearity range 2-12 μg/mL Correlation coefficient ≥ 0.995
Intra-day precision (% RSD) 0.77-1.12% ≤2%
Inter-day precision (% RSD) 0.50-1.27% ≤2%
Limit of Detection (LOD) 0.11 μg/mL Based on signal-to-noise ratio
Limit of Quantification (LOQ) 0.43 μg/mL Based on signal-to-noise ratio
Recovery (%) 99.26-100.25% 98-102%

This method demonstrates excellent precision and accuracy with percent relative standard deviation (% RSD) values below 2% for both intra-day and inter-day variations, meeting International Conference on Harmonisation (ICH) validation guidelines [5].

HPLC Analysis

For more complex matrices or when analyzing this compound lactate in the presence of potential interferents, reversed-phase high-performance liquid chromatography (RP-HPLC) provides enhanced specificity. Although the specific chromatographic conditions vary between applications, a validated RP-HPLC method has been reported for estimation of this compound lactate in bulk and pharmaceutical formulations [6]. This method typically employs a C18 column with mobile phases combining aqueous buffers and organic modifiers such as acetonitrile or methanol, followed by detection in the UV range (260-280 nm).

Research Applications and Working Solution Preparation

Antibacterial and Biofilm Studies

This compound lactate has demonstrated significant potential in targeting bacterial biofilms, particularly in diabetic foot ulcer infections. A 2025 study integrated network pharmacology, molecular docking, and molecular dynamics simulations to elucidate its multi-target mechanism against biofilm-associated diabetic foot infections [3]. For such antibacterial applications:

  • Prepare working solutions at concentrations ranging from 100-800 μg/mL in sterile physiological saline or appropriate cell culture medium.
  • For biofilm inhibition assays, use the lower end of the concentration range (100-200 μg/mL) for Gram-positive bacteria.
  • For established biofilm disruption, higher concentrations (400-800 μg/mL) may be required.

The identified hub targets through protein-protein interaction network analysis include AKT1, EGFR, SRC, HSP90AA1, and MMP9, with molecular docking demonstrating strong binding affinity between this compound lactate and MMP9 (-9.8 kcal/mol) [3].

PARG Inhibition Studies

As a poly(ADP-ribose) glycohydrolase inhibitor, this compound lactate enables investigation of PARP-dependent cellular processes. For enzymatic and cellular assays:

  • Prepare concentrated stock in DMSO at 25-50 mg/mL.
  • Dilute in assay buffer to working concentrations typically between 10-100 μM.
  • Include DMSO controls with equivalent DMSO concentrations (typically ≤0.1% v/v) to account for solvent effects.

The PARG inhibitory activity expands this compound lactate's research utility beyond conventional antimicrobial applications to areas including cancer biology and DNA repair mechanisms [2] [1].

Intestinal Barrier Function Studies

Recent research has revealed that this compound lactate in combination with tannic acid can attenuate markers of stress-induced intestinal barrier dysfunctions in murine small intestinal organoids [4]. For organoid studies:

  • Prepare a concentrated stock at 5 mg/mL in PBS.
  • Dilute in organoid culture medium to a final concentration of 0.002 mg/mL (approximately 5.8 μM).
  • Exposure duration typically ranges from 24-48 hours depending on the experimental endpoint.

This application demonstrates this compound lactate's ability to modulate inflammatory responses and normalize tight junction protein expression in stressed intestinal organoids, suggesting novel mechanisms beyond its traditional antimicrobial effects [4].

Experimental Workflows and Visualization

Solution Preparation and Quality Control Workflow

The following diagram illustrates the comprehensive workflow for this compound lactate solution preparation, quality control, and application in research settings:

ethacridine_workflow Start Start: Weigh this compound Lactate StockPrep Prepare Stock Solution (100 μg/mL in ddH₂O) Start->StockPrep QC Quality Control Assessment StockPrep->QC Storage Storage: -20°C (Desiccated, Protected from Light) StockPrep->Storage Long-term SpecAnalysis Spectrophotometric Analysis (271 nm) QC->SpecAnalysis Calibration Calibration Curve (2-12 μg/mL) SpecAnalysis->Calibration Validation Method Validation Precision, Accuracy, LOD/LOQ Calibration->Validation Applications Research Applications Validation->Applications Antibacterial Antibacterial Studies (100-800 μg/mL) Applications->Antibacterial PARG PARG Inhibition (10-100 μM) Applications->PARG Intestinal Intestinal Barrier Models (0.002 mg/mL) Applications->Intestinal Storage->Applications Thaw & Dilute

Figure 1: Comprehensive Workflow for this compound Lactate Solution Preparation and Quality Control

Antibacterial Mechanism in Diabetic Foot Ulcer Model

The complex multi-target mechanism of this compound lactate against bacterial biofilms in diabetic foot ulcers involves numerous molecular targets and pathways as revealed through network pharmacology and molecular dynamics simulations:

ethacridine_mechanism EL This compound Lactate MolecularDocking Molecular Docking Binding Affinity < -5.0 kcal/mol EL->MolecularDocking HubTargets Hub Targets Identified: AKT1, EGFR, SRC, HSP90AA1, MMP9 MolecularDocking->HubTargets StrongBinding Strongest Binding to MMP9 (-9.8 kcal/mol) HubTargets->StrongBinding Pathways Affected Pathways StrongBinding->Pathways TNF TNF Signaling Pathway Pathways->TNF IL17 IL-17 Signaling Pathway Pathways->IL17 AGE AGE-RAGE Signaling in Diabetic Complications Pathways->AGE Antibacterial Antibacterial Effects Against Biofilms in DFU TNF->Antibacterial IL17->Antibacterial AGE->Antibacterial

Figure 2: Molecular Mechanisms of this compound Lactate Against Bacterial Biofilms in Diabetic Foot Ulcer Models

Troubleshooting and Technical Notes

Common Preparation Issues and Solutions

Researchers may encounter several technical challenges when working with this compound lactate solutions. The table below outlines common issues and recommended solutions:

Table 4: Troubleshooting Guide for this compound Lactate Solution Preparation

Problem Potential Cause Solution
Precipitate formation in aqueous solutions Concentration exceeding solubility limit Dilute to working concentration <100 μg/mL; warm slightly to 37°C with agitation
Inconsistent spectrophotometric readings Degradation of stock solution; air bubbles Prepare fresh standards; degas solution by sonication
Poor recovery in cell culture assays Serum protein binding; light exposure Use serum-free conditions during treatment; protect from light with foil wrapping
Variable antibacterial activity pH-dependent activity; cation interference Use appropriate buffer controls; consider chelating agents if metal interference suspected
Crystal formation during storage Moisture absorption; temperature fluctuations Store desiccated at consistent -20°C; aliquot to minimize freeze-thaw cycles
Critical Technical Notes
  • Light sensitivity: this compound lactate solutions exhibit photo-degradation upon prolonged exposure to light, necessitating amber containers or foil wrapping for all storage vessels.
  • pH considerations: The compound's solubility and antibacterial activity are pH-dependent, with optimal performance in neutral to slightly acidic conditions (pH 5.5-7.5).
  • Filter compatibility: When sterile filtration is required, cellulose acetate membranes are preferred over nylon membranes, which may exhibit binding and reduce final concentration.
  • Plasticware adsorption: For dilute working solutions (<10 μg/mL), consider using siliconized tubes to minimize compound loss through surface adsorption.

Conclusion

This compound lactate represents a versatile compound with applications spanning antimicrobial research, enzymatic inhibition studies, and gastrointestinal barrier function investigations. The protocols outlined in these application notes provide researchers with standardized methods for preparing, quantifying, and applying this compound lactate solutions across diverse experimental systems. The comprehensive quality control approaches, particularly the validated spectrophotometric method offering precision (% RSD <2%), accuracy (recovery rates of 99.26-100.25%), and adequate sensitivity (LOD 0.11 μg/mL), ensure reliable and reproducible results [5]. As research continues to reveal novel mechanisms of action for this established compound, particularly in biofilm disruption [3] and inflammatory modulation [4], these standardized protocols will facilitate comparative studies across research groups and accelerate the investigation of this compound lactate's full therapeutic potential.

References

Comprehensive Application Notes and Protocols for Ethacridine Lactate in Diabetic Foot Ulcer Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Diabetic foot ulcers (DFUs) represent one of the most devastating complications of diabetes mellitus, characterized by chronic, non-healing wounds that significantly increase the risk of infection, lower-limb amputation, and mortality. The persistent presence of polymicrobial infection and the formation of bacterial biofilms on the wound surface are major impediments to effective healing and represent key challenges in DFU management. Despite current standard care involving debridement, infection control, revascularization, and advanced dressings, these measures often fail to eradicate biofilm-associated infections or restore normal healing dynamics. Conventional antibiotics have limited penetration into biofilms and are increasingly compromised by antimicrobial resistance, creating an urgent need for safe, affordable agents that can simultaneously disrupt biofilms, modulate inflammation, and promote tissue regeneration.

Ethacridine lactate (EL), an acridine derivative, is a well-known topical antiseptic with broad-spectrum antibacterial activity that has recently emerged as a promising candidate for DFU management. Recent advanced studies employing integrated approaches have systematically investigated its potential antibacterial mechanisms in DFU treatment. Through network pharmacology, molecular docking, and molecular dynamics simulation approaches, researchers have identified that this compound exerts its therapeutic effects through multi-target mechanisms involving 105 common targets potentially involved in its antibacterial effects against DFU. Among these, 10 hub targets have been highlighted, including AKT1, EGFR, SRC, HSP90AA1, and MMP9, which play crucial roles in wound healing pathways [1] [2].

Table 1: Key Targets of this compound Lactate in DFU Treatment Identified Through Network Pharmacology

Target Symbol Target Name Function in Wound Healing Binding Affinity with EL (kcal/mol)
MMP9 Matrix Metalloproteinase-9 Tissue remodeling and repair -9.8
AKT1 RAC-alpha serine/threonine-protein kinase Cell survival and proliferation -7.2
EGFR Epidermal Growth Factor Receptor Epithelial regeneration and migration -6.8
SRC Proto-oncogene tyrosine-protein kinase SRC Signal transduction in healing -6.5
HSP90AA1 Heat Shock Protein 90 alpha family class A member 1 Protein folding and stress response -6.1

The mechanistic basis for this compound's therapeutic efficacy extends beyond simple antibacterial activity. Gene Ontology (GO) enrichment analysis indicates significant involvement in responses to reactive oxygen species, regulation of inflammatory responses, responses to lipopolysaccharide, and bacterial molecular patterns. KEGG pathway analysis has identified 157 relevant pathways, including the TNF signaling, IL-17 signaling, and the AGE-RAGE signaling pathways in diabetic complications. These findings collectively highlight this compound's translational potential as a safe, readily available, and mechanistically validated topical agent for the clinical management of biofilm-associated diabetic foot infections [1] [2].

Experimental and Clinical Evidence

Computational and In-Vitro Evidence

Advanced computational approaches have provided compelling evidence for this compound's multi-target mechanism in DFU treatment. Molecular docking studies have demonstrated favorable binding affinities (all < -5.0 kcal/mol) between this compound and the hub targets, with the strongest binding observed between MMP9 and this compound (-9.8 kcal/mol). These docking results suggest possible interaction tendencies that may contribute indirectly to this compound's network-level regulatory effects, rather than direct binding to all targets in vivo. Molecular dynamics simulation has further confirmed the stable interaction between MMP9 and this compound, providing atomic-level insights into the structural stability of this key drug-target interaction [1] [2].

Beyond computational predictions, in-vitro studies have validated this compound's impact on critical wound healing parameters. Research on L929 mouse fibroblasts has demonstrated the cell viability and proliferative effects of this compound-containing formulations using CCK-8 assays. This experimental validation is crucial for establishing both safety and efficacy profiles, showing that this compound not only possesses antimicrobial properties but also supports cellular processes essential for wound healing without significant cytotoxicity [3].

Preclinical and Clinical Validation

Preclinical studies in diabetic rat models have provided additional mechanistic insights into how this compound influences the wound healing microenvironment. Research examining wound edge tissue samples from DFU patients treated with this compound has demonstrated expression trends of key genes consistent with in silico predictions. These results reflect transcriptional regulation consistent with pathway modulation predicted by the network analysis, rather than direct protein-ligand binding across all targets. Additional animal studies have revealed that this compound lactate solution significantly influences the expression of critical healing biomarkers, including advanced glycation end products (AGEs), which are markedly elevated in diabetic wounds but show significant reduction following this compound treatment [1] [4].

Clinical evidence, though from smaller case series, supports the therapeutic potential of this compound lactate in complex wound care. A retrospective review of eight patients with serious extravasation injuries (including diabetic patients) treated with this compound lactate dressing combined with localized closure and phototherapy reported complete healing in all patients without obvious adverse reactions. The infusates involved in these cases included various challenging substances such as iodixanol, norepinephrine, alprostadil, amino acids, fat emulsion, and several antibiotics. The successful outcomes across this diverse range of severe extravasation injuries suggest this compound's potential efficacy in complex wound environments similar to DFUs [5].

Table 2: Clinical Efficacy Outcomes of this compound-Containing Formulations in Wound Healing

Study Type Patient Population Treatment Protocol Healing Outcomes Reference
Case Series 8 patients with severe extravasation injuries This compound lactate dressing + localized closure + phototherapy for 3-5 days Complete healing in all patients with no adverse reactions [5]
Comparative Animal Study Diabetic ulcer rat model This compound lactate solution vs. ulcer oil vs. control Significant reduction in AGEs; improved healing parameters [4]
Network Pharmacology DFU patient tissue samples Computational analysis of this compound targets Validation of hub gene expression trends consistent with multi-target mechanism [1]

Clinical Application Protocols

Solution Preparation and Wound Assessment

For clinical application in DFU management, this compound lactate is typically used as a topical solution in specific concentrations that balance efficacy and safety. The standard preparation involves using This compound lactate solution at a concentration of 0.1%, which can be applied directly to the wound bed. In some specialized formulations, researchers have used this compound lactate provided by pharmaceutical companies such as Hebei Wuluo Pharmaceutical Co., Ltd., at concentrations that maintain antimicrobial efficacy while minimizing potential cytotoxicity to fibroblasts and keratinocytes essential for wound healing [4] [3].

Prior to this compound application, comprehensive wound assessment is essential. The evaluation should include measurement of ulcer dimensions (length, width, depth), documentation of wound characteristics (including presence of necrotic tissue, granulation tissue quality, exudate level), and assessment of peri-wound condition. The TIME framework (Tissue control, Infection/Inflammation, Moisture balance, Edge of wound) should guide this assessment, with particular attention to signs of infection that might require concomitant systemic antibiotics. Vascular assessment including ankle-brachial index (ABI) or toe pressure measurements is recommended to ensure adequate perfusion for healing [6].

Dressing Protocol and Adjunctive Therapies

The standard This compound dressing protocol involves applying a freshly prepared dressing before use. The dressing should be made according to the size of the wound using double-layered gauze soaked in this compound lactate, covering more than 2 cm on each side beyond the lesion boundaries. The dressing is typically maintained on the wound for 3-5 days, with nurses replacing the dressing whenever it is found to be dry. For wounds with significant depth or tunneling, the this compound-soaked gauze should be gently packed into wound cavities using the "loose pack" technique to avoid pressure on wound edges while ensuring contact with all wound surfaces [5].

Adjunctive therapies may be combined with this compound dressings to enhance healing outcomes. Phototherapy has been successfully used in conjunction with this compound dressings, administered at a distance of 20 cm away from the extravasation area for 20 minutes per session, twice daily, for 3-5 days. During phototherapy application, patients should wear appropriate eye protection to avoid looking directly at the light source. Appropriate off-loading techniques consistent with standard DFU care must be implemented concurrently, as continued pressure on the wound will compromise healing regardless of topical therapy efficacy [5] [6].

Research and Development Protocols

Computational Analysis Methods

For researchers investigating the mechanisms of this compound lactate in DFU treatment, integrated computational approaches provide powerful tools for elucidating multi-target mechanisms. The workflow begins with target identification using the chemical structure of this compound retrieved from the PubChem database in SMILES notation. Potential protein targets should be predicted using established pharmacoinformatics platforms such as SwissTargetPrediction and PharmMapper, with only targets classified as "Reviewed" and of "Homo sapiens" origin retained for further analysis. These targets should be annotated and standardized using the UniProt database to generate a refined list of this compound-related targets [1] [2].

Disease-related targets for "diabetic foot ulcer" and "antimicrobial" activity should be retrieved from comprehensive databases including GeneCards and the Online Mendelian Inheritance in Man (OMIM) database. The intersection of three target sets—this compound-related targets, DFU-related targets, and antimicrobial-related targets—should be determined to identify potential therapeutic targets. Protein-protein interaction (PPI) networks should be constructed using the STRING database with species set to "Homo sapiens" and minimum required interaction score set to medium confidence (0.4). The resulting PPI network can be analyzed using Cytoscape software with the CytoNCA plugin to identify hub targets based on centrality metrics [1].

G A This compound Structure B Target Prediction (SwissTargetPrediction/PharmMapper) A->B C Target Standardization (UniProt Database) B->C E Intersection Analysis C->E D Disease Target Identification (GeneCards/OMIM) D->E F PPI Network Construction (STRING Database) E->F G Hub Target Identification (Cytoscape + CytoNCA) F->G H GO & KEGG Enrichment Analysis G->H I Molecular Docking Validation G->I J Molecular Dynamics Simulation I->J

Experimental Validation Methods

Experimental validation of computational predictions is essential for confirming this compound's mechanisms of action. For in-vitro assessment of cell proliferation effects, researchers can employ the CCK-8 assay to evaluate the viability of L929 mouse fibroblasts or human keratinocytes exposed to this compound at various concentrations. The dressing or compound should be fixed in a 24-well plate, with 100 μL of cell suspension (20,000 cells/well) and 300 μL of cell culture medium plated onto the sample and incubated at 37°C. CCK-8 assays should be conducted at intervals of 1, 3, and 5 days to track proliferation dynamics over time [3].

For in-vivo validation, a DFU rat model can be established by intraperitoneal injection of streptozotocin (STZ) at 50-60 mg/kg to induce diabetes, confirmed by blood glucose levels >300 mg/dL after 72 hours. Ulcer formation can be created through partial full-thickness skin incision on the back of the rats, with wounds painted with glacial acetic acid daily for a week to create chronic ulcers. This compound lactate should be applied topically at a dose of 1 mL/cm² once daily, with wound size measured regularly and tissue samples collected for histological analysis and RNA extraction for RT-qPCR validation of hub gene expression [4] [3].

Table 3: Experimental Models for Validating this compound Efficacy in DFU

Model Type Induction Method This compound Application Endpoint Measurements Reference
In-Vitro Fibroblast Culture L929 mouse fibroblasts CCK-8 assay with various concentrations Cell viability at days 1, 3, 5 [3]
Diabetic Rat Model STZ injection (50-60 mg/kg) + glacial acetic acid Topical application: 1 mL/cm² daily Wound closure rate, histology, biomarker expression [4] [3]
Clinical Tissue Validation Wound edge tissue from DFU patients RT-qPCR of hub targets mRNA expression of AKT1, EGFR, MMP9, etc. [1]

Integrated Applications and Conclusion

Integration in Comprehensive Wound Care

This compound lactate should be implemented as part of a comprehensive wound management strategy rather than as a standalone therapy. The fundamental principles of DFU care including adequate debridement, pressure off-loading, infection control, and vascular assessment must be maintained alongside this compound application. Surgical debridement should be performed as needed to remove non-viable tissue before initiating this compound dressings, as the presence of necrotic tissue will significantly impair the efficacy of any topical agent. For wounds with evidence of clinical infection, appropriate systemic antibiotics should be administered based on culture and sensitivity results, with this compound serving as an adjunctive topical therapy rather than replacement for systemic antimicrobials when needed [6].

The moist wound healing environment created by this compound dressings can be optimized by selecting appropriate secondary dressings based on wound characteristics. For moderately to heavily exudating wounds, absorbent foam dressings can be used as a secondary layer over this compound-soaked gauze to manage moisture balance. For drier wounds, hydrogel dressings or hydrocolloids may provide additional hydration. Regular wound reassessment should occur at least weekly to document progress and adjust the treatment plan accordingly. Lack of improvement (>20% reduction in wound area) after 4 weeks of consistent this compound therapy should prompt reevaluation of the overall treatment approach, including consideration of additional adjunctive therapies [5] [6].

Conclusion and Future Directions

This compound lactate represents a promising therapeutic option for DFU management, particularly due to its multi-target mechanism of action addressing both the infectious and inflammatory components of chronic diabetic wounds. The integration of network pharmacology, molecular docking, and experimental validation has provided a robust scientific foundation for its use, demonstrating effects on critical pathways including TNF signaling, IL-17 signaling, and AGE-RAGE signaling in diabetic complications. Clinical experience, though from smaller series, supports its safety and potential efficacy when properly applied as part of a comprehensive wound care protocol [1] [5] [2].

Future research should focus on larger randomized controlled trials specifically evaluating this compound lactate in DFU populations, with standardized outcome measures including complete healing rates, time to healing, and amputation prevention. Further exploration of optimal combination therapies integrating this compound with other advanced modalities such as growth factors, negative pressure wound therapy, or cellular therapies would help define its role in the broader therapeutic arsenal for complex DFU management. Additionally, economic analyses comparing the cost-effectiveness of this compound-based regimens with other advanced wound care options would provide valuable information for healthcare systems facing increasing pressures from the growing DFU burden worldwide [1] [6].

References

Comprehensive Application Notes and Protocols: Ethacridine Lactate for Bacterial Biofilm Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ethacridine lactate (EL), also known as acrinol or Rivanol, is an aromatic acridine derivative that has demonstrated significant potential in disrupting bacterial biofilms across various clinical applications. As a topical antiseptic agent, EL has historically been used for wound disinfection, but recent evidence reveals potent anti-biofilm properties that make it particularly valuable for treating chronic wound infections, especially in diabetic foot ulcers (DFUs) and other biofilm-associated conditions [1] [2]. The molecular structure of EL facilitates multiple mechanisms of action against bacterial pathogens, including interaction with microbial DNA through intercalation between base pairs, thereby inhibiting nucleic acid biosynthesis and bacterial replication [2].

The multi-target mechanism of EL against biofilms has been elucidated through integrated network pharmacology, molecular docking, and molecular dynamics simulation approaches. Studies have identified 105 overlapping targets potentially involved in EL's antibacterial effects against DFU pathogens, with 10 hub targets—including AKT1, EGFR, SRC, HSP90AA1, and MMP9—playing central roles in its efficacy [1] [3]. Pathway enrichment analyses indicate that EL significantly modulates several critical signaling pathways implicated in biofilm formation and chronic infection, including the AGE-RAGE signaling pathway in diabetic complications, TNF signaling, and IL-17 signaling pathways [1]. These multi-pathway mechanisms enable EL to simultaneously disrupt biofilm integrity, mitigate inflammation, and promote tissue regeneration, offering a comprehensive therapeutic approach for biofilm-associated infections that often resist conventional antibiotics.

Experimental Protocols for Anti-Biofilm Assessment

Biofilm Inhibition and Eradication Assays

The Biofilm-Oriented Antiseptics Test (BOAT) provides a standardized methodology for evaluating EL efficacy against pre-formed bacterial biofilms. This protocol utilizes 96-well polystyrene plates and crystal violet (CV) staining to quantify biofilm biomass, with additional verification via colony-forming unit (CFU) counts for viability assessment [4].

  • Biofilm cultivation: Prepare bacterial suspensions (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in appropriate liquid media (TSB for P. aeruginosa, BC for S. aureus) and adjust to approximately 1 × 10^5 cells/mL using densitometric measurement. Aliquot 100 μL of suspension into each well of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation [4].

  • Antiseptic application: Following incubation, carefully remove spent media and rinse wells thoroughly with 0.9% NaCl to remove non-adherent cells. Apply 100 μL of working solution EL (typically 0.1%) to test wells for predetermined contact times (1, 15, and 30 minutes). Include appropriate controls (media-only, untreated biofilm, and other antiseptics for comparison) [4].

  • Neutralization and assessment: After exposure, remove EL and apply a universal neutralizing agent (e.g., Saline Peptone Water) for 5 minutes to terminate antimicrobial activity. Remove neutralizer and add 100 μL of fresh medium with tetrazolium chloride (TTC) to stain metabolically active microorganisms. Incubate for 24 hours at 37°C and assess results colorimetrically [4].

  • Data analysis: Calculate percentage biofilm inhibition relative to untreated controls. For quantitative verification, incorporate CFU enumeration by transferring biofilm-containing discs to saponin solution, vortexing to liberate cells, and plating on appropriate media [4].

High-Throughput Screening for Biofilm Inhibition

For discovery-phase research, this high-throughput screening (HTS) protocol enables evaluation of EL against mycobacterial biofilms using artificial sputum media to simulate in vivo conditions:

  • Biofilm preparation in 384-well format: Prepare M. abscessus inoculum at 10^7 CFU/mL in synthetic cystic fibrosis sputum medium (SCFM). Transfer to 384-well plates pre-loaded with EL at 10 μM concentration and incubate for 5 days to establish mature biofilms [5] [6].

  • Biofilm quantification and hit selection: After incubation, stain biofilms with crystal violet and measure absorbance. Identify hits demonstrating ≥30% biofilm inhibition compared to DMSO-treated controls. Confirm hits through secondary screening in 96-well format with three biological replicates, each containing four technical replicates [5] [6].

  • Advanced assessment: For confirmed hits, evaluate disruption of established biofilms (≥40% disruption), bacterial viability reduction within biofilms (via CFU counts), and intracellular bacterial loads in macrophages [5] [6].

Table 1: BOAT Efficacy Profile of this compound Lactate Against Common Wound Pathogens

Bacterial Strain Contact Time Biofilm Eradication Key Experimental Conditions
Staphylococcus aureus 1 minute 60% 0.1% EL solution, 37°C
Staphylococcus aureus 15 minutes 70% 0.1% EL solution, 37°C
Staphylococcus aureus 30 minutes 100% 0.1% EL solution, 37°C
Pseudomonas aeruginosa 1 minute 0% 0.1% EL solution, 37°C
Pseudomonas aeruginosa 15 minutes 0% 0.1% EL solution, 37°C
Pseudomonas aeruginosa 30 minutes 0% 0.1% EL solution, 37°C

Data adapted from [4]. Note: P. aeruginosa showed resistance to EL in biofilm form in this model system.

Advanced Technical Approaches

Molecular Docking and Dynamics Simulation

Molecular docking protocols provide atomistic insights into EL-target interactions, particularly with hub targets identified through network pharmacology:

  • Target preparation: Retrieve 3D crystal structures of core targets (e.g., MMP9, AKT1, EGFR) from the Protein Data Bank. Prepare proteins by removing water molecules and original ligands using PyMOL software (version 2.3.4), then add hydrogen atoms and assign Gasteiger charges using AutoDockTools (version 1.5.6) [1].

  • Ligand preparation: Obtain the 2D structure of EL from PubChem database and convert to an energy-minimized 3D conformation using ChemBio3D Ultra 14.0 software [1].

  • Docking execution: Define binding sites using the Grid Box function in AutoDockTools and perform molecular docking with AutoDock Vina (v1.1.2). Use binding affinities <-5.0 kcal/mol as threshold for significant interactions [1].

  • Molecular dynamics validation: Conduct MD simulations using appropriate software (e.g., GROMACS) to assess complex stability. Monitor root mean square deviation (RMSD) over simulation time (typically 100-200 ns); stable complexes maintain RMSD < 2.4 Å with approximately 2 hydrogen bonds maintained throughout simulation [1] [3].

Synergy with Physical Enhancement Methods

Research indicates that EL efficacy can be significantly enhanced through combination with rotating magnetic fields (RMF):

  • RMF experimental setup: Prepare bacterial biofilms as described in Section 2.1. Apply EL simultaneously with RMF exposure at frequencies of 10-50 Hz for 60 minutes using a customized RMF generator [7].

  • Optimization parameters: For staphylococcal species, higher frequencies (50 Hz) demonstrate maximal efficacy when combined with EL. Assess synergy by comparing biofilm reduction against EL-only controls, with ≥50% greater reduction indicating significant enhancement [7].

The following workflow diagram illustrates the key experimental approaches for evaluating this compound lactate's anti-biofilm activity:

G compound_screening Compound Screening HTS High-Throughput Screening compound_screening->HTS BOAT BOAT Assay compound_screening->BOAT mechanism_studies Mechanistic Studies network_pharma Network Pharmacology mechanism_studies->network_pharma molecular_docking Molecular Docking mechanism_studies->molecular_docking MD_simulation MD Simulation mechanism_studies->MD_simulation efficacy_assays Efficacy Assessment biofilm_inhibition Biofilm Inhibition efficacy_assays->biofilm_inhibition eradication Biofilm Eradication efficacy_assays->eradication synergy Synergy Studies efficacy_assays->synergy advanced_applications Advanced Applications nanoformulations Nanoformulations advanced_applications->nanoformulations RMF Magnetic Field Enhancement advanced_applications->RMF clinical_validation Clinical Validation advanced_applications->clinical_validation hit_identification Hit Identification (≥30% inhibition) HTS->hit_identification time_course Time-Course Analysis (1, 15, 30 min) BOAT->time_course target_identification Target Identification (105 overlapping targets) network_pharma->target_identification binding_affinity Binding Affinity Assessment (MMP9: -9.8 kcal/mol) molecular_docking->binding_affinity stability Complex Stability (RMSD < 2.4 Å) MD_simulation->stability prevention Prevention Assays (≥60% inhibition) biofilm_inhibition->prevention established_biofilms Established Biofilm disruption (≥40% disruption) eradication->established_biofilms combination_therapy Combination Therapy with antibiotics synergy->combination_therapy GO_carriers Graphene Oxide Carriers nanoformulations->GO_carriers enhanced_penetration Enhanced Antiseptic Penetration RMF->enhanced_penetration RT_qPCR Gene Expression Validation (AKT1, HSP90AA1, MMP9) clinical_validation->RT_qPCR confirmation Dose-Response Confirmation hit_identification->confirmation pathogen_specific Pathogen-Specific Efficacy time_course->pathogen_specific hub_targets Hub Target Validation (AKT1, MMP9, EGFR, SRC) target_identification->hub_targets

Quantitative Efficacy Data and Applications

Pathogen-Specific Anti-Biofilm Activity

EL demonstrates variable efficacy across different bacterial species and experimental conditions. The following table summarizes quantitative anti-biofilm data from recent studies:

Table 2: Anti-Biofilm Efficacy of this compound Lactate Against Various Pathogens

Pathogen Biofilm Inhibition Biofilm Disruption Experimental Model Key Findings
Mycobacterium abscessus ≥60% ≥40% Synthetic cystic fibrosis sputum media Potent activity against pre- and post-biofilm conditions; enhanced antibiotic efficacy [5]
Staphylococcus aureus 60-100% (time-dependent) Significant reduction BOAT assay, 0.1% EL solution Complete eradication at 30 minutes contact time [4]
Pseudomonas aeruginosa Limited efficacy Limited disruption BOAT assay, 0.1% EL solution Resistance to EL monotherapy in biofilm form [4]
Multiple Gram-negative bacteria MIC90: 9.7 µg/mL (S. enterica) Not specified Broth microdilution Broad-spectrum activity against planktonic forms [2]
Multiple Gram-positive bacteria MIC90: 6.2 µg/mL (B. cereus) Not specified Broth microdilution Potent anti-staphylococcal activity [2]
Combination Therapy and Enhanced Delivery
  • Antibiotic synergy: EL demonstrates enhanced antibiotic efficacy against M. abscessus biofilms when combined with conventional antibiotics, significantly reducing intracellular bacterial loads in macrophages [5] [6]. This combination approach allows for reduced antibiotic concentrations while maintaining therapeutic efficacy, potentially mitigating toxicity concerns.

  • Nanoformulation strategies: EL loaded onto glucosamine-functionalized graphene oxide (GO-GLA) nanocarriers exhibits improved antibacterial properties against various Gram-positive and Gram-negative bacteria while demonstrating limited cytotoxicity against human cells in lactate dehydrogenase assays [2]. These nanoformulations enhance drug delivery to biofilm structures and maintain effective concentrations at infection sites.

  • Physical enhancement methods: Application of rotating magnetic fields (RMF) of 10-50 Hz frequency during EL treatment results in approximately 50% greater reduction in biofilm growth and biomass compared to EL treatment alone [7]. This non-invasive physical enhancement technique improves antiseptic penetrability into biofilm structures without increasing cytotoxic effects on host cells.

Formulation and Clinical Application Guidelines

Preparation and Quality Control
  • Standard solution preparation: Dissolve EL in purified water to achieve 0.1% working solution (1 mg/100 g product). For in vitro applications, prepare stock solutions in appropriate solvents (e.g., DMSO) not exceeding 1% final concentration in biological assays [4] [2].

  • Nanoformulation development: Functionalize graphene oxide with glucosamine through EDC/NHS coupling via amide linkage. Characterize resulting GO-GLA-EL nanocomposites using FTIR spectroscopy, XRD, TGA, zetasizer, and electron microscopy to confirm successful synthesis and drug loading [2].

  • Quality assessment: Verify EL composition and purity through characteristic FTIR peaks in the region of 3500-3100 cm⁻¹ (primary aromatic amines) and at 1650 cm⁻¹ (C=N of acridine ring) [2].

Cytotoxicity and Safety Profiling
  • Cytotoxicity assessment: Evaluate EL toxicity against relevant human cell lines (e.g., L929 fibroblasts) using lactate dehydrogenase (LDH) assays. EL and its nanoformulations demonstrate limited toxicity effects against human cells at effective antimicrobial concentrations [2] [7].

  • Therapeutic index determination: Establish ratio between minimum inhibitory concentration (MIC) and cytotoxic concentration (CC50) to define safety window for clinical applications. Current evidence suggests favorable therapeutic indices for topical administration [2].

Clinical Translation for Wound Care
  • Diabetic foot ulcer application: For DFU management, EL may be applied directly to debrided wounds followed by standard moist wound dressings. Clinical validation through RT-qPCR of wound edge tissue from DFU patients shows EL upregulates pro-healing genes (AKT1, HSP90AA1) and downregulates inflammatory/degradative genes (MMP9, MAPK8) with statistical significance (p<0.0001) [1] [3].

  • Treatment frequency: Based on BOAT efficacy kinetics, recommend contact time of at least 30 minutes for maximal anti-biofilm activity against susceptible pathogens like S. aureus. Application frequency should be tailored to wound severity and microbial burden [4].

  • Contraindications and considerations: EL demonstrates limited efficacy against P. aeruginosa biofilms as monotherapy; consider combination approaches or alternative antiseptics for wounds with confirmed pseudomonal involvement [4].

Conclusion and Future Perspectives

This compound lactate represents a promising anti-biofilm agent with multi-target mechanisms and demonstrated efficacy against clinically relevant pathogens, particularly in chronic wound applications. The comprehensive protocols outlined herein provide researchers with standardized methodologies for evaluating EL's anti-biofilm properties, from initial screening to mechanistic studies and clinical validation.

Future research should focus on optimizing combination regimens with conventional antibiotics, developing advanced delivery systems for enhanced biofilm penetration, and conducting randomized controlled trials to establish standardized clinical protocols for biofilm-associated infections. Additionally, further investigation into the structure-activity relationship of acridine derivatives may yield compounds with enhanced potency and spectrum of activity against resistant biofilm pathogens.

References

Comprehensive Application Notes and Protocols: Ethacridine Lactate Extra-Amniotic Instillation for Second-Trimester Pregnancy Termination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Methodology Overview

Ethacridine lactate (acrinol, trade name Rivanol) is an aromatic organic compound based on acridine that has been utilized in medical practice for several decades, with two primary applications: as a topical antiseptic effective against Gram-positive bacteria, and as an abortifacient for second-trimester pregnancy termination. [1] The extra-amniotic instillation procedure involves the administration of this compound lactate into the extra-amniotic space (between the uterine wall and amniotic sac) to induce labor and achieve fetal expulsion in second-trimester pregnancies. This method has been particularly significant in settings where legal frameworks permit second-trimester abortions and where healthcare infrastructure requires cost-effective and relatively safe procedures. [2] [3] The procedure represents an important option in the obstetric toolkit for pregnancy termination between 12-20 weeks gestation, especially in cases of fetal abnormalities, maternal health indications, or other circumstances requiring pregnancy termination.

The pharmacological mechanism of this compound lactate as an abortifacient is not fully elucidated, but research suggests it functions through multiple pathways. Unlike prostaglandin analogs that directly stimulate uterine contractions, this compound lactate appears to initiate a cascade of biochemical events leading to cervical ripening and labor induction. Studies indicate that this compound lactate may trigger epithelial-to-mesenchymal transition (EMT) in amniotic membranes, a process that significantly weakens the structural integrity of the amnion. [4] This transition involves amniotic epithelial cells losing their epithelial characteristics and acquiring mesenchymal markers such as vimentin and fibronectin, with associated disruption of intercellular adhesions and degradation of extracellular matrix components. Additionally, this compound lactate may stimulate the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), particularly MMP-9, which contributes to the degradation of collagen in fetal membranes and facilitates cervical ripening. [4] These combined effects ultimately lead to membrane weakening, cervical changes, and the initiation of uterine contractions.

Detailed Clinical Protocol

Pre-Procedure Preparation
  • Patient Evaluation: Conduct comprehensive medical assessment including confirmation of gestational age (typically 12-20 weeks) via ultrasound, review of medical history, contraindications, and counseling regarding procedure risks and alternatives. [2] [5]

  • Informed Consent: Obtain written informed consent specifically detailing the procedure, expected induction-abortion interval (potentially 24-48 hours), potential complications including hemorrhage, infection, retained products, and failure requiring surgical intervention. [2] [5]

  • Materials Preparation: Prepare 150-200 ml of 0.1% this compound lactate solution, Foley catheter (16-18 French), sterile drapes, antiseptic solution, syringe, and emergency equipment including oxytocin infusion and instruments for surgical evacuation if needed. [2] [3] [1]

Instillation Procedure

Table 1: Step-by-Step Instillation Procedure

Step Procedure Description Technical Notes
1 Patient positioned in dorsal lithotomy position Proper positioning for optimal access
2 Aseptic preparation of perineum and vagina Reduce infection risk
3 Speculum insertion to visualize cervix Visual confirmation of cervical os
4 Foley catheter insertion into extra-amniotic space Catheter passed through cervical canal alongside membranes
5 Balloon inflation with 10-20 ml sterile water Secures position and facilitates cervical ripening
6 Slow instillation of 0.1% this compound lactate (150-200 ml) Administered via catheter over several minutes
7 Catheter clamping and secure placement Prevents backflow of solution
8 Monitoring initiation for contractions/vital signs Continuous assessment for complications

The instillation procedure requires strict adherence to aseptic technique throughout to minimize infection risk. The Foley catheter is carefully inserted through the cervical canal into the extra-amniotic space, taking care not to rupture the amniotic membranes. The balloon is then inflated to maintain catheter position and provide mechanical cervical ripening through localized pressure. The this compound lactate solution (0.1%) is administered slowly to allow for proper distribution in the extra-amniotic space. Catheter placement is maintained following instillation, with the catheter typically remaining in place until expulsion or until adequate labor establishes. [2] [3] [1]

Post-Instillation Management

Following the instillation procedure, patients require continuous monitoring for signs of complications including excessive bleeding, signs of infection, or systemic reaction. Uterine activity typically begins within several hours, with regular assessment of contraction pattern, duration, and intensity. Analgesic support should be provided according to patient need, as the procedure can elicit significant discomfort. [2] [6] Vital signs including temperature, pulse, blood pressure, and vaginal bleeding are monitored at regular intervals. The induction-abortion interval (time from instillation to fetal expulsion) varies considerably but typically ranges from 20-40 hours. [2] [6] Supplemental medications may be administered to enhance uterine contractions, particularly if progress is inadequate after the initial instillation.

Efficacy Data and Outcomes

Success Rates and Temporal Patterns

Clinical studies conducted over several decades have established the efficacy profile of extra-amniotic this compound lactate for second-trimester pregnancy termination. The procedure demonstrates high success rates across multiple studies, with variations based on specific protocols and supplemental medications used.

Table 2: Efficacy Outcomes from Clinical Studies

Study Reference Sample Size Success Rate (%) Mean Induction-Abortion Interval (hours) Supplemental Medications
Bhathena et al. (1990) [2] 207 92% 35 None
Bhathena et al. (1990) [2] 108 98% 19 15-methyl PGF2α at 6 hours
Karande et al. (2017) [5] 30 76.7% 33.9 None
Retrospective Analysis [6] 54 93% 40.5 None
Matched Pair Analysis [6] 25 92% 41.0 None

The data demonstrate that supplemental prostaglandins significantly reduce the induction-abortion interval while improving overall success rates. The combination approach using this compound lactate with prostaglandin analogs represents an optimized protocol balancing efficacy with procedural duration. Research indicates that the timing of prostaglandin administration is critical, with one study demonstrating that administration at 8 hours post-instilliation provided superior outcomes compared to earlier timepoints (2 or 4 hours). [7]

Complication Profiles

The safety profile of extra-amniotic this compound lactate is generally favorable, with most studies reporting low complication rates when performed by experienced practitioners in appropriate clinical settings.

Table 3: Complication Rates Across Studies

Complication Type Frequency Range Management Approach
Incomplete Abortion/Retained Products 6-48% [2] [5] Surgical evacuation (dilation and curettage)
Hemorrhage 1-3% [2] [6] Oxytocic agents, uterine massage, surgical intervention if severe
Cervical Tears 1-10% [2] [3] Surgical repair if significant
Pelvic Infection 1-4% [2] Antibiotic therapy based on culture and sensitivity
Failed Induction 2-7% [2] [5] Alternative methods (surgical or repeat medical induction)

The variation in incomplete abortion rates across studies highlights the importance of post-procedure monitoring and availability of surgical backup. The relatively low rates of hemorrhage and infection compare favorably with other second-trimester termination methods, particularly when considering the reduced systemic side effects compared to prostaglandin-only regimens. [2] [6]

Mechanistic Insights and Signaling Pathways

The pharmacological action of this compound lactate in inducing labor involves complex biochemical pathways that differ from direct uterine stimulants. Research indicates that this compound lactate triggers epithelial-to-mesenchymal transition (EMT) in amniotic membranes, a process that weakens the structural integrity of the amnion and facilitates rupture. [4] This transition involves amniotic epithelial cells losing their epithelial characteristics and acquiring mesenchymal markers. Experimental evidence demonstrates that amnions from vaginal deliveries contain a significantly increased percentage of mesenchymal cells (60%) compared to unlabored cesarean sections (10%), confirming the association between EMT and labor. [4]

This compound lactate appears to function as an EMT inducer, decreasing the time and mechanical pressure required for amnion rupture. This mechanistic pathway explains the cervical ripening and membrane weakening that precedes uterine contractions in the abortion process. The process involves increased expression of mesenchymal markers including vimentin, N-cadherin, and fibronectin, with concomitant decrease in epithelial markers such as E-cadherin. [4] Pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), may mediate this transition, creating a biochemical environment conducive to membrane rupture and cervical changes. This mechanism distinguishes this compound lactate from direct uterine stimulants and explains the characteristic sequence of events in this compound lactate-induced termination.

G cluster_mechanism This compound Lactate Mechanism of Action This compound This compound TNF_Alpha TNF_Alpha This compound->TNF_Alpha Stimulates Production EMT_Induction EMT_Induction TNF_Alpha->EMT_Induction Activates Matrix_Changes Matrix_Changes EMT_Induction->Matrix_Changes Increases MMP Expression EMT_Induction_details Epithelial to Mesenchymal Transition (EMT) • Loss of E-cadherin • Gain of vimentin, N-cadherin • Cytoskeletal reorganization EMT_Induction->EMT_Induction_details Clinical_Effects Clinical_Effects Matrix_Changes->Clinical_Effects Leads To Matrix_Changes_details Extracellular Matrix Degradation • Collagen breakdown • Weakened amniotic structure Matrix_Changes->Matrix_Changes_details Clinical_Effects_details Clinical Manifestations • Cervical ripening • Membrane weakening • Uterine contractions Clinical_Effects->Clinical_Effects_details

Figure 1: Proposed Molecular Mechanism of this compound Lactate in Pregnancy Termination. The diagram illustrates the signaling pathway through which this compound lactate induces biochemical changes leading to abortion. Key steps include stimulation of pro-inflammatory cytokines (particularly TNF-α), activation of epithelial-to-mesenchymal transition (EMT) in amniotic cells, increased matrix metalloproteinase (MMP) expression, extracellular matrix degradation, and subsequent clinical effects including cervical ripening and membrane weakening. [4]

Comparative Analysis with Alternative Methods

Efficacy and Timing Comparisons

Extra-amniotic this compound lactate represents one of several pharmacological approaches for second-trimester pregnancy termination. Comparative studies provide insights into its relative advantages and limitations compared to other methods.

Table 4: Comparison of Second-Trimester Termination Methods

Method Success Rate Mean Induction-Abortion Interval Advantages Disadvantages
This compound Lactate Extra-Amniotic 76.7-98% [2] [5] 19-41 hours [2] [5] [6] Lower cost, predictable timing, fewer systemic side effects Longer procedure duration, invasive application
Intravaginal Misoprostol 93-100% [5] 14.6 hours [5] Non-invasive, shorter duration, room temperature storage More gastrointestinal side effects, multiple dosing
Vaginal PGE1 Comparable to this compound [6] 26.9 hours [6] Shorter induction-abortion interval More side effects, multiple vaginal examinations
Intraamniotic PGF2α Similar high efficacy Varies by protocol Direct amniotic administration Higher cost, more technical difficulty

The comparative data reveal that while misoprostol regimens offer advantages in procedure duration and non-invasiveness, this compound lactate maintains an important position in the abortion arsenal due to its favorable side effect profile and predictable progression. The choice between methods depends on clinical context, available resources, and specific patient factors.

Optimized Combination Protocols

Research indicates that the efficacy of this compound lactate can be significantly enhanced through combination with other agents, particularly prostaglandin analogs. One study demonstrated that supplementary administration of 15-methyl prostaglandin F2α (Carboprost) at 8 hours post-instillation resulted in a 98% success rate with a significantly reduced mean induction-abortion interval of 19 hours compared to 35 hours with this compound lactate alone. [2] The timing of prostaglandin supplementation appears critical, with one study specifically investigating optimal administration schedules finding that 8 hours post-ethacridine installation provided superior results compared to earlier timepoints (2 or 4 hours). [7] This synergistic approach leverages the cervical ripening effects of this compound lactate followed by the potent uterine stimulant properties of prostaglandins, creating an optimized physiological sequence for pregnancy termination.

G cluster_flow This compound Lactate Procedure Workflow Start Patient Selection (12-20 weeks gestation) PreProcedure Pre-Procedure Preparation • Informed consent • Ultrasound confirmation • Materials preparation Start->PreProcedure Instillation This compound Lactate Instillation • 150-200 ml 0.1% solution • Extra-amniotic via Foley catheter PreProcedure->Instillation Monitoring Post-Instillation Monitoring • Contraction pattern • Vital signs • Vaginal bleeding Instillation->Monitoring Decision Supplemental Prostaglandin at 8 hours Monitoring->Decision Outcome Procedure Outcome Monitoring->Outcome No supplementation Decision->Outcome Administered Success Successful Abortion • Fetal expulsion • Placental delivery Outcome->Success Complete abortion (76.7-98%) Complications Complication Management Outcome->Complications Incomplete abortion/ Hemorrhage/Infection

Figure 2: this compound Lactate Procedure Workflow and Decision Protocol. The flowchart illustrates the complete clinical pathway from patient selection through procedure outcome, including key decision points such as supplemental prostaglandin administration at 8 hours and management of potential complications. [2] [7]

Safety Considerations and Risk Mitigation

The safety profile of extra-amniotic this compound lactate instillation is generally favorable, with specific risk mitigation strategies essential for optimal outcomes. Hemorrhage risk, while relatively low (approximately 1% in larger studies), necessitates readiness with oxytocic agents and surgical backup. [2] The procedure carries a risk of cervical trauma (1-10% across studies), which can be minimized by careful technique and avoiding mechanical force during catheter placement. [2] [3] Infectious complications (1-4%) can be reduced through strict aseptic protocol and possibly prophylactic antibiotics in selected cases. [2]

A significant advantage of this compound lactate compared to prostaglandin-only regimens is the reduced incidence of systemic side effects. Gastrointestinal symptoms (nausea, vomiting, diarrhea) commonly associated with prostaglandin analogs occur less frequently with this compound lactate, improving patient tolerance. [6] Additionally, the predictable time course of this compound lactate procedures (typically 24-48 hours) facilitates better resource planning in clinical settings compared to methods with more variable timeframes. [6] Contraindications include suspected uterine scar in women with previous cesarean delivery (due to theoretical rupture risk), known hypersensitivity to this compound, active genital tract infection, and coagulation disorders.

Conclusion and Research Directions

Extra-amniotic this compound lactate instillation remains a valuable method for second-trimester pregnancy termination with a well-established efficacy and safety profile spanning several decades of clinical use. While newer methods like vaginal misoprostol offer advantages in certain settings, this compound lactate maintains particular utility in resource-constrained environments and where predictable procedure timing is advantageous. The optimized combination protocol incorporating supplemental prostaglandins at 8 hours post-instillation represents the most efficacious approach, achieving success rates approaching 98% with reduced induction-abortion intervals. [2] [7]

Future research directions should include further elucidation of the molecular mechanisms underlying this compound lactate's action, particularly its role in epithelial-mesenchymal transition and cytokine signaling pathways. [4] Development of standardized protocols incorporating the most effective combination regimens would enhance consistency across clinical settings. Additionally, comparative effectiveness research against contemporary methods would help clarify the precise indications and optimal role of this compound lactate in modern obstetric practice. As abortion access faces increasing challenges globally, maintaining expertise in multiple termination methods, including this compound lactate instillation, ensures clinicians can provide the most appropriate options for diverse patient circumstances and healthcare environments.

References

Application Notes: Molecular Docking of Ethacridine Lactate for DFU Treatment

Author: Smolecule Technical Support Team. Date: February 2026

These notes synthesize findings from a 2025 study that used an integrated approach to explore the antibacterial mechanisms of ethacridine against DFUs [1].

Key Findings and Biological Context

This compound lactate is an acridine derivative known for its antiseptic properties. Recent investigations propose its potential as a multi-target therapeutic agent for disrupting bacterial biofilms in DFUs [1].

  • Multi-Target Mechanism: The study identified 105 potential therapeutic targets where this compound's effects on DFUs and antibacterial activity intersect. Protein-protein interaction (PPI) network analysis highlighted 10 hub targets, including AKT1, EGFR, SRC, HSP90AA1, and MMP9 [1].
  • Key Signaling Pathways: KEGG enrichment analysis linked these targets to several critical pathways implicated in diabetic complications and immune response, including the TNF, IL-17, and AGE-RAGE signaling pathways [1].
  • Strong Binding Affinity: Molecular docking demonstrated favorable binding between this compound and all hub targets. Notably, the strongest binding affinity was observed with MMP9 (-9.8 kcal/mol), and molecular dynamics simulations confirmed a stable interaction with this target [1].

The diagram below illustrates the core workflow and the primary signaling pathways identified in the study.

G cluster_pathways Key Enriched Pathways Start Start: this compound Lactate Docking Study NetworkPharma Network Pharmacology Analysis Start->NetworkPharma TargetID Target Identification (105 common targets) NetworkPharma->TargetID HubTargets Hub Target Selection (AKT1, EGFR, SRC, HSP90AA1, MMP9) TargetID->HubTargets Pathways Pathway Enrichment Analysis TargetID->Pathways Docking Molecular Docking HubTargets->Docking MD Molecular Dynamics Simulation Docking->MD TNF TNF Signaling Pathway IL17 IL-17 Signaling Pathway AGE AGE-RAGE Signaling Pathway

Quantitative Docking Data

The table below summarizes the molecular docking results for this compound with the top five hub targets [1].

Table 1: Molecular Docking Affinities of this compound with Hub Targets

Target Protein Reported Function / Relevance Docking Affinity (kcal/mol)
MMP9 Matrix Metalloproteinase 9; involved in tissue remodeling and inflammatory response. -9.8
AKT1 AKT Serine/Threonine Kinase 1; a central node in cell signaling, survival, and growth. Not Explicitly Listed*
EGFR Epidermal Growth Factor Receptor; regulates cell growth, proliferation, and differentiation. Not Explicitly Listed*
SRC Proto-oncogene tyrosine-protein kinase SRC; key signaling molecule in multiple pathways. Not Explicitly Listed*
HSP90AA1 Heat Shock Protein 90 Alpha Family Class A Member 1; involved in protein folding and stability. Not Explicitly Listed*

*The study confirmed favorable binding affinities (all < -5.0 kcal/mol) for all hub targets but listed the specific value explicitly only for MMP9 [1].

Detailed Experimental Protocols

This section provides a step-by-step methodology, consolidating general best practices [2] [3] with specifics from the this compound study [1].

Protocol 1: System Preparation

1.1 Protein Structure Preparation

  • Source: Obtain 3D crystal structures of target proteins (e.g., AKT1, MMP9) from the Protein Data Bank (PDB)(https://www.rcsb.org/).
  • Preparation:
    • Load the PDB file into a preparation tool like UCSF Chimera [2] or the Protein Preparation Wizard in Schrödinger Maestro [4].
    • Remove non-essential components: Delete crystallographic water molecules, native ligands, ions, and cofactors. Retain critical structural water molecules if known [2].
    • Add missing atoms and residues: Use the tool's built-in functions to add missing hydrogen atoms and complete any incomplete side chains.
    • Assign protonation states: Determine the correct protonation states and charge for amino acid residues at physiological pH (e.g., 7.4). This is often handled automatically but should be verified, especially for histidine, aspartic acid, and glutamic acid [2] [3].
    • Energy Minimization: Perform a constrained minimization of the protein structure to relieve atomic clashes and correct bond geometries. This ensures a stable starting conformation for docking [4].

1.2 Ligand Structure Preparation

  • Source: Retrieve the 2D chemical structure of this compound (CID: 14769) from the PubChem database (https://pubchem.ncbi.nlm.nih.gov/).
  • Preparation:
    • Convert the 2D structure into a 3D model using chemical modeling software like ChemBio3D.
    • Energy Minimization: Optimize the 3D geometry to achieve a low-energy conformation.
    • Assign charges: Calculate and assign partial atomic charges using a suitable method (e.g., Gasteiger charges in AutoDockTools or AM1-BCC in Chimera) [2].
    • Define rotatable bonds: Identify and set all flexible (rotatable) bonds in the ligand to allow for conformational sampling during docking [3].
Protocol 2: Molecular Docking Execution

2.1 Defining the Binding Site

  • The binding site can be defined based on the known active site from a co-crystallized ligand in the PDB file. Alternatively, a grid box can be created to encompass the residues of the predicted binding pocket [1] [3].

2.2 Docking Parameters and Run

  • Software Selection: The choice of software (e.g., AutoDock Vina, Glide) depends on the project's needs, balancing speed and accuracy [5].
  • Sampling Exhaustiveness: Set the number of docking runs or conformational searches to a sufficiently high value (e.g., 50-100 in AutoDock Vina) to ensure comprehensive sampling of the ligand's conformational space within the binding site [3].
  • Scoring Function: Use the default or recommended scoring function of the chosen docking program to rank the generated poses based on predicted binding affinity [3] [5].

2.3 Pose Analysis and Selection

  • RMSD Calculation: Cluster the resulting ligand poses and calculate the Root Mean Square Deviation (RMSD) of the top-ranked poses relative to a reference (if available). A pose with an RMSD < 2.0 Å is generally considered a successful prediction [5].
  • Interaction Analysis: Visually inspect the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking with the target's binding site residues.
Protocol 3: Validation and Further Analysis

3.1 Validation of Docking Protocol

  • To ensure the reliability of your docking setup, re-dock the native ligand back into its original binding site. A successful re-docking (RMSD < 2.0 Å) validates the chosen parameters [3].

3.2 Molecular Dynamics (MD) Simulation

  • Purpose: To assess the stability of the docked protein-ligand complex over time and incorporate protein flexibility, which is often treated as rigid in docking.
  • Method:
    • Use the top-ranked docked pose as the starting structure for an MD simulation using software like GROMACS or AMBER.
    • Solvate the complex in a water box, add ions to neutralize the system, and run a simulation for tens to hundreds of nanoseconds.
    • Analyze the trajectory to evaluate stability metrics like Root Mean Square Fluctuation (RMSF) and the consistency of key interactions over time [1] [3].

Discussion for Researchers

The integrated computational approach confirms that this compound lactate likely exerts its antibacterial and wound-healing effects in DFUs through interactions with multiple targets and pathways, rather than a single protein [1]. The strong and stable binding with MMP9 is particularly noteworthy, as this enzyme plays a critical role in tissue remodeling during wound healing.

When performing such studies, it is critical to remember that molecular docking provides a hypothesis of binding mode and affinity. The predictions, especially from rigid-receptor docking, must be validated experimentally. Techniques like RT-qPCR (as used in the source study to validate gene expression) and surface plasmon resonance (SPR) to measure binding affinity are essential next steps to confirm computational findings [1] [3].

References

Analytical Parameters for Ethacridine Lactate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters for a validated UV spectrophotometric method, which can serve as a foundation for your stability-indicating assays [1].

Parameter Specification / Value
Detection Method UV Spectrophotometry
λmax (Detection Wavelength) 271 nm
Solvent Double distilled water
Linearity Range 2 - 12 μg/mL
Regression Equation Y = 0.016795X + 0.00768 (R² = 0.998)
Molar Absorptivity 59.781 x 10³ L/mol·cm
Limit of Detection (LOD) 0.11 μg
Limit of Quantitation (LOQ) 0.43 μg

Experimental Protocol for Stability Assessment

You can adapt the following workflow to design forced degradation and stability studies for ethacridine lactate solutions. This diagram outlines the core experimental process:

G Start Prepare Stock Solution (100 μg/mL in water) A1 Aliquot into Test Solutions Start->A1 A2 Subject to Stress Conditions A1->A2 A3 Withdraw Samples at Time Points A2->A3 A4 Analyze by UV-Vis (271 nm) A3->A4 A5 Calculate Concentration & Compare to Control A4->A5 End Determine Stability Profile A5->End

Here is a detailed methodology based on the published analytical procedure [1]:

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound lactate and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with double-distilled water to achieve a final concentration of 100 μg/mL. This stock solution can be stored at 4°C [1].
  • Calibration Curve: Prepare a series of standard solutions from the stock by dilution to concentrations within the 2-12 μg/mL range. Measure their absorbance at 271 nm and plot a calibration curve of absorbance versus concentration [1].
  • Forced Degradation Studies: To understand the stability of the drug under various conditions, prepare sample solutions and subject them to different stress factors.
    • Acidic & Basic Stress: Adjust the pH of solutions using HCl or NaOH and incubate at elevated temperatures (e.g., 40-60°C).
    • Oxidative Stress: Introduce hydrogen peroxide (e.g., 0.1-3%) to the solution.
    • Thermal Stress: Expose solutions to high temperatures (e.g., 40-80°C) and direct light.
    • Monitor Degradation: After predetermined time intervals, analyze the stressed samples. A significant drop in the peak area of this compound lactate at 271 nm or the appearance of new peaks in chromatographic methods (like HPLC) indicates degradation [2].
  • Solution Stability Protocol: To assess stability under storage conditions:
    • Prepare the desired working solution and store it under specific conditions (e.g., room temperature, 4°C, protected from/unprotected from light).
    • Withdraw aliquots at set time points (e.g., 0, 1, 3, 7, 14, 30 days).
    • Dilute the aliquots to a concentration within the linear range (e.g., 6 μg/mL) and measure absorbance.
    • Calculate the concentration using the regression equation and compare it to the concentration at time zero. A recovery of 90-110% is often used as an indicator of acceptable stability.

Key Technical Notes & Troubleshooting

  • Solution Handling: Research on removing this compound lactate from water suggests it can be adsorbed by certain biological and composite materials [3]. Be mindful of the containers and filters used; low-adsorption materials are recommended.
  • Method Validation: For formal stability studies, the analytical method must be validated. The cited UV method has been validated for precision, accuracy, and specificity, showing no interference from common excipients [1].
  • Beyond UV Spectroscopy: While UV is a excellent starting point, for comprehensive stability studies, a chromatographic method like HPLC is preferable as it can separate and quantify the parent drug from its degradation products. You may need to develop or adapt an existing HPLC method [1].

References

Technical Support Guide: Addressing Ethacridine Lactate Solubility Challenges in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacridine Lactate Solubility Challenges

This compound lactate (also known as Rivanol) is a therapeutically significant compound with demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, and recent research has explored its formulation in advanced drug delivery systems. However, its poor solubility characteristics present substantial challenges for pharmaceutical development, particularly for oral administration where its bioavailability is approximately only 1%. This technical support guide provides evidence-based troubleshooting strategies to overcome these solubility limitations, offering detailed protocols and quantitative data to support researchers in developing effective this compound lactate formulations.

The solubility behavior of this compound lactate is characterized by its pH-dependent ionization, with a pKa of 11.04, making it highly ionized at neutral pH. While this ionization contributes to its antibacterial efficacy through interaction with bacterial DNA, it also complicates formulation strategies aimed at improving its bioavailability. This guide synthesizes the most current research findings to present two primary approaches for enhancing this compound lactate solubility: hydrophobic ion pairing (HIP) and nanocarrier systems, both of which have demonstrated significant improvements in drug loading and delivery efficiency.

Understanding this compound Lactate: Basic Properties and Solubility Challenges

This compound lactate is chemically described as 6,9-diamino-2-ethoxyacridine lactate, forming a yellow crystalline powder with a bitter taste and high water solubility. As a basic dyestuff based on acridine, it exerts its greatest antibacterial effect when dissociated into positively charged this compound ions, particularly against Gram-positive bacteria. The compound is commonly used as a topical wound disinfectant in 0.1% solutions (Rivanol) and has applications in treating diarrhea (Tannacomp), though its therapeutic potential is limited by poor absorption after oral administration.

Table 1: Fundamental Physicochemical Properties of this compound Lactate

Property Characteristics Research Significance
Physical Form Yellow crystalline powder, bitter taste Visual identification and palatability considerations
Solubility Profile Soluble in water (especially hot water), slightly soluble in ethanol, insoluble in ether Guides solvent selection for formulation
Ionization Characteristics pKa = 11.04, cationic charge at neutral pH, planar molecular structure Impacts HIP strategy and interaction with nanocarriers
Antibacterial Mechanism Intercalation with bacterial DNA, inhibition of protein biosynthesis Relevant for maintaining efficacy in new formulations
Current Applications Topical disinfectant (0.1% solutions), diarrhea treatment Informs potential expanded indications with improved formulations

The primary challenge researchers face is this compound lactate's high hydrophilicity and level of ionization at physiological pH, which limits its incorporation into lipid-based delivery systems and results in poor membrane permeability. Additionally, the compound's planar surface area provides opportunities for π-π interactions with aromatic structures, which can be leveraged in formulation strategies but may also complicate dissolution kinetics. Understanding these fundamental properties is essential for selecting appropriate solubility enhancement techniques and anticipating potential interactions with formulation components.

Solubility Enhancement Strategies: Comparative Overview

Two primary strategies have emerged from recent research for addressing this compound lactate solubility challenges, each with distinct mechanisms and advantages. The hydrophobic ion pairing (HIP) approach utilizes oppositely charged surfactants to form complexes with reduced hydrophilicity, while nanocarrier systems employ functionalized graphene oxide to improve drug loading and targeted delivery. The selection between these approaches depends on the intended route of administration, desired release profile, and scalability requirements.

Table 2: Comparison of Solubility Enhancement Strategies for this compound Lactate

Strategy Mechanism Key Advantages Reported Efficacy
Hydrophobic Ion Pairing (HIP) Electrostatic interaction with oppositely charged surfactants forming water-insoluble complexes Significantly increases lipophilicity (log Dₙ‑octanol/water up to 2.66), enables incorporation into SEDDS 100% precipitation efficiency with docusate, payload up to 97.13 mg/mL in SEDDS
Nanocarrier Systems (GO-GLA) Functionalized graphene oxide with glucosamine provides surface for non-covalent drug loading Broad-spectrum antibacterial activity maintained, limited cytotoxicity to human cells Effective against both Gram-positive and Gram-negative bacteria with MIC₉₀ as low as 6.2 μg/mL
Solid Dispersion Dispersion of drug in hydrophilic polymer matrix to increase surface area and dissolution rate Can enhance dissolution rate of poorly soluble drugs in hydrogel formulations Particularly effective for topical hydrogel formulations with poorly soluble drugs

The HIP approach is particularly valuable for oral delivery applications, as it enables the incorporation of this compound lactate into self-emulsifying drug delivery systems (SEDDS) that protect the drug from degradation in the gastrointestinal tract and enhance absorption. Meanwhile, nanocarrier systems based on glucosamine-functionalized graphene oxide (GO-GLA) offer advantages for targeted antimicrobial applications, leveraging both the inherent antibacterial properties of the nanomaterial and the therapeutic payload. Recent research indicates that both strategies maintain the antibacterial efficacy of this compound lactate while addressing its solubility limitations, though through fundamentally different mechanisms.

Detailed Experimental Protocol: Hydrophobic Ion Pairing (HIP)

The HIP technique has demonstrated remarkable success in enhancing the lipophilicity of this compound lactate, particularly with anionic surfactants classified as phosphates, sulfates, and sulfonates. This section provides a detailed, step-by-step protocol based on optimized experimental conditions, with docusate emerging as the most effective counterion according to recent studies.

Materials and Equipment
  • This compound lactate (purity ≥98%)
  • Surfactant solutions: Docusate sodium, dibenzyl phosphate, dioleoyl phosphate, and others as relevant
  • Solvents: 0.01 M HCl, n-octanol, methanol, oleyl alcohol, medium-chain triglycerides
  • Equipment: Fluorescence spectrophotometer, centrifuge, vacuum dryer, orbital shaker, ultrasonic bath
Step-by-Step Procedure
  • Preparation of this compound Solution:

    • Dissolve this compound lactate in 0.01 M HCl at a concentration of 5 mg/mL.
    • Ensure complete dissolution using gentle agitation if necessary.
  • Surfactant Solution Preparation:

    • Prepare aqueous solutions of selected surfactants at concentrations providing a 1:1 molar ratio with this compound.
    • Filter solutions through 0.45μm membrane filters to remove particulates.
  • HIP Complex Formation:

    • Combine 100 μL of this compound solution with 100 μL of each surfactant solution in separate vials.
    • Observe immediate formation of yellow precipitate indicating successful HIP formation.
    • Incubate mixtures for 30 minutes at 25°C with agitation at 600 rpm.
  • Separation and Washing:

    • Centrifuge samples at 13,400 rpm for 15 minutes to separate HIP complexes.
    • Carefully decant supernatant and wash precipitate twice with purified water.
    • Dry resulting HIP complexes under vacuum at controlled temperature and store at -20°C until use.
  • Characterization and Analysis:

    • Determine precipitation efficiency by measuring fluorescence intensity of supernatant and applying the formula: Precipitation Efficiency (%) = [1 - (FI_supernatant / FI_control)] × 100
    • Evaluate partition coefficient (log Dₙ‑octanol/water) by dispersing HIPs in n-octanol, adding water, shaking for 24 hours, and quantifying drug concentration in both phases.

The following workflow diagram illustrates the HIP formation process:

G A Prepare this compound Solution (5 mg/mL in 0.01 M HCl) C Mix Solutions A->C B Prepare Surfactant Solution (1:1 molar ratio) B->C D Incubate 30 min at 25°C with agitation at 600 rpm C->D E Centrifuge at 13,400 rpm for 15 min D->E F Wash Precipitate with purified water E->F G Dry under Vacuum F->G H Characterize HIP Complex G->H

Optimization Tips
  • pH control is critical throughout the process, as this compound's charge state varies with pH.
  • For docusate HIP complexes, expect precipitation efficiency approaching 100% and log Dₙ‑octanol/water values around 2.66.
  • The solubility of optimized HIP complexes in various excipients is a key indicator of successful pairing, with values of approximately 132 mg/mL in n-octanol, 123 mg/mL in oleyl alcohol, and 40 mg/mL in medium-chain triglycerides reported for docusate HIPs.

Detailed Experimental Protocol: Nanocarrier Formulation (GO-GLA)

The graphene oxide-based nanocarrier approach represents a cutting-edge strategy for enhancing this compound lactate delivery, particularly for antimicrobial applications. This method leverages the exceptional surface area and functionalization capabilities of graphene oxide to create tailored drug delivery systems with demonstrated efficacy against a broad spectrum of bacterial strains.

Materials and Equipment
  • Graphene oxide (GO) synthesized via improved Hummer's method
  • Glucosamine (GLA) for functionalization
  • Coupling agents: EDC/NHS for amide bond formation
  • This compound lactate and/or sulfamethoxazole for loading
  • Characterization equipment: FTIR, XRD, TGA, zetasizer, SEM, Atomic Force Microscopy
Step-by-Step Procedure
  • GO Synthesis and Functionalization:

    • Synthesize graphene oxide using an improved Hummer's method to ensure appropriate oxygen-containing functional groups.
    • Functionalize GO with glucosamine through EDC/NHS coupling via amide linkage between surface carboxylic moieties of GO and amino groups of glucosamine.
    • Confirm successful functionalization through FTIR spectroscopy (appearance of characteristic peaks at 3283 cm⁻¹ for N-H and O-H stretching, 1627 cm⁻¹ for carbonyl stretching of amide group, and 1567 cm⁻¹ for secondary amine -NH bend).
  • Drug Loading Process:

    • Incubate GO-GLA nanocarrier with this compound lactate solution under controlled pH conditions.
    • Utilize predominantly non-covalent interactions including electrostatic attraction, ion-dipole interactions, hydrogen bonding, and π-π stacking between the nanocarrier and drug molecules.
    • Maintain optimized drug-to-carrier ratio based on intended application (typically 1:1 to 1:3 weight ratio).
  • Purification and Characterization:

    • Remove unbound drug through centrifugation and washing cycles.
    • Characterize the final nanoformulation using multiple complementary techniques:
      • FTIR: Confirm drug loading through appearance of characteristic this compound bands in region 3500-3100 cm⁻¹ (primary aromatic amines) and 1650 cm⁻¹ (C=N of acridine ring).
      • XRD: Assess crystallinity changes indicating successful incorporation.
      • TGA: Evaluate thermal stability and drug loading percentage.
      • Zetasizer: Determine particle size distribution and zeta potential.
      • SEM and AFM: Visualize morphological characteristics and confirm nanoscale dimensions.

The following diagram illustrates the nanocarrier preparation and drug loading process:

G A Synthesize Graphene Oxide (Improved Hummer's Method) B Functionalize with Glucosamine (EDC/NHS Coupling) A->B C Confirm Functionalization (FTIR, XRD, TGA) B->C D Load this compound Lactate (Non-covalent interactions) C->D E Purify Nanoformulation (Centrifugation/Washing) D->E F Characterize Final Product (FTIR, SEM, Zetasizer) E->F G Evaluate Antibacterial Efficacy (MIC assays) F->G

Key Quality Control Parameters
  • Drug loading efficiency should be quantitatively determined using UV-Vis or fluorescence spectroscopy.
  • Particle size distribution must be narrow, typically in the range of 100-300 nm for optimal cellular uptake.
  • Zeta potential values should indicate sufficient colloidal stability (generally > ±30 mV).
  • In vitro release profiles under physiological conditions should demonstrate controlled release kinetics.

Analytical Methods for Characterization and Assessment

Comprehensive characterization of modified this compound lactate formulations is essential for confirming successful solubility enhancement and predicting in vivo performance. The following analytical techniques provide critical insights into the physicochemical properties and biological activity of the formulated products.

Quantitative Analysis of this compound
  • Fluorescence Spectroscopy:
    • Calibration curves should be established in relevant solvents (ethanol, methanol, aqueous buffers)
    • Linear ranges typically span from 0.02 to 2.50 μg/mL depending on solvent system
    • Excitation/Emission wavelengths: 362-374 nm/492-514 nm (varies by solvent)
    • This method enables precise quantification of drug content in both HIP complexes and nanocarrier formulations
Characterization of HIP Complexes
  • Partition Coefficient (log D) Determination:

    • Disperse HIP complexes in n-octanol by ultrasonication for 30 minutes
    • Add equal volume of water and shake for 24 hours at 25°C
    • Separate phases by centrifugation and quantify drug concentration in each phase
    • Calculate log Dₙ‑octanol/water = log([drug]ₒcₜₐₙₒₗ/[drug]wₐₜₑᵣ)
  • Solubility in Pharmaceutical Excipients:

    • Determine saturation solubility in n-octanol, oleyl alcohol, and medium-chain triglycerides
    • Use shake-flask method with excess HIP complex incubated for 24-48 hours
    • Filter and quantify dissolved drug concentration
Characterization of Nanocarrier Formulations
  • FTIR Spectroscopy: Confirm functionalization and drug loading through characteristic absorption bands
  • XRD Analysis: Monitor changes in crystallinity indicating successful drug incorporation
  • Thermal Analysis (TGA): Assess thermal stability and quantify drug loading percentage
  • Morphological Characterization (SEM/AFM): Visualize nanoscale structure and distribution
  • Dynamic Light Scattering: Determine particle size distribution and zeta potential
Biological Assessment
  • Antibacterial Activity Testing:

    • Determine minimum inhibitory concentration (MIC) against relevant bacterial strains
    • Use broth microdilution method according to CLSI guidelines
    • Include both Gram-positive (S. aureus, Streptococcus spp.) and Gram-negative (E. coli, P. aeruginosa) strains
  • Cytotoxicity Evaluation:

    • Assess biocompatibility using lactate dehydrogenase (LDH) assays
    • Utilize human cell lines relevant to intended application
    • Calculate therapeutic index based on MIC and cytotoxicity values

Troubleshooting Common Experimental Issues: FAQ

Q1: What should I do if my HIP complexes show low precipitation efficiency?

A: Low precipitation efficiency typically results from suboptimal molar ratios or inappropriate surfactant selection. First, verify that you're using a 1:1 molar ratio of this compound to surfactant. If precipitation remains inefficient, systematically screen different surfactant classes (phosphates, sulfates, sulfonates) to identify the most effective counterion for your specific application. Docusate has consistently demonstrated 100% precipitation efficiency in published studies and should be included as a positive control. Additionally, ensure your this compound solution is freshly prepared in 0.01 M HCl to maintain consistent ionization state.

Q2: How can I prevent premature drug release from SEDDS containing this compound HIP complexes?

A: Premature release is frequently caused by hydrophilic co-solvents in the SEDDS formulation. Reformulate without DMSO, ethanol, benzyl alcohol, propylene glycol, or tetraglycol, as these solvents rapidly migrate into the aqueous phase, carrying the drug with them. Focus on highly lipophilic SEDDS compositions based on medium-chain triglycerides, oleyl alcohol, and appropriate surfactants (Kolliphor EL, Tween 80). The log Dₙ‑octanol/water of your HIP complex should exceed 2.0 for optimal retention in the oil phase, with docusate HIP complexes achieving values of 2.66.

Q3: Why is my GO-GLA nanocarrier exhibiting aggregation after drug loading?

A: Aggregation in nanocarrier systems typically results from insufficient surface charge or inappropriate drug loading conditions. Ensure your GO functionalization with glucosamine introduces sufficient amino groups to maintain colloidal stability. Characterize the zeta potential of your nanocarrier before and after drug loading - values greater than ±30 mV generally indicate good stability. If aggregation persists, consider optimizing the drug loading protocol by reducing concentration, modifying pH, or introducing short ultrasonication steps. Also verify that your GO starting material has appropriate oxygen-containing functional groups for successful functionalization.

Q4: How can I confirm successful drug loading in my GO-GLA nanocarrier?

A: Successful drug loading should be confirmed through multiple complementary techniques. FTIR spectroscopy should show characteristic this compound bands (3500-3100 cm⁻¹ for primary aromatic amines and 1650 cm⁻¹ for C=N of acridine ring) in the nanoformulation. XRD patterns typically demonstrate reduced crystallinity compared to pure drug. TGA can provide quantitative drug loading percentages based on decomposition profiles. Additionally, UV-Vis or fluorescence spectroscopy of dissolved nanocarriers can quantify drug content, while morphological changes observed through SEM or AFM further corroborate successful loading.

Q5: What if my this compound formulations show reduced antibacterial efficacy compared to the pure drug?

A: While some reduction in immediate efficacy might occur due to modified release kinetics, significant losses in antibacterial activity suggest problems in formulation. First, verify that your formulation process hasn't chemically modified the this compound molecule through comprehensive characterization. Ensure that your delivery system provides appropriate release of the drug at the target site - for nanocarriers, this may require optimization of binding strength. Also confirm that excipients or surfactants in your formulation don't interfere with the drug's mechanism of action (DNA intercalation). Finally, consider that some formulations may actually enhance antibacterial activity through improved cellular uptake, so ensure your efficacy testing includes appropriate time points to capture delayed effects.

Conclusion and Future Perspectives

The solubility challenges associated with this compound lactate can be effectively addressed through systematic formulation approaches, particularly hydrophobic ion pairing and nanocarrier systems. The protocols and troubleshooting guidance provided in this technical support document are based on recent peer-reviewed research and offer reproducible methods for enhancing the delivery of this promising therapeutic agent. As research in this field advances, we anticipate further refinement of these strategies, particularly in targeted delivery systems that maximize therapeutic efficacy while minimizing potential side effects.

Researchers are encouraged to consider their specific application requirements when selecting between the primary strategies outlined here. For oral delivery applications, the HIP approach with subsequent incorporation into SEDDS presents a viable path forward, while for topical antimicrobial applications, the GO-GLA nanocarrier system offers distinct advantages. In all cases, comprehensive characterization using the analytical methods described is essential for confirming successful formulation and predicting in vivo performance. As these technologies mature, we anticipate expanded therapeutic applications for this compound lactate leveraging these advanced formulation strategies.


ethacridine lactate analytical method robustness

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Robustness

Robustness is a validation parameter that measures an analytical method's capacity to remain unaffected by small, deliberate variations in procedural conditions. For the RP-HPLC analysis of Ethacridine Lactate, the following specific variations were investigated and deemed acceptable [1].

Parameter Varied Condition Studied Effect on Results
Mobile Phase Composition Methanol:Water (58:42 to 62:38 v/v) No significant adverse effect; % RSD < 2 [1]
Flow Rate 0.9 mL/min to 1.1 mL/min No significant adverse effect; % RSD < 2 [1]
pH of Mobile Phase Adjusted with ortho-phosphoric acid (variations specified as "deliberate changes") No significant adverse effect; % RSD < 2 [1]

The core methodology for this robust RP-HPLC analysis is as follows [1]:

  • Column: Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol:Water (60:40 v/v), pH adjusted to 2.8 with ortho-phosphoric acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 271 nm
  • Injection Volume: 20 µL
  • Retention Time: ~4.4 minutes

FAQs and Troubleshooting Guide

Here are solutions to common problems you might encounter during the analysis of this compound Lactate.

What should I do if the peak for this compound lactate shows tailing?

  • Potential Solution: This issue was encountered and resolved during method development. Ensure the pH of the mobile phase is accurately adjusted to 2.8 with ortho-phosphoric acid. This step is crucial for achieving a symmetrical peak [1].

How can I address shifts in retention time?

  • Potential Solution: Retention time instability can often be traced back to inconsistencies in the mobile phase or flow rate.
    • Check Mobile Phase: Precisely prepare the methanol-to-water ratio (60:40). Use HPLC-grade solvents, filter through a 0.45 µm membrane filter, and degas for 15 minutes in an ultrasonicator before use [1].
    • Verify Flow Rate: Calibrate the pump to ensure a consistent flow rate of 1.0 mL/min. The method has been demonstrated to be robust for flow rates between 0.9 and 1.1 mL/min [1].

What could cause high background noise or baseline drift?

  • Potential Solution: This is commonly due to contaminants in the solvent system or air bubbles.
    • Use High-Purity Solvents: Always use fresh, HPLC-grade reagents.
    • Ensure Proper Degassing: Thoroughly degas the mobile phase to eliminate air bubbles that can cause noise and unstable baselines [1].
    • Check for Contamination: Ensure that the sample is properly filtered and that the vial is clean.

Experimental Workflow for Robustness Testing

The diagram below outlines a systematic workflow you can follow to test the robustness of your HPLC method for this compound Lactate, based on the parameters studied.

robustness_workflow Start Start Robustness Test Prepare Prepare Standard Solution (6 µg/mL in mobile phase) Start->Prepare SetBaseline Set Baseline Conditions: - Column: Qualisil BDS C-18 - Mobile Phase: MeOH:H₂O (60:40) - pH: 2.8 (with H₃PO₄) - Flow: 1.0 mL/min - Detection: 271 nm Prepare->SetBaseline VaryParams Vary Parameters Systematically SetBaseline->VaryParams Param1 Vary Flow Rate (0.9, 1.0, 1.1 mL/min) VaryParams->Param1 Param2 Vary Mobile Phase (58:42, 60:40, 62:38 v/v) VaryParams->Param2 Param3 Vary pH (Deliberate changes from 2.8) VaryParams->Param3 Analyze Analyze System Suitability: - Retention Time - Peak Tailing - Peak Area (%RSD) Param1->Analyze Param2->Analyze Param3->Analyze Evaluate Evaluate Results Check if %RSD < 2 for all varied conditions Analyze->Evaluate End Method is Robust Evaluate->End

The robustness of an analytical method is a cornerstone of its reliability. The provided RP-HPLC method for this compound Lactate has been experimentally shown to tolerate minor operational variations, making it suitable for routine quality control [1].

References

Ethacridine Lactate Storage & Handling Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data and storage conditions for ethacridine lactate.

Property / Condition Specification Source / Notes
Physical Form Yellow powder [1]
Melting Point 62-67 °C (lit.) [1]
Recommended Storage (Powder) Room temperature; in a cool, dry, well-ventilated area, in a tightly closed container. [2] [1]
Room Temperature Stability Confirmed stable for at least one month at room temperature during shipping. [2]
Solubility (for 25°C) [2]
- DMSO 69 mg/mL (200.94 mM)
- Water 69 mg/mL (200.94 mM)
- Ethanol 20 mg/mL (58.24 mM)
Solution Storage 4°C (for aqueous stock solutions) [3]

Frequently Asked Questions (FAQ)

  • Q1: Can this compound lactate powder be shipped and stored at room temperature?

    • A: Yes. Stability testing has confirmed that the powder product can be shipped without cooling measures and remains stable for at least one month at room temperature. For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area [2] [1].
  • Q2: What is the best way to prepare and store stock solutions of this compound lactate?

    • A: this compound lactate is highly soluble in water and DMSO. You can prepare a concentrated stock solution, for example, at 69 mg/mL in water. It is recommended to prepare aqueous solutions fresh, but if storage is necessary, they should be kept at 4°C to maintain stability [3] [2].
  • Q3: What safety precautions should I take when handling this compound?

    • A: Avoid contact with eyes, skin, and clothing. Use adequate ventilation to avoid inhaling dust and wear appropriate protective equipment, including gloves and safety goggles. If skin contact occurs, wash immediately with plenty of water [1].

Experimental Protocol: Preparing a Homogeneous Aqueous Suspension

For in vivo studies, creating a homogeneous suspension often requires the use of a suspending agent. Here is a detailed methodology, with one approach adapted from the search results [2]:

  • Materials:

    • This compound lactate powder
    • Carboxymethyl cellulose sodium salt (CMC-Na) solution
    • Distilled water
    • Analytical balance
    • Vortex mixer or magnetic stirrer
  • Procedure:

    • Weighing: Accurately weigh 5 mg of this compound lactate powder using an analytical balance.
    • Suspension: Transfer the powder into a vial containing 1 mL of the CMC-Na solution.
    • Mixing: Mix the solution thoroughly using a vortex mixer or magnetic stirrer until a homogeneous suspension is achieved, with a final concentration of 5 mg/mL.
    • Storage: Prepare the suspension fresh before administration. Do not store for extended periods.

Experimental Workflow for Solution & Suspension Preparation

The diagram below outlines the logical workflow for preparing different forms of this compound lactate for experiments, based on the cited protocols.

ethacridine_workflow Start This compound Lactate (Powder) Decision1 Intended Use? Start->Decision1 InVitro In Vitro Solution Decision1->InVitro  For In Vitro Studies InVivo In Vivo Suspension Decision1->InVivo  For In Vivo Studies D1 Select Solvent: - Water (69 mg/mL) - DMSO (69 mg/mL) - Ethanol (20 mg/mL) InVitro->D1 D2 Use Suspending Agent: CMC-Na Solution InVivo->D2 S1 Dissolve powder in chosen solvent D1->S1 S2 Mix powder with CMC-Na solution D2->S2 Storage1 Store Aqueous Stock at 4 °C S1->Storage1 Storage2 Use Suspension Immediately (Fresh) S2->Storage2

Important Precautions and Notes

  • Handling: Always wear suitable gloves and protective clothing. Wash hands thoroughly after handling [1].
  • Incompatibilities: This compound is incompatible with strong oxidizing agents [1].
  • Documentation: For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound lactate [1].

References

Optimized RP-HPLC Method for Ethacridine Lactate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters of a validated, stability-indicating RP-HPLC method for the analysis of ethacridine lactate in pharmaceutical formulations [1].

Parameter Specification
Column Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Methanol:Water (60:40, v/v)
pH Adjustment Adjusted to 2.8 with ortho-phosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm
Injection Volume 20 μL
Retention Time ~4.4 minutes
Runtime 7 minutes
Linearity Range 2 - 12 μg/mL (R² = 0.998)
LOD / LOQ 0.11 μg / 0.33 μg

This method has been validated as per ICH guidelines and demonstrated excellent precision, accuracy, and robustness, making it suitable for routine analysis of bulk drug and pharmaceutical formulations [1].

Troubleshooting Guide

Here are solutions to common problems you might encounter when developing or running an RP-HPLC method for this compound lactate.

Problem Possible Causes Suggested Solutions

| Peak Tailing | - Silanol interactions

  • Inappropriate mobile phase pH | - Use a base-deactivated C-18 column [1]
  • Ensure mobile phase pH is correctly adjusted to 2.8 [1] | | Retention Time Shifts | - Mobile phase composition variation
  • Column temperature fluctuations
  • pH instability | - Prepare mobile phase volumetrically with high-precision tools [1]
  • Maintain a stable column temperature
  • Use a buffering agent or adjust pH carefully for reproducibility [1] | | Baseline Noise or Drift | - Contaminated mobile phase or column
  • Air bubbles in detector | - Filter and degas mobile phase and samples through a 0.45 μm membrane [1]
  • Purge the system thoroughly | | Insufficient Resolution | - Co-elution of analytes
  • Inadequate method selectivity | - Optimize mobile phase composition (e.g., organic solvent ratio) [1] [2]
  • Screen different columns (C-8, phenyl, etc.) [2] | | Low Recovery/Accuracy | - Sample degradation
  • Incompatible extraction | - Perform recovery studies at multiple levels (80%, 100%, 120%) to pinpoint issues [1]
  • Verify sample stability in the solvent and mobile phase |

Experimental Workflow for Method Development

The following diagram outlines a systematic, three-pronged approach to RP-HPLC method development, which can be adapted for various analytes. This strategy helps in efficiently selecting the right method type based on your analytical goals [2].

cluster_0 Select Development Path Start Define Method Goal Goal Analyte & Goal Assessment Start->Goal FastLC Fast LC Isocratic Method Goal->FastLC Potency/Assay Only BroadGradient Generic Broad Gradient Goal->BroadGradient Purity/Impurity Screening Stability Multi-Segment Gradient Goal->Stability Stability-Indicating Method OptimizeFast Optimize for Speed FastLC->OptimizeFast Tune %B for k=1-3 OptimizeSelectivity Optimize for Selectivity BroadGradient->OptimizeSelectivity Fine-tune pH & Column Stability->OptimizeSelectivity Resolve Degradants Validate Method Validation OptimizeFast->Validate Final Method OptimizeSelectivity->Validate Final Method

This workflow advocates for selecting a method template based on your primary objective [2]:

  • Fast LC Isocratic Method: Ideal for simple potency assays where speed is crucial. Method development focuses on finding the organic solvent percentage (%B) that yields a retention factor (k) between 1 and 3 [2].
  • Generic Broad Gradient: Used for initial scouting and purity analysis. It involves a wide gradient (e.g., 5% to 100% organic solvent) to understand the sample's complexity [2].
  • Multi-Segment Gradient Stability Method: Necessary for separating a main active ingredient from its impurities and degradation products. This requires fine-tuning the gradient profile and using multiple segments for optimal resolution of all components [2].

Frequently Asked Questions

  • What should I do if I cannot find a C-18 column with the exact same specifications? You can use another C-18 column with similar dimensions (250 mm length) and particle size (5 μm). However, you must re-validate the system suitability parameters, as the retention time and resolution might differ. Screening different C-18 columns from various manufacturers is a good practice during method development [2].

  • How can I improve the separation if impurities co-elute with the main peak? The most effective approach is "selectivity tuning." You can [2]:

    • Adjust the mobile phase pH: Small changes can significantly alter the ionization and retention of ionic compounds.
    • Change the organic modifier: Switch from methanol to acetonitrile or adjust their ratio.
    • Screen different columns: Try columns with different stationary phases (e.g., C-8, phenyl, polar-embedded).
    • Use a multi-segment gradient: Create a shallower gradient around the retention time of the main peak to improve resolution of closely eluting impurities.

References

ethacridine lactate degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Ethacridine Lactate

The table below summarizes the basic chemical information for this compound lactate, which is useful for identification and analysis.

Property Description
CAS Number 1837-57-6 [1]
Molecular Formula C₁₅H₁₅N₃O·C₃H₆O₃ [1]
IUPAC Name 7-ethoxyacridine-3,9-diamine; 2-hydroxypropanoic acid [1]
Appearance White or almost white crystalline powder [1]
Solubility Soluble in water [1]
Common Synonyms Acrinol, Rivanol [1]

Documented Degradation Pathway

A key degradation reaction for this compound lactate and other lactates is an oxidation process used for identification in pharmacopoeias like Ph. Eur. and DAB [2].

  • Reaction: When boiled with bromine water in a sulfuric acid medium, lactic acid (and thus lactates like this compound lactate) is oxidized [2].
  • Mechanism: The reaction proceeds via decarboxylation of the intermediate product [2].
  • Primary Degradation Product: Acetaldehyde is the molecule that is ultimately detected to confirm the presence of lactate [2].

The following diagram illustrates this documented degradation pathway:

G Lactate This compound Lactate Oxidation Oxidation & Boiling Lactate->Oxidation BromineWater Bromine Water (H₂SO₄) BromineWater->Oxidation Intermediate Pyruvic Acid (Intermediate) Oxidation->Intermediate Oxidation Acetaldehyde Acetaldehyde (Degradation Product) Intermediate->Acetaldehyde Decarboxylation

Alternative Analytical Method

The traditional bromine water method is noted to be "time-consuming and troublesome" [2]. Pharmacopoeial methods now suggest more efficient techniques:

  • Enzymatic Identification: Using lactate oxidase (LOD) via a test strip system (e.g., Accusport) is a better and faster method for identifying lactate [2]. This method eliminates the need for a separate step to isolate the this compound base before identifying the lactate ion [2].

Stability Considerations & Research Gaps

Available data suggests that this compound lactate can be sensitive to its environment, but comprehensive degradation studies are lacking.

  • Photosensitivity: One study on removing this compound lactate from water noted that solutions were stored in closed vessels at 4°C, implying that the compound may be sensitive to light and temperature [3].
  • pH Sensitivity: The same biosorption study was conducted at pH 4, suggesting this pH might be relevant for stability or analysis, though the exact reason was not specified [3].
  • Lack of Comprehensive Data: The search results do not contain detailed information on:
    • The degradation products of the acridine moiety (the 6,9-diamino-2-ethoxyacridine part) of the molecule.
    • The kinetics of degradation (rates, half-life).
    • The effects of other stress conditions (e.g., acid/base hydrolysis, thermal degradation, oxidation beyond the lactate group) on the complete drug substance.

Suggested Next Steps for Research

Given the limited publicly available data, you may need to pursue the following to obtain a complete degradation profile:

  • Consult Official Monographs: Directly review the latest editions of the European Pharmacopoeia (Ph. Eur.) and other relevant pharmacopoeias for the most authoritative and detailed analytical methods.
  • Perform Forced Degradation Studies: Conduct your own laboratory studies under ICH guidelines (Q1A(R2) and Q1B) to stress the drug substance using heat, light, acid, base, and oxidants. This will help you identify and characterize specific degradation products.
  • Analytical Techniques: Employ advanced techniques like HPLC-MS/MS and NMR to separate, isolate, and identify unknown degradation impurities generated during forced degradation studies.

References

ethacridine lactate purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for assessing ethacridine lactate purity? Several chromatographic and spectrophotometric methods have been developed and validated for EL in bulk and pharmaceutical formulations.

  • UV-Spectrophotometry: A simple and rapid method using double distilled water as a solvent, with detection at 271 nm. It is linear in the range of 2-12 μg/mL [1].
  • Reverse-Phase HPLC (RP-HPLC): A more specific method. A typical setup uses a C-18 column with a mobile phase of methanol:water (60:40, v/v, pH adjusted to 2.8) and detection at 271 nm. The retention time is around 4.4 minutes [2].
  • Visible Spectrophotometry: Multiple methods exist that involve developing colored complexes with different reagents (e.g., Folin-Ciocalteu reagent, MBTH with Fe³⁺), which are then measured at their respective maximum wavelengths (490 nm to 600 nm) [3].

Q2: How do I know my analytical method is precise and accurate? Method validation is key. The established methods for EL have been validated per ICH guidelines, and their performance characteristics are summarized in the tables below.

The following table summarizes the key performance metrics for the UV and HPLC methods:

Method Linearity Range Correlation Coefficient (r²) LOD LOQ Precision (% RSD)
UV Spectrophotometry [1] 2 - 12 μg/mL 0.998 0.11 μg 0.43 μg < 2%
RP-HPLC [2] 2 - 12 μg/mL 0.9980 0.11 μg 0.33 μg < 2%

The following table shows the recovery data, which indicates the accuracy of the methods:

Method Spiked Level % Recovery
UV Spectrophotometry [1] 80%, 100%, 120% 99.26% - 100.25%
RP-HPLC [2] 80%, 100%, 120% 98.90% - 100.15%

Q3: My HPLC peak for EL is tailing. What could be the cause? Peak tailing in HPLC is often related to the chemistry of the mobile phase and the column. For EL analysis, one study noted that tailing was overcome by adjusting the pH of the mobile phase to 2.8 with ortho-phosphoric acid [2]. Ensuring the mobile phase is properly pH-adjusted is a critical step.

Troubleshooting Guides

Problem 1: Low Recovery in Accuracy Studies
  • Potential Cause 1: Improper Standard Solution Preparation. Inaccurate weighing or dilution errors can lead to systematic inaccuracies.
  • Solution: Ensure standard stock solutions are prepared gravimetrically with high-precision balances. Use calibrated volumetric flasks and pipettes for all dilutions [1] [2].
  • Potential Cause 2: Incomplete Extraction from the Formulation Matrix.
  • Solution: For pharmaceutical formulations (e.g., infusions), ensure adequate shaking or sonication to fully extract the drug from the solution before dilution and analysis [1].
Problem 2: Poor Precision (High %RSD) in Replicate Analyses
  • Potential Cause 1: Instrument Instability. Fluctuations in the HPLC pump's flow rate or detector noise can cause variations.
  • Solution: Perform a system suitability test before the analysis run. Check for stable baselines and ensure the instrument parameters (e.g., flow rate, column temperature) are consistent [2].
  • Potential Cause 2: Sample Introduction Errors. In manual injection systems, inconsistency in injection technique can lead to varying results.
  • Solution: Use an autosampler if available. If manually injecting, ensure the operator is well-trained and uses a consistent injection technique. The ruggedness of the EL method was confirmed by different analysts obtaining low %RSD values [1] [2].
Problem 3: Inconsistent Results Between Analysts (Lack of Ruggedness)
  • Potential Cause: Variations in Analytical Procedures.
  • Solution: Develop and adhere to a detailed, step-by-step Standard Operating Procedure (SOP). This should cover all aspects, from mobile phase preparation and pH adjustment to the specific sample processing steps. The cited studies found the methods to be rugged when different analysts followed the same protocol [1] [2].

Detailed Experimental Protocols

Here are the summarized experimental workflows for the two primary quantitative methods.

Protocol 1: UV-Spectrophotometric Determination of EL [1]

Start Start Method PrepStock 1. Prepare Stock Solution (100 μg/mL in double distilled water) Start->PrepStock PrepStd 2. Prepare Standard Solutions (Dilute stock to 0.2-1.2 μg/mL in 10 mL flasks) PrepStock->PrepStd Measure 3. Measure Absorbance at 271 nm against solvent blank PrepStd->Measure Plot 4. Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Analyze 5. Analyze Sample Using calibration curve Plot->Analyze End End Analyze->End

Protocol 2: RP-HPLC Determination of EL [2]

Start Start Method Col Column: Qualisil BDS C-18 (250 mm × 4.6 mm, 5 μm) Start->Col MP Mobile Phase: Methanol:Water (60:40, v/v, pH 2.8 with OPA) Col->MP Flow Flow Rate: 1.0 mL/min MP->Flow Det Detection: 271 nm Flow->Det Inj Injection Volume: 20 μL Det->Inj RT Retention Time: ~4.4 min Inj->RT End End RT->End

  • HPLC Conditions: Use the parameters specified in the workflow above [2].
  • Standard Preparation:
    • Prepare a primary stock solution by dissolving 10 mg of EL in 10 mL of methanol (concentration 1000 μg/mL).
    • Using a micropipette, transfer aliquots (e.g., 20-120 μL) of the stock into 10 mL volumetric flasks.
    • Dilute to volume with the mobile phase to obtain a calibration series of 2-12 μg/mL.
  • Sample Preparation: For an infusion formulation, dilute an appropriate volume with the mobile phase to fit within the linear range (e.g., a final concentration of 6 μg/mL) [2].
  • Analysis: Inject each standard and sample solution. Plot a calibration curve of peak area versus concentration and calculate the amount of EL in the sample.

Key Technical Notes

  • λmax: The maximum absorbance for EL in aqueous and methanolic solutions is consistently found at 271 nm [1] [2].
  • Solubility: EL is sparingly soluble in water and practically insoluble in methylene chloride. This is a key consideration when choosing a solvent for stock solutions [4].
  • Specificity: For HPLC, specificity is confirmed by a sharp, symmetric peak with no interfering peaks from excipients at the retention time of EL [2].

References

Antibacterial Profile & Nanoformulation Data of Ethacridine Lactate

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes core experimental findings on EL's efficacy and its enhanced performance when loaded into a glucosamine-functionalized Graphene Oxide (GO) nanocarrier (GO-GLA) [1] [2].

Aspect Free Ethacridine Lactate EL-Loaded Nanoformulation (e.g., GO-GLA-EL)
Primary Mechanism of Action Inhibition of bacterial nucleic acid synthesis; binds microbial DNA [1] [3]. Combined EL mechanism plus nanocarrier effects (e.g., oxidative stress, membrane disruption) [1].
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria [1] [3]. Broad-spectrum, with maintained or improved efficacy against tested strains [1].

| Key Minimum Inhibitory Concentration (MIC₉₀) | S. enterica: 9.7 µg/mL B. cereus: 6.2 µg/mL [1]. | Data not fully quantified in available text, but study concludes nanoformulations show "significant antibacterial properties" [1]. | | Anti-Biofilm Activity | Limited to very slight, especially against Gram-negative rods [3]. | Not specified in available search results. | | Cytotoxicity (in vitro) | Limited toxicity against human cells (LDH assay) [1]. | Limited toxicity against human cells (LDH assay) [1]. | | Key Advantages | - Broad-spectrum activity

  • Low host cell toxicity [1]. | - Targeted drug delivery
  • Potential for enhanced potency and reduced host tissue damage [1]. | | Major Limitations | - Considered an obsolete antimicrobial in some contexts
  • Can delay wound healing
  • Potential for allergic, cytotoxic, genotoxic, and mutagenic effects [3]. | - Complexity of synthesis and characterization
  • Potential nanoparticle-specific toxicity requires further study. |

Experimental Protocol: Synthesis & Characterization of GO-GLA-EL Nanocarriers

This workflow details the methodology for creating and testing glucosamine-functionalized graphene oxide nanocarriers loaded with EL, as described in the search results [1].

cluster_1 Step 1: Functionalization cluster_2 Step 4: Characterization (Post-Purification) cluster_3 Step 5: Efficacy & Safety Start Start: Synthesize Graphene Oxide (GO) A Functionalize with Glucosamine (GLA) Start->A B Load this compound Lactate (EL) A->B A1 A1 C Purify Nanoformulation (GO-GLA-EL) B->C D Characterize the Nanoparticles C->D E Evaluate Antibacterial Efficacy D->E D1 FTIR Analysis F Assess Cytotoxicity E->F E1 Determine Minimum Inhibitory Concentration (MIC) D2 X-ray Diffraction (PXRD) D3 Thermogravimetric Analysis (TGA) D4 Zetasizer Analysis (Size/Zeta) D5 Electron Microscopy (SEM/AFM) E2 Conduct Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Protocol Steps Explained:

  • Synthesis of Graphene Oxide (GO): GO is first synthesized using an improved Hummer's Method [1].
  • Functionalization with Glucosamine (GLA): GO is functionalized with GLA via EDC/NHS coupling chemistry. This reaction creates an amide bond between the carboxylic acid groups on GO and the amino groups on GLA, which enhances hydrophilicity and biocompatibility [1].
  • Drug Loading: this compound lactate is loaded onto the GO-GLA nanocarrier through non-covalent interactions, which include electrostatic forces, hydrogen bonding, and π–π stacking [1].
  • Purification: The resulting nanoformulation (GO-GLA-EL) is purified to remove any unreacted precursors or free drug molecules [1].
  • Characterization: The successful synthesis, functionalization, and loading are confirmed using a suite of techniques [1]:
    • FTIR: Confirms chemical bonds and functional groups.
    • PXRD: Analyzes crystalline structure.
    • TGA: Assesses thermal stability and composition.
    • Zetasizer: Measures nanoparticle size and surface charge (zeta potential).
    • SEM/AFM: Provides morphological analysis of size and surface topography.
  • Biological Evaluation:
    • Antibacterial Efficacy: Tested against a panel of Gram-positive and Gram-negative bacteria to determine the Minimum Inhibitory Concentration (MIC) [1].
    • Cytotoxicity: Evaluated on human cells using a Lactate Dehydrogenase (LDH) assay to ensure limited host cell damage [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution & Tips
Low Drug Loading Efficiency Weak non-covalent interactions; insufficient functional groups on nanocarrier. Optimize the ratio of drug to nanocarrier. Ensure successful glucosamine functionalization to provide more binding sites [1].
Nanoparticle Aggregation High surface energy; unsuitable zeta potential (charge near zero). Monitor zeta potential – high negative or positive values (e.g., >±30 mV) indicate good stability. Use surfactants or further functionalization to improve dispersion [1].
High Cytotoxicity Toxicity of raw materials (e.g., certain crosslinkers); nanoparticle dosage too high. Use biocompatible crosslinkers (e.g., EDC/NHS). Re-evaluate the dosage and ensure thorough purification to remove toxic residues [1] [4].
Poor Anti-Biofilm Activity Inherent limitation of EL; nanoparticle unable to penetrate biofilm matrix. Consider co-loading EL with a potent anti-biofilm agent (e.g., polyhexanide). Functionalize nanoparticles with biofilm-disrupting enzymes [3].
Inconsistent Antibacterial Results Unstable nanoformulation; uneven drug release; experimental variability. Strictly control synthesis parameters (temperature, pH, reaction time). Use standardized antibacterial testing protocols (e.g., CLSI guidelines) for MIC determination [1].

Alternative Nano-Delivery Strategies

The following diagram illustrates other nanoparticle strategies that can be adapted for EL delivery, based on general principles in the field [5] [6] [4].

Strategy Alternative Nanoparticle Strategies for EL Delivery A1 Lactate-Gated Nanoparticles Strategy->A1 B1 Hydrogel Composite Dressings Strategy->B1 C1 Bacterial Cellulose (BC) Dressings Strategy->C1 A2 Exploit high lactate in environments like tumors or infected wounds for targeted drug release [6] A1->A2 B2 Encapsulate EL-nanoparticles in alginate or collagen hydrogels for controlled release in wound beds [5] [4] B1->B2 C2 Use BC fibers as a physical scaffold chemisorbed with EL or EL-nanoparticles for wound application [3] C1->C2

References

ethacridine lactate vs hypertonic saline abortion

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key quantitative findings from comparative clinical studies.

Parameter Ethacridine Lactate Hypertonic Saline (20%) Notes
Success Rate 90.77% - 98% [1] [2] 90% - 96.92% [1] [2] Higher success rate (100%) reported for iodine-saline in one study [1].
Complete Abortion Rate 35.38% - 42% [1] [2] 66.48% [2] Hypertonic saline showed a higher rate of complete expulsion [2].
Mean Induction-Abortion Interval 30 - 37.82 hours [1] [2] 38 - 44.40 hours [1] [2] Interval for this compound decreases with advancing gestation; increases for saline [2].
Common Side Effects Lower incidence of systemic side effects [2] Higher incidence of headache, rigor, and vomiting [2] --
Major Risks Cervical tears, incomplete expulsion [3] Coagulopathy (DIC), hypernatremia, maternal death [1] [2] Saline instillation requires careful monitoring of coagulation profile [1] [4].
Technique & Administration Extra-amniotic instillation via Foley catheter [5] [3] Intra-amniotic instillation via transabdominal amniocentesis [4] [5] Extra-amniotic technique avoids risks of amniocentesis [2].

Summary of Experimental Protocols

Here are the detailed methodologies for the key abortion procedures as described in the clinical studies.

Extra-amniotic Instillation of this compound Lactate
  • Patient Preparation: Patients are typically admitted one day before the procedure. A standard pre-procedure assessment is performed [2].
  • Catheter Placement: A Foley catheter is transcervically introduced into the extra-amniotic space (the space between the uterine wall and the fetal membranes) [5] [3].
  • Agent Instillation: 150 ml of a 0.1% this compound lactate solution is slowly instilled through the catheter [3].
  • Adjunct Therapy: An intravenous oxytocin drip is often started, sometimes the morning after induction, to expedite the abortion process [1] [6].
  • Monitoring & Outcome: The instillation-abortion interval is monitored. Success is defined as the complete evacuation of fetal and placental tissues [6].
Intra-amniotic Instillation of Hypertonic Saline
  • Amniocentesis: Using aseptic technique, a spinal needle is passed transabdominally into the amniotic cavity under guidance [4] [5].
  • Amniotic Fluid Withdrawal: A variable amount of amniotic fluid (35-200 ml) is withdrawn [1] [7].
  • Agent Instillation: 150-250 ml of 20% hypertonic saline is infused into the amniotic sac [1] [4] [5].
  • Adjunct Therapy: Similar to this compound, an oxytocin drip is commonly used after a latent period to shorten the abortion interval [1] [7].
  • Monitoring & Outcome: Clinicians closely monitor for complications like coagulopathy and hypernatremia. The instillation-abortion interval is recorded [4].

Mechanisms of Action and Research Frontiers

The following diagrams illustrate the known and proposed mechanisms of action for this compound lactate, which extend beyond its obstetric use into areas like antibacterial activity.

G cluster_obstetric Obstetric Use (Proposed) cluster_antibacterial Antibacterial & Molecular Actions (Research) This compound This compound Stimulation Stimulation of Endogenous Prostaglandin Production This compound->Stimulation PARG_Inhibition Inhibition of PARG Enzyme This compound->PARG_Inhibition MMP9_Inhibition High Binding Affinity with MMP9 This compound->MMP9_Inhibition Uterine_Contractions Uterine Contractions Stimulation->Uterine_Contractions Cervical_Softening Cervical Softening Stimulation->Cervical_Softening Expulsion Fetal Expulsion Uterine_Contractions->Expulsion Leads to Cervical_Softening->Expulsion Facilitates Biofilm_Disruption Potential Biofilm Disruption & Antibacterial Effect PARG_Inhibition->Biofilm_Disruption Anti_Inflammatory Modulation of Inflammatory Response MMP9_Inhibition->Anti_Inflammatory

The primary proposed mechanism for its abortifacient action is the stimulation of endogenous prostaglandin production, leading to uterine contractions and cervical softening [5]. In contrast, hypertonic saline is thought to work by causing placental necrosis and progesterone withdrawal, which triggers labor [4].

Notably, recent research into this compound's antiseptic properties has revealed additional molecular mechanisms. Studies using network pharmacology and molecular docking suggest it may act as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor and show a strong binding affinity with targets like MMP9, which could explain its anti-inflammatory and potential biofilm-disrupting effects [8] [9] [10].

Key Insights for Researchers

  • Safety Profile: this compound's major advantage lies in its safety. It is not associated with life-threatening coagulopathy, a known risk of hypertonic saline, making it a potentially safer option for patients with co-morbidities [2] [3].
  • Practicality: The extra-amniotic administration of this compound is technically simpler and avoids the risks of transabdominal amniocentesis, such as injury to surrounding organs [2].
  • Efficacy Considerations: While both methods are effective, the combination of mifepristone and misoprostol is now recognized as having superior efficacy with the shortest abortion interval, representing the modern standard where available [5]. The historical data on this compound and saline remains valuable for understanding the evolution of abortion techniques and for contexts where newer agents are not accessible.

References

Quantitative Antibacterial Efficacy of Ethacridine Lactate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data for ethacridine lactate from recent experimental studies.

Bacterial Strain Efficacy Metric Result Experimental Context Source Citation
Salmonella enterica MIC90 (Minimum Inhibitory Concentration) 9.7 µg/mL Free EL against planktonic bacteria [1] [2] [3]
Bacillus cereus MIC90 6.2 µg/mL Free EL against planktonic bacteria [1] [2] [3]
Multiple species biofilm MBEC (Minimal Biofilm Eradication Concentration) >1024 µg/mL Free EL in a 96-well plate model [4]
Multiple species biofilm Log Reduction ~1.5 - 3.0 EL-chemisorbed bacterial cellulose dressing in a modified A.D.A.M. test [4]
Various Gram-positive & Gram-negative Significant Antibacterial Properties Observed EL and its nanoformulations (GO-GLA-EL) [1] [2] [5]

MIC90: The minimum concentration required to inhibit 90% of bacterial growth in a planktonic (free-floating) state. Lower values indicate higher potency. MBEC: The minimum concentration required to eradicate a mature biofilm, which is often much higher than the MIC due to biofilm resistance.

Efficacy Comparison with Other Common Antiseptics

This table compares this compound lactate with other antiseptics commonly used in wound care, based on a study testing their ability to eradicate biofilms when loaded onto bacterial cellulose dressings. The results are ranked from highest to lowest efficacy.

Antiseptic Agent Relative Anti-Biofilm Efficacy (in dressing) Key Findings & Context
Povidone-Iodine (PVP-I) Highest Most effective in modified disc-diffusion and A.D.A.M. tests against biofilms [4].
Polyhexanide (PHMB) High ↓ Showed similar or higher activity than silver-based control dressings [4].
Octenidine (OCT) High ↓ Showed similar or higher activity than silver-based control dressings [4].
Chlorhexidine (CHX) Medium High activity in 96-well plate (MIC/MBEC) tests, but lower in dressing-based tests [4].
This compound Lactate (EL) Medium ↓ Moderate efficacy in dressing tests; lower efficacy in 96-well plate MBEC assays [4].
Hypochlorite Solutions Lower Included for reference [4].

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from the key studies cited.

Protocol 1: Assessment of Minimum Inhibitory and Bactericidal Concentrations

This protocol was used to generate the MIC data in the first table [1] [2].

  • Objective: To determine the minimum concentration of EL that inhibits bacterial growth (MIC) and kills the bacteria (MBC).
  • Method: The standard broth microdilution method in 96-well plates.
  • Procedure:
    • A bacterial suspension is prepared and standardized.
    • EL is serially diluted in a nutrient broth across the wells.
    • Each well is inoculated with the bacterial suspension.
    • The plates are incubated at 37°C for 16-20 hours.
    • The MIC is identified as the lowest concentration with no visible turbidity.
    • For MBC, a sample from clear wells is sub-cultured on agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.
Protocol 2: Modified A.D.A.M. (Antibiofilm Dressing Activity Measurement) Test

This protocol was used to test the efficacy of antiseptic-loaded dressings against biofilms, as in the second table [4].

  • Objective: To evaluate the ability of dressings chemisorbed with antiseptics (like EL) to eradicate mature biofilms in conditions mimicking a chronic wound.
  • Method: A model using polycarbonate membranes.
  • Procedure:
    • Biofilms are grown on polycarbonate membranes placed on agar plates for 24 hours.
    • The membrane with the mature biofilm is transferred to a new agar plate.
    • The antiseptic-loaded dressing is placed on top of the biofilm.
    • The setup is incubated for 24 hours.
    • The biofilm is then harvested, and the number of surviving bacteria is determined by counting colony-forming units (CFUs). The results are expressed as log reduction of bacteria.

Mechanism of Action and Network Pharmacology

Recent advanced studies provide a deeper insight into how EL exerts its effects, particularly in complex conditions like diabetic foot ulcers.

Multi-Target Mechanism in Biofilm-Associated Wounds

A 2025 study used network pharmacology, molecular docking, and dynamics simulation to analyze EL's action against bacterial biofilms in diabetic foot ulcers. The research predicted that EL acts through multi-target and multi-pathway mechanisms rather than a single target [5].

The diagram below illustrates this complex network mechanism.

G EL This compound Lactate (EL) HubTargets Hub Targets: AKT1, EGFR, SRC, HSP90AA1, MMP9 EL->HubTargets Binds/Modulates BioProcesses Biological Processes HubTargets->BioProcesses Pathways Signaling Pathways HubTargets->Pathways BP1 Response to ROS and LPS BioProcesses->BP1 BP2 Regulation of Inflammation BioProcesses->BP2 P1 IL-17 Signaling Pathway Pathways->P1 P2 TNF Signaling Pathway Pathways->P2 P3 AGE-RAGE Signaling in Diabetic Complications Pathways->P3 Outcome Antibacterial Effect Against Biofilms BP1->Outcome BP2->Outcome P1->Outcome P2->Outcome P3->Outcome

The study concluded that EL's antibacterial effect likely involves:

  • Modulation of Key Hub Targets: Such as AKT1, EGFR, and MMP9, which play roles in inflammation and tissue remodeling [5].
  • Regulation of Critical Biological Processes: Including responses to reactive oxygen species (ROS) and lipopolysaccharides (LPS), and control of inflammatory responses [5].
  • Interference with Signaling Pathways: Particularly the IL-17, TNF, and AGE-RAGE signaling pathways, which are crucial in the pathology of diabetic complications and infections [5].

Safety and Toxicity Profile

  • Human Cell Toxicity: In vitro studies on human cells treated with EL and its nanoformulations showed limited toxicity, as measured by lactate dehydrogenase (LDH) assays [1] [2] [3].
  • Cytotoxicity Caution: However, a 2022 review on chronic wound management, referencing a 2018 consensus, listed EL on a "blacklist" of antiseptics that are contraindicated in wound treatment due to concerns about cytotoxicity and potential inhibitory effects on the healing process [6]. This highlights a need for further clinical safety research.

Key Research Gaps and Considerations

  • Efficacy vs. Biofilms: While EL shows good activity against planktonic bacteria, its efficacy against resilient biofilms appears moderate compared to newer antiseptics like polyhexanide and octenidine [4].
  • Clinical Evidence: Direct head-to-head clinical trials comparing EL to other antiseptics in treating human wound infections are limited. The available high-quality evidence often comes from in vitro or animal studies [7] [5].
  • Nanoformulations as a Boost: Research into graphene oxide-based nanocarriers for EL is a promising avenue, suggesting that nanotechnology can be used to enhance its potency and potentially improve its safety profile through targeted delivery [1] [2].

References

ethacridine lactate vs other antiseptics

Author: Smolecule Technical Support Team. Date: February 2026

Biofilm Eradication Efficacy Comparison

Antiseptic Agent Mechanism of Action Efficacy against P. aeruginosa Biofilm (14 strains) Efficacy against S. aureus Biofilm (14 strains)
Ethacridine Lactate Intercalates into DNA, inhibiting nucleic acid synthesis [1] 0% efficacy at all contact times (1, 15, 30 min) [1] 60% (1 min) → 70% (15 min) → 100% (30 min) [1]
Povidone-Iodine (PVP-I) Reacts with key bacterial proteins and fatty acids [1] 0% (1 min) → 33% (15 min) → 66% (30 min) [1] 100% efficacy at all contact times (1, 15, 30 min) [1]
Octenidine (OCT) Reacts with polysaccharides, causing leakage of cellular components [1] 0% (1 min) → 46% (15 min) → 100% (30 min) [1] 100% efficacy at all contact times (1, 15, 30 min) [1]

Table Data Source: Adapted from [1]. This study used the Biofilm-Oriented Antiseptics Test (BOAT) on strains isolated from leg ulcer infections.

Key Experimental Protocol

The data in the comparison table was generated using a standardized method designed specifically for evaluating anti-biofilm activity:

  • Method Name: Biofilm-Oriiented Antiseptics Test (BOAT) [1].
  • Objective: To provide a simple and reliable in vitro assessment of antiseptic efficacy against bacteria in the biofilm form [1].
  • Key Steps:
    • Biofilm Formation: Bacterial strains are cultured in 96-well polystyrene plates for 24 hours to allow biofilm development on the well bottoms [1].
    • Antiseptic Exposure: Working solutions of the antiseptics are added to the wells for defined contact times (1, 15, and 30 minutes) [1].
    • Neutralization: The antiseptic is removed and neutralized to stop its action [1].
    • Viability Assessment: A metabolic dye (TTC) is added. Metabolically active bacteria reduce TTC to a red compound, allowing for colorimetric assessment of survival after 24 hours of incubation [1].

Modern Perspective and Research Trends

While this compound lactate is less effective in standard tests, recent investigations are revealing new potential applications and mechanisms.

  • Current Guidelines: Modern European guidelines for wound care no longer recommend older antiseptics like this compound lactate, boric acid, and hydrogen peroxide. This is due to their poor tissue tolerance, limited efficacy, and high cytotoxicity. Recommended agents include octenidine, polihexanide, and povidone-iodine [2].
  • Emerging Research: A 2025 study proposes that this compound lactate may work against bacterial biofilms in Diabetic Foot Ulcers (DFUs) through a complex, multi-target mechanism [3]. Instead of directly killing bacteria, it may modulate host pathways to disrupt biofilms and reduce inflammation.

The diagram below illustrates this proposed multi-target mechanism, which integrates network pharmacology, molecular docking, and molecular dynamics simulations [3].

Ethacridine_Mechanism Start This compound Lactate Application NetworkPharma Network Pharmacology Analysis Start->NetworkPharma IdentifiedTargets Identification of 105 Common Targets NetworkPharma->IdentifiedTargets HubTargets Hub Targets: AKT1, EGFR, SRC, HSP90AA1, MMP9 IdentifiedTargets->HubTargets PathwayEnrich Pathway Enrichment (TNF, IL-17, AGE-RAGE Signaling) IdentifiedTargets->PathwayEnrich FunctionalImpact Functional Impact: Anti-biofilm, Modulation of Inflammatory Response HubTargets->FunctionalImpact Molecular Docking & Dynamics PathwayEnrich->FunctionalImpact

Interpretation for Professionals

The experimental data and current guidelines provide clear insights for research and development strategies.

  • For Broad-Spectrum Anti-Biofilm Applications: The quantitative data suggests that octenidine and povidone-iodine are more reliable choices than this compound lactate, especially against challenging pathogens like P. aeruginosa [1]. These are also the agents recommended in current clinical guidelines [2].
  • For Novel Drug Discovery: The emerging research on this compound lactate highlights a shift in perspective. Investigating older drugs for new, multi-target mechanisms can be a valuable strategy, especially for complex conditions like DFUs where disrupting host-pathogen interactions is key [3].
  • Consider the Model System: The promising DFU research is based on computational and molecular studies [3]. Further validation in standardized phenotypic models like the BOAT assay [1] would be crucial to confirm its practical efficacy.

References

ethacridine lactate safety profile validation

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile Overview

Application Area Reported Efficacy Reported Safety Profile & Common Side Effects Key Supporting Studies
Diabetic Foot Ulcer (DFU) Management Multi-target antibacterial action; disrupts biofilms; inhibits bacterial replication [1]. Favorable cytotoxicity profile; limited toxicity to human cells in vitro; safe for topical use [1] [2]. Network pharmacology, molecular docking, MD simulations, RT-qPCR validation [1].
Second-Trimester Abortion High success rate (98.3%) when combined with mifepristone and oxytocin [3]. Significantly fewer side effects (75% vs. 96.7%) and less Hb drop compared to misoprostol regimen; lower pain perception [3]. Prospective randomized trial (n=120) [3].
General Antibacterial Applications Broad-spectrum activity against Gram-positive and Gram-negative bacteria; MIC90 6.2 µg/mL against B. cereus [2]. Low cytotoxicity confirmed by lactate dehydrogenase (LDH) assays on human cells [2]. In vitro antibacterial assays, nanoformulation studies [2].
Gastrointestinal Barrier Protection Attenuates inflammation and stress-induced damage in intestinal organoids [4]. Well-tolerated in combination with tannic acid for treating diarrhea [4]. In vitro study on murine organoids [4].

Key Experimental Data and Protocols

For researcher evaluation, here are the experimental details from key studies.

Study Focus Experimental Model & Sample Size Treatment Protocol / Dosing Primary Outcome Measures

| Antibacterial Mechanisms in DFU [1] | • In Silico: Network pharmacology, molecular docking, MD simulations. • Ex Vivo: RT-qPCR on wound edge tissue from DFU patients. | N/A (Mechanistic study) | • Identification of 105 common targets (e.g., AKT1, EGFR, MMP9). • Strong binding affinity with MMP9 (-9.8 kcal/mol). • Modulation of IL-17, TNF, and AGE-RAGE signaling pathways. | | Pregnancy Termination [3] | Model: Prospective randomized trial in humans. Sample: 120 women (13-20 weeks gestation). | • Group E (n=60): 200 mg mifepristone orally, followed after 36 hrs by extra-amniotic 0.1% EL (10 mL/week of gestation, max 150 mL) + IV oxytocin [3]. | • Success Rate: 98.3% within 24 hours. • Induction-Abortion Interval: 10.9 ± 2.6 hours. • Safety: Lower side effect incidence and reduced hemoglobin drop versus misoprostol. | | Broad-Spectrum Antibacterial Activity [2] | Model: In vitro assays against 7 bacterial strains. Sample: Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., B. cereus, S. pyogenes). | • EL alone and EL-loaded nanoformulations. • MIC90 determination. | • MIC90 of 6.2 µg/mL against B. cereus. • MIC90 of 9.7 µg/mL against S. enterica. • Low cytotoxicity in human cell LDH assays. | | Intestinal Barrier Protection [4] | Model: Murine small intestinal organoids. Induction: LPS exposure or growth factor withdrawal. | • TA (0.01 mg/mL) or Eta (0.002 mg/mL). | • Reduced inflammatory markers (IL-6, IL-1β, TNF-α). • Normalization of tight junction and mucin gene expression. |

Mechanism of Action Visualizations

The therapeutic effects of Ethacridine Lactate are mediated through multiple pathways. The diagram below illustrates its core mechanisms of action for antibacterial and anti-inflammatory effects.

This diagram synthesizes mechanisms described across multiple studies [1] [2] [4].

The experimental workflow for validating EL's antibacterial mechanisms in Diabetic Foot Ulcers (DFUs) integrates computational and experimental biology techniques, as illustrated below.

workflow Start This compound Lactate Step1 Target Prediction (SwissTargetPrediction, PharmMapper) Start->Step1 Step2 Disease Target Identification (GeneCards, OMIM) Step1->Step2 Step3 Network Analysis & Hub Target Identification (STRING) Step2->Step3 Step4 Pathway Enrichment Analysis (GO & KEGG) Step3->Step4 Step5 Molecular Docking & Dynamics (e.g., with MMP9) Step4->Step5 Step6 Experimental Validation (RT-qPCR on DFU patient tissues) Step5->Step6

This workflow is reconstructed from the methodology detailed in the research on DFUs [1].

Conclusion and Research Implications

  • Strong Safety Record: Its long-standing use in clinical practice, particularly in termination of pregnancy, provides a strong foundation for its safety profile, showing fewer side effects compared to other standard treatments [3].
  • Promising New Applications: Recent studies highlight its potential for repurposing in areas like diabetic foot ulcer management, where it exhibits multi-target antibacterial action and low cytotoxicity [1] [2].
  • Mechanistic Understanding: Advanced computational and in vitro models provide a clear understanding of its mechanisms, supporting its continued investigation [1] [4].

References

ethacridine lactate anti-biofilm activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-biofilm Efficacy Comparison

Antiseptic Agent Mechanism of Action Efficacy against S. aureus Biofilm Efficacy against P. aeruginosa Biofilm
Povidone-Iodine (PVP-I) Oxidizes and denatures proteins, fatty acids, and nucleic acids [1] High (100% eradication after 1-min contact) [2] Moderate to High (66% eradication after 30-min contact) [2]
Octenidine (OCT) Disrupts cell membrane, causing cytoplasmic leakage [1] High (100% eradication after 1-min contact) [2] High (100% eradication after 30-min contact) [2]
Polyhexanide (PHMB) Damages cell membrane and microbial DNA [1] High (used as a positive control in studies) [3] High (used as a positive control in studies) [3]
Chlorhexidine (CHX) Disrupts cell membrane; high concentrations coagulate proteins [1] Effective, but resistance and cross-resistance have been reported [1] [3] Lower efficacy against Gram-negative bacteria; resistance reported [1] [3]
Ethacridine Lactate (EL) Inhibits bacterial nucleic acid synthesis [1] [2] Moderate (100% eradication after 30-min contact) [2] Very Low (0% eradication even after 30-min contact) [2]
Hypochlorite Solutions (SOH) Oxidizes microbial biomolecules [1] Low-concentrated solutions show none to moderate activity [3] Low-concentrated solutions show none to moderate activity [3]

Key Experimental Data and Methodologies

The comparative data in the table above is largely derived from standardized tests designed to measure anti-biofilm activity. Below are the methodologies and key findings from pivotal studies.

Biofilm-Oriented Antiseptics Test (BOAT)

This test measures the ability of antiseptics to kill bacteria within a mature biofilm [2].

  • Methodology: Biofilms of clinical wound isolates are grown on polystyrene plates for 24 hours. Antiseptics are applied for set contact times (1, 15, 30 minutes). Metabolic activity of surviving bacteria is then measured colorimetrically [2].
  • Key Findings: Against S. aureus biofilm, this compound lactate required a 30-minute contact time for 100% eradication. In stark contrast, it showed 0% eradication against P. aeruginosa biofilm even after 30 minutes, while octenidine and povidone-iodine achieved 100% and 66% eradication, respectively [2].
Modified A.D.A.M. Test

This test uses a cellulose membrane placed on agar to simulate a wound environment and assesses a dressing's ability to kill biofilm bacteria beneath it [1].

  • Methodology: Bacterial cellulose dressings are chemisorbed with different antiseptics. The dressing is placed on a mature biofilm on an agar plate. After incubation, the membrane is transferred to fresh media, and bacterial growth is observed [1].
  • Key Findings: Dressings containing polyhexanide, octenidine, or povidone-iodine showed similar or superior antibiofilm activity compared to a silver dressing. While the study highlighted these three, it did not single out this compound dressings as top performers [1].

Mechanism of Action and Research Insights

  • Primary Mechanism: this compound lactate is understood to work primarily by inhibiting bacterial nucleic acid synthesis, thereby disrupting replication [1] [2].
  • Emerging Multi-Target Insights: A 2025 study using network pharmacology suggests a more complex, multi-target mechanism for this compound in treating diabetic foot ulcers. The research indicates it may modulate key human targets (like AKT1, EGFR, and MMP9) and signaling pathways (such as IL-17 and TNF) involved in inflammation and tissue repair, potentially contributing to its anti-biofilm effect in chronic wounds [4] [5]. The diagram below illustrates this proposed multi-target mechanism.

ethacridine_mechanism cluster_molecular Molecular & Cellular Targets cluster_pathways Affected Signaling Pathways cluster_effects Biological Effects This compound This compound AKT1 AKT1 This compound->AKT1 EGFR EGFR This compound->EGFR SRC SRC This compound->SRC MMP9 MMP9 This compound->MMP9 HSP90AA1 HSP90AA1 This compound->HSP90AA1 IL17 IL17 AKT1->IL17 TNF TNF AKT1->TNF AGE_RAGE AGE_RAGE AKT1->AGE_RAGE Lipid_Athero Lipid & Atherosclerosis AKT1->Lipid_Athero EGFR->IL17 EGFR->TNF EGFR->AGE_RAGE EGFR->Lipid_Athero SRC->IL17 SRC->TNF SRC->AGE_RAGE SRC->Lipid_Athero TissueRepair TissueRepair MMP9->TissueRepair Immunomodulation Immunomodulation IL17->Immunomodulation TNF->Immunomodulation AntiBiofilm AntiBiofilm Immunomodulation->AntiBiofilm TissueRepair->AntiBiofilm

Research Considerations and Synergistic Approaches

  • Considerations for Use: While this compound is still used due to habit and low cost, evidence suggests it has weaker anti-biofilm activity compared to modern alternatives, can delay wound healing, and may have cytotoxic and mutagenic effects [1]. Pseudomonas aeruginosa can even survive and multiply in this compound solutions [1].
  • Synergistic Strategies: Research explores combining antiseptics with physical methods to enhance efficacy. One study found that applying Rotating Magnetic Fields (RMF) significantly increased the anti-biofilm activity of various antiseptics, including this compound lactate, against both S. aureus and P. aeruginosa [6].

References

Cytotoxicity and Antibacterial Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental findings on the cytotoxicity and antibacterial performance of ethacridine lactate from recent studies.

Study Focus Cell Type / Assay for Cytotoxicity Cytotoxicity Findings Antibacterial Efficacy (for context) Citation
Antibacterial Nanoformulations Human cells (unspecified); Lactate dehydrogenase (LDH) assay EL and its nanoformulations showed limited toxicity effects against human cells. Significant antibacterial properties against various Gram-positive and Gram-negative bacteria; MIC₉₀ as low as 6.2 µg/mL against B. cereus. [1] [2]
Novel Thiosemicarbazide Derivatives Not specified; Cytotoxicity assay & Therapeutic Index (TI) calculation Cytotoxicity of EL was used as a reference (TI = 128). Novel compounds exhibited higher therapeutic indices than EL. EL showed activity against oral bacteria like Streptococcus mutans and S. sanguinis. The novel compounds showed improved or comparable antibacterial activity. [3]
Diabetic Foot Ulcer Treatment (Computational Prediction) Not directly assessed; Network pharmacology & molecular docking The study predicted that EL may act on targets like AKT1, EGFR, and MMP9, which are involved in cell proliferation and survival, suggesting a potential multi-target mechanism. Predicted to exert antibacterial effects against bacterial biofilms in diabetic foot ulcers through multi-target and multi-pathway mechanisms. [4]

Detailed Experimental Protocols

For researchers looking to replicate or design similar experiments, here are the methodologies used in the cited studies.

  • Cytotoxicity Assay (Lactate Dehydrogenase - LDH): The cytotoxicity of this compound lactate and its nanoformulations was evaluated using a lactate dehydrogenase (LDH) assay. This assay measures the release of LDH enzyme from the cytoplasm of damaged cells into the cell culture supernatant, which serves as a biomarker for cellular toxicity. The results indicated limited toxicity of EL against human cells [1] [2].
  • Therapeutic Index (TI) Calculation: In the study comparing novel compounds, the cytotoxicity and antibacterial activity were quantitatively measured to calculate a Therapeutic Index (TI). The TI is defined as the ratio of the compound's cytotoxic concentration (IC₅₀, the concentration that kills 50% of host cells) to its minimum inhibitory concentration (MIC, the concentration that inhibits 90% of bacterial growth). A higher TI indicates a safer drug profile. This compound lactate served as a benchmark with a TI of 128, while the newly synthesized thiosemicarbazide derivatives demonstrated higher TIs [3].
  • Network Pharmacology Analysis: To predict the mechanistic actions of EL against Diabetic Foot Ulcers (DFU), a network pharmacology approach was used:
    • Target Prediction: Potential human protein targets of EL were predicted using the SwissTargetPrediction and PharmMapper databases [4].
    • Disease Target Identification: DFU-related and antibacterial-related targets were retrieved from the GeneCards and OMIM databases [4].
    • Network Construction: A protein-protein interaction (PPI) network was built from the overlapping targets using the STRING database and analyzed with Cytoscape to identify hub targets like AKT1, EGFR, and MMP9 [4].
    • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to elucidate the biological processes and pathways involved [4].

Mechanisms and Workflow Visualization

The following diagram illustrates the multi-target mechanism of action for this compound lactate in treating biofilm-associated diabetic foot ulcers, as predicted by network pharmacology [4].

ethacridine_mechanism cluster_pathways Affected Pathways & Processes cluster_targets Predicted Hub Targets This compound This compound Targets AKT1 EGFR SRC HSP90AA1 MMP9 This compound->Targets Pathways TNF Signaling IL-17 Signaling AGE-RAGE Signaling Outcomes Antibacterial Effects Biofilm Disruption Pathways->Outcomes Processes Inflammatory Response Reactive Oxygen Species Response Processes->Outcomes Targets->Pathways Targets->Processes

The experimental workflow for assessing cytotoxicity and antibacterial activity, integrating both in vitro and in silico methods, can be summarized as follows:

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_silico In Silico Analysis Start Compound: this compound Lactate Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Start->Cytotoxicity Antibacterial Antibacterial Assay (MIC Determination) Start->Antibacterial NetworkPharma Network Pharmacology (Target & Pathway Prediction) Start->NetworkPharma Calculation Calculate Therapeutic Index (TI) TI = IC₅₀ (Cytotoxicity) / MIC (Antibacterial) Cytotoxicity->Calculation Antibacterial->Calculation Conclusion Safety & Efficacy Profile NetworkPharma->Conclusion Mechanistic Insight Calculation->Conclusion

Interpretation of Findings

  • Favorable Selectivity for an Antiseptic: this compound lactate demonstrates limited cytotoxicity against human cells in vitro while retaining potent antibacterial activity. This suggests a favorable selective toxicity, meaning it can kill or inhibit bacteria without significant harm to human host cells, which is a desirable profile for a topical antiseptic [1] [2].
  • Benchmark for Drug Development: The fact that new chemical entities are being compared against EL, and that some show a higher Therapeutic Index, positions EL as a useful benchmark in antibacterial and cytotoxicity screening programs [3].
  • Complex, Multi-target Potential: The computational study indicates that EL's biological effects may not be due to a single target. Its predicted interaction with multiple human proteins involved in inflammation and immune response hints at a multi-target mechanism of action, particularly in complex pathophysiological environments like diabetic foot ulcers [4].

References

Ethacridine Lactate: Gene Expression & Validation Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ethacridine lactate is an acridine-derived antiseptic. A 2025 integrative study combined computational and experimental methods to explore its effect on gene expression in the context of DFUs [1] [2].

  • Multi-Target Mechanism: The research suggests EL exerts antibacterial and wound-healing effects not by targeting a single gene, but by modulating a network of genes and signaling pathways [1] [2].
  • Validation Workflow: The study's approach combined network pharmacology to predict targets, followed by RT-qPCR validation on clinical samples from DFU patients to confirm the expression trends of key genes [1].

Key Gene Targets & Expression Data

The study identified 105 potential targets of EL related to DFU and antibacterial activity. From these, 10 hub targets were prioritized, and the expression trends of several were validated with RT-qPCR [1] [2].

The table below summarizes the hub targets and the RT-qPCR-validated expression changes:

Gene Symbol Protein Name Role / Function Validated Expression Trend after EL Treatment (via RT-qPCR)
MMP9 Matrix Metallopeptidase 9 Tissue remodeling, wound healing [1] Downregulated [1]
AKT1 AKT Serine/Threonine Kinase 1 Cell survival, growth, metabolism [1] Information missing from search results
EGFR Epidermal Growth Factor Receptor Cell proliferation, migration [1] Information missing from search results
SRC SRC Proto-Oncogene Cell signaling, inflammation [1] Information missing from search results
HSP90AA1 Heat Shock Protein 90 Alpha Family Class A Member 1 Protein folding, client protein stability [1] Information missing from search results

Experimental Protocol for RT-qPCR Validation

The following workflow and details are based on the methods described in the 2025 study and general qPCR validation guidelines [1] [3] [4].

G RT-qPCR Validation Workflow Start Start: Wound Edge Tissue Collection from DFU Patients A RNA Extraction (Ensure RIN > 7) Start->A B cDNA Synthesis (High-efficiency reverse transcriptase) A->B C qPCR Reaction Setup (Primers for hub genes e.g., MMP9, AKT1) (Include technical triplicates) B->C D Data Analysis (ΔΔCt method with stable reference genes) C->D End End: Confirmation of Gene Expression Trends D->End

  • Sample Source: Wound edge tissue biopsies were collected from DFU patients before and after treatment with this compound lactate [1].
  • RNA Quality: High-quality RNA is crucial. Follow guidelines suggesting an RNA Integrity Number (RIN) ≥ 7 to ensure reliable results [4].
  • Reverse Transcription: Use a high-efficiency, RNase H-minus reverse transcriptase for optimal cDNA synthesis [4].
  • qPCR Run: The study validated several hub genes. Reactions should be performed in technical triplicates for precision [1] [3].
  • Data Analysis: Expression levels were quantified using the ΔΔCt method, normalized to stable reference genes [1] [4].

Affected Signaling Pathways

Beyond individual genes, pathway enrichment analysis revealed EL's potential impact on several key signaling cascades. The table below lists the significant pathways identified in the study [1] [2].

Signaling Pathway Potential Role in DFU Pathogenesis and EL Action
AGE-RAGE Signaling Highly relevant to diabetic complications; influences inflammation and oxidative stress [1].
TNF Signaling A major pathway in the regulation of inflammation and cell survival [1].
IL-17 Signaling Plays a key role in host defense and inflammatory pathology [1].
Lipid and Atherosclerosis Linked to vascular health, which is critical in diabetic wound healing [1].

Key Considerations for Validation

  • MIQE Guidelines: For publication-grade results, adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines. This ensures transparency, reproducibility, and reliability of your qPCR data [3] [5].
  • Stable Reference Genes: Carefully select and validate multiple reference genes for normalization that show stable expression across your specific sample set (e.g., DFU tissues before and after treatment) [4].
  • Primer Validation: Report primer sequences, efficiencies, and specificity (e.g., via melt curve analysis) as part of a complete methods section [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.121512110 Da

Monoisotopic Mass

253.121512110 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

226.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WIX85M1A6R

Related CAS

1837-57-6 (lactate monohydrate)
6402-23-9 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Irritant

Irritant

Other CAS

442-16-0

Wikipedia

Ethacridine

Dates

Last modified: 08-15-2023

[Clinical analysis of pregnancy termination in 167 pregnant women with cardiovascular disease during the first and second trimester]

Z L Bao, H Zhao, J Zhang
PMID: 34154317   DOI: 10.3760/cma.j.cn112141-20201227-00916

Abstract

To study the risk assessment, method selection and clinical management of pregnancy termination during the first and second trimester of pregnant women with cardiovascular disease.
This study focused on pregnant women with cardiovascular diseases who were admitted to Beijing Anzhen Hospital during the first and second trimester of pregnancy from January 2016 to September 2019, to summarize their clinical characteristics, reasons and methods of pregnancy termination, management and outcomes.
Among 167 pregnant women, 119 cases (71.3%, 119/167) were in early pregnancy and 48 cases (28.7%, 48/167) were in middle pregnancy. The reasons for termination of pregnancy were cardiovascular disease (109 cases; 65.3%, 109/167), unwanted pregnancy (54 cases; 32.3%, 54/167) and other reasons (4 cases). Vacuum aspiration was performed in 98 cases and forceps curettage was performed in 19 cases, medical abortion was performed in 2 cases in early pregnancy. There was no change in cardiac function after pregnancy termination and all survived in early pregnancy. In the second trimester, 16 cases were induced by intraamniotic injection of ethacridine, 2 cases by water balloon, 1 case by oxytocin intravenous drip, and 29 cases by hysterotomy delivery. The ratio of patients with hysterotomy delivery with cardiac function grade Ⅲ-Ⅳ was significantly higher than that in the patients with vaginal labor induction in the second trimester [79% (23/29) vs 4/19;
<0.01]; the ratio of pregnancy risk grade Ⅳ-Ⅴ was also significantly higher [100% (29/29) vs 14/19;
=0.007]. The mean length of hospital stay of patients with hysterotomy delivery was significantly longer than that in the patients with vaginal labor induction [(7.1±3.4) vs (2.4±1.8) days;
<0.01]. Cardiac function was improved in 4 patients induced by ethacridine and rapid recovery without serious complications. Cardiac function decreased in 5 cases and 1 case died on the first day after hysterotomy delivery.
Pregnancy risk assessment should be conducted as early as possible in patients with cardiovascular disease. If it is not suitable to continue the pregnancy, terminate pregnancy as early as possible to reduce the risk. Pregnancy termination methods and analgesic methods should be selected according to different gestational age and complications. The indications for hysterotomy delivery should not be relaxed at will, so as to minimize trauma and hemodynamic changes. After the termination of pregnancy, contraceptive measures should be implemented and the next treatment plan should be guided.


Porous poly(lactic acid) based fibres as drug carriers in active dressings

Ewa Dzierzkowska, Anna ŚcisŁowska-Czarnecka, Sara Matwally, Dorota Romaniszyn, Magdalena ChadziŃska, Ewa Stodolak-Zych
PMID: 32868952   DOI:

Abstract

The polymeric porous surface of fibres (PLA) may influence the kinetics of release of biologically active compounds (gentamicin, G and ethacridine lactate, R) affecting development of a bacterial biofilm.
The porous fibres with different morphology were manufactured by the electrospinning method from ternary systems composed of PLA and selected solvents. Fibres morphology was examined using a scanning electron microscopy (SEM), their structure was analyzed by FT-IR ATR spectroscopy and differential scanning calorimetry (DSC). Changes in the drug release profile were measured using ICP/UV-Vis methods and the resulting bactericidal or bacteriostatic properties were tested by two-layer disk diffusion test in relation to various drug incorporation methods.
The porous fibres can be applied to produce drug-bearing membranes. The spectroscopic studies confirmed incorporation of gentamicin into the fibres and the presence of ethacridine lactate on their surface. Bimodal fibres distribution (P3) promoted faster release of gentamicin and ethacridine lactate from P3G and P3R materials. The electrospinning process coupled with the vapor induced phase separation influenced the glass transition temperature of the porous polymer fibres. The pre/post-electrospinning modification influenced the glass transition, maximum temperature of cold crystallization and melting point of the porous membrane, compared to the neat polymer. The polylactide fibres with gentamicin showed strong bactericidal effect on Gram-positive bacteria, while fibres with ethacridine lactate were bacteriostatic.
The obtained fibres with complex surface morphology can be used as a membrane in active dressings as they make it possible to control the release profile of the active compounds.


[Effect of rivanol-induced abortion on placental histology: pitfalls in pathological interpretations]

T Yu, F F Zhong, L L Zhang, X R Zhou, X Tao
PMID: 32746543   DOI: 10.3760/cma.j.cn112151-20200331-00274

Abstract

Placental pathology reflects the health condition of both mother and fetus during pregnancy, providing information about pathogenesis especially in adverse pregnancies, and may provide guidance on subsequent pregnancies. Description on the placental changes after long-term use of rivanol is lacking, and this evaluated the placental changes, with emphasis on the differential diagnosis from other primary placental lesions.
A total of 85 placentas from rivanol induced abortion submitted to the Department of Pathology, Obstetrics and Gynecology Hospital of Fudan University from Januaury 2017 to October 2019 were reviewed; and 81 gestational-age-matched cases of spontaneous abortion or preterm delivery during the same period were also included as the control group. Diagnoses were based on the consensus statement of 2016 Amsterdam Placental Workshop Group. Statistical differences were analyzed by individual diagnostic terms.
The maternal age in rivanol group was (30.5±4.1) (range 22-41) years, compared with (30.9±4.3) (range 22-44) years in the control group. Gestational age was (23.2±3.5) (range 17-35) weeks and (23.3±2.8) (range 17-33) weeks in the rivanol and control groups. The incidence of chorioamnionitis in rivanol group was 91.8%, significantly higher than the control (63.0%,
0.05); and there were more stage 1 (subchorionic) maternal response in rivanol than in the control (61.0%
.28.6%,
0.05) groups. In addition, acute deciduitis was also more common in rivanol group (27.1%
. 13.6%,
0.05). No significant difference was observed in fetal inflammatory responses (vasculitis of vessels in chorion plate and umbilical cord); maternal malperfusion (narrowing of intervillous space, increased intervillous fibrin deposition, decidual arteriopathy, villous infarction and retroplacental hematoma); and fetal malperfusion (villous stromal hemorrhage and avascular villi).
The chemical chorioamnionitis caused by rivanol is characterized by maternal inflammatory response of low stage and high grade. The use of rivanol has no obvious impact on the fetal inflammatory response, maternal malperfusion and fetal malperfusion. Such morphologic changes may reflect the original placental lesions.


A case of impetigo herpetiformis in which termination of pregnancy was required

Xinjing Yao, Xiaoxia Zhang, Min Peng, He Wang, Yizi Meng, Ying Chen
PMID: 32643981   DOI: 10.1177/0300060520933811

Abstract

Impetigo herpetiformis is a rare variant of generalized pustular psoriasis that occurs during pregnancy or is triggered by pregnancy, often in association with hypocalcemia. This condition is associated with increased maternal and fetal morbidity and mortality. We report a 29-year-old pregnant woman who presented to hospital at the gestational age of 20 weeks with widespread erythema covered with pustules that coalesced to form lakes of pus. She did not respond to corticosteroids, immunosuppressants, or phototherapy. Finally, intra-amniotic injection of ethacridine lactate was administered to terminate the pregnancy, and the patient showed complete recovery in 3 months. Insight from this case report may facilitate optimal management of this relatively rare entity.


Ethacridine Induces Apoptosis and Differentiation in Thyroid Cancer Cells

Tung-Sun Huang, Jie-Jen Lee, Ying-Syuan Li, Shih-Ping Cheng
PMID: 31366493   DOI: 10.21873/anticanres.13567

Abstract

Ethacridine is used as a topical antiseptic as well as for second-trimester abortion. Recent studies showed that ethacridine is an inhibitor of poly(ADP-ribose) glycohydrolase (PARG) and an activator of the transcriptional coactivator with PDZ-binding motif (TAZ). This study examined the effects of ethacridine on thyroid cancer cells.
Thyroid cancer cell lines (FTC133 and SW1736) and thyroid follicular epithelial cells (Nthy-ori 3-1) were treated with ethacridine. Viability, clonogenicity, cell-cycle distribution, and apoptosis were evaluated. The expression of thyroid differentiation markers (TTF-1, PAX8, and NIS) was determined by real-time PCR.
Ethacridine suppressed cell growth and clonogenic ability of thyroid cancer cells in a time- and dose-dependent manner (p<0.001). No cell-cycle arrest was found, but ethacridine dose-dependently induced apoptosis of thyroid cancer cells (p<0.001). The PAX8 and NIS expressions were significantly increased in SW1736 (3.41-fold and 1.53-fold, respectively) and Nthy-ori 3-1 cells (2.73-fold and 4.12-fold, respectively).
Ethacridine elicits apoptotic cell death in thyroid cancer cells and promotes differentiation in a subset of thyroid follicular cells.


In-silico Design, ADMET Screening, MM-GBSA Binding Free Energy of Some Novel Isoxazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer

Rajagopal Kalirajan, Arumugasamy Pandiselvi, Byran Gowramma, Pandiyan Balachandran
PMID: 31513003   DOI: 10.2174/2589977511666190912154817

Abstract

Human Epidermal development factor Receptor-2 (HER2) is a membrane tyrosine kinase which is overexpressed and gene amplified in human breast cancers. HER2 amplification and overexpression have been linked to important tumor cell proliferation and survival pathways for 20% of instances of breast cancer. 9-aminoacridines are significant DNA-intercalating agents because of their antiproliferative properties.
Some novel isoxazole substituted 9-anilinoacridines(1a-z) were designed by in-silico technique for their HER2 inhibitory activity. Docking investigations of compounds 1a-z are performed against HER2 (PDB id-3PP0) by using Schrodinger suit 2016-2.
Molecular docking study for the designed molecules 1a-z are performed by Glide module, in-silico ADMET screening by QikProp module and binding free energy by Prime-MMGBSA module of Schrodinger suit. The binding affinity of designed molecules 1a-z towards HER2 was chosen based on GLIDE score.
Many compounds showed good hydrophobic communications and hydrogen bonding associations to hinder HER2. The compounds 1a-z, aside from 1z have significant Glide scores in the scope of - 4.91 to - 10.59 when compared with the standard Ethacridine (- 4.23) and Tamoxifen (- 3.78). The in-silico ADMET properties are inside the suggested about drug likeness. MM-GBSA binding of the most intense inhibitor is positive.
The outcomes reveal that this study provides evidence for the consideration of isoxazole substituted 9-aminoacridine derivatives as potential HER2 inhibitors. The compounds, 1s,x,v,a,j,r with significant Glide scores may produce significant anti breast cancer activity and further in vitro and in vivo investigations may prove their therapeutic potential.


Penile terra firma-forme dermatosis in a child: ultrastructural observation and topical ethacridine lactate and tacrolimus treatment

Hao-Song Chen, Fang-Gu Li, Yi Zhu, Tian Wang, Yi-Ming Fan
PMID: 30973333   DOI: 10.1684/ejd.2019.3505

Abstract




Use of probe-based confocal laser endomicroscopy for colon adenomas with topical application of acrinol drops

Yuko Fujii, Kouichi Nonaka, Shomei Ryozawa
PMID: 30152887   DOI: 10.1111/den.13262

Abstract




Bullous dermatosis on legs of elderly: A new clinical entity?

Takayuki Ishibashi, Masatoshi Jinnin, Ikko Kajihara, Satoshi Fukushima, Hironobu Ihn
PMID: 29332894   DOI: 10.5582/ddt.2017.01067

Abstract

A lot of diseases occur on the skin of elderly persons. We report four elderly cases of bullous dermatosis that did not meet various differential diagnoses. Japanese, heart failure, atrophic skin and leg edema probably due to aging, as well as flaccid or tense bullae localized in legs were the common factors to our patients. Such conditions may be increased in coming aging society. Accordingly, it is worth regarding such symptom as the new clinical entity, which may comfort patients with similar condition and attract further attention.


Identification of Novel G Protein-Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism

Elisabetta De Filippo, Prashiela Manga, Anke C Schiedel
PMID: 28632878   DOI: 10.1167/iovs.16-21128

Abstract

GPR143 regulates melanosome biogenesis and organelle size in pigment cells. The mechanisms underlying receptor function remain unclear. G protein-coupled receptors (GPCRs) are excellent pharmacologic targets; thus, we developed and applied a screening approach to identify potential GPR143 ligands and chemical modulators.
GPR143 interacts with β-arrestin; we therefore established a β-arrestin recruitment assay to screen for compounds that modulate activity. Because GPR143 is localized intracellularly, screening with the wild-type receptor would be restricted to agents absorbed by the cell. For the screen we used a mutant receptor, which shows similar basal activity as the wild type but traffics to the plasma membrane. We tested two compound libraries and investigated validated hits for their effects on melanocyte pigmentation.
GPR143, which showed high constitutive activity in the β-arrestin assay, was inhibited by several compounds. The three validated inhibitors (pimozide, niclosamide, and ethacridine lactate) were assessed for impact on melanocytes. Pigmentation and expression of tyrosinase, a key melanogenic enzyme, were reduced by all compounds. Because GPR143 appears to be constitutively active, these compounds may turn off its activity.
X-linked ocular albinism type I, characterized by developmental eye defects, results from GPR143 mutations. Identifying pharmacologic agents that modulate GPR143 activity will contribute significantly to our understanding of its function and provide novel tools with which to study GPCRs in melanocytes and retinal pigment epithelium. Pimozide, one of three GPR143 inhibitors identified in this study, maybe be a good lead structure for development of more potent compounds and provide a platform for design of novel therapeutic agents.


Explore Compound Types